3-Bromofuro[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromofuro[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMAAFDMZSYVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CO2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348912 | |
| Record name | 3-bromofuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92404-63-2 | |
| Record name | 3-bromofuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromofuro[3,2-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromofuro[3,2-b]pyridine is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its fused bicyclic structure, combining the electron-rich furan ring with the electron-deficient pyridine ring, imparts unique physicochemical properties that make it an attractive scaffold for the development of novel therapeutics. The presence of a bromine atom at the 3-position provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular architectures. This guide offers a comprehensive overview of this compound, detailing its chemical identity, synthesis, key reactions, and its burgeoning role in the landscape of modern drug discovery.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.
| Property | Value | Reference(s) |
| CAS Number | 92404-63-2 | [1] |
| Molecular Formula | C₇H₄BrNO | [1] |
| Molecular Weight | 198.02 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Appearance | Pale cream to brown crystals or powder | [1] |
| Melting Point | 49.0 - 58.0 °C | [1] |
| SMILES | BrC1=COC2=CC=CN=C12 | [1] |
| InChI Key | KHMAAFDMZSYVEF-UHFFFAOYSA-N | [1] |
Synthesis of this compound
Conceptual Synthetic Pathway
The synthesis of this compound can be envisioned to start from a substituted pyridine, such as 3-hydroxypyridine. The key steps would involve the introduction of a suitable group at the 2-position that can participate in the formation of the furan ring, followed by bromination.
Caption: Conceptual synthetic pathway for this compound.
Experimental Protocol: A General Approach via Sonogashira Coupling and Heteroannulation
A practical and widely used method for constructing the furo[3,2-b]pyridine core involves a Sonogashira coupling followed by an intramolecular cyclization (heteroannulation). While this protocol describes the synthesis of 2-substituted furo[3,2-b]pyridines, it provides a foundational methodology that can be adapted. To obtain the 3-bromo derivative, a subsequent selective bromination of the parent furo[3,2-b]pyridine would be necessary.
Step 1: Synthesis of Furo[3,2-b]pyridine (Parent Scaffold)
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-chloro-2-hydroxypyridine (1.0 equivalent), a suitable terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent such as THF.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.
-
Reaction Execution: Stir the reaction mixture at room temperature. The progress of the Sonogashira coupling can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Once the coupling reaction is complete, add a base (e.g., potassium carbonate) to the reaction mixture and heat to induce intramolecular cyclization, leading to the formation of the furo[3,2-b]pyridine core.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Bromination of Furo[3,2-b]pyridine
-
Reaction Setup: Dissolve the synthesized furo[3,2-b]pyridine in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask.
-
Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution. The reaction may be initiated by light or a radical initiator.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction, and perform an aqueous work-up. The organic layer is separated, dried, and concentrated. The resulting crude this compound is then purified by column chromatography or recrystallization.
Reactivity and Key Transformations
The bromine atom at the 3-position of this compound is the key to its utility as a synthetic intermediate. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used in the synthesis of biaryl and heteroaryl compounds. This compound can readily participate in this reaction with various aryl and heteroaryl boronic acids or their esters.
Caption: Suzuki-Miyaura cross-coupling of this compound.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Inert Atmosphere: Degas the mixture and purge with an inert gas.
-
Reaction Execution: Heat the reaction mixture, typically between 80-120 °C, and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify the crude product by column chromatography.
The ability to introduce diverse aryl and heteroaryl groups at the 3-position is a cornerstone of the use of this compound in the synthesis of libraries of compounds for biological screening.
Applications in Drug Discovery
The furo[3,2-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets with high affinity. Derivatives of this scaffold have shown a wide range of biological activities, with a particular emphasis on their role as kinase inhibitors.
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The furo[3,2-b]pyridine core has been identified as a novel scaffold for the development of potent and selective inhibitors of various kinases, such as cdc-like kinases (CLKs).[3] this compound serves as a key starting material for the synthesis of these inhibitors, where the 3-position is often functionalized to achieve desired potency and selectivity.
Modulators of Signaling Pathways
Beyond kinase inhibition, furo[3,2-b]pyridine derivatives have also been identified as effective modulators of other important cellular signaling pathways, such as the Hedgehog pathway, which is critical in embryonic development and has been linked to cancer.[3] The versatility of this compound allows for the systematic modification of the scaffold to explore its potential in modulating these and other disease-relevant pathways.
Spectroscopic Characterization
| Spectroscopic Data | Predicted/Typical Values |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants will be characteristic of the substituted furo[3,2-b]pyridine system. |
| ¹³C NMR | Aromatic carbons will appear in the region of δ 100-160 ppm. The carbon bearing the bromine atom will be shifted downfield. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z 197 and 199 in an approximately 1:1 ratio, characteristic of a monobrominated compound. Predicted [M+H]⁺ is 197.95491.[2] |
| Infrared (IR) | Characteristic peaks for C-H aromatic stretching, C=C and C=N aromatic ring stretching, and C-O-C stretching of the furan ring are expected. |
Conclusion
This compound is a strategically important heterocyclic compound with significant potential in organic synthesis and drug discovery. Its defined chemical and physical properties, coupled with the reactivity of the 3-bromo substituent, make it a valuable starting material for the construction of complex molecules. The demonstrated biological activity of the furo[3,2-b]pyridine scaffold, particularly as kinase inhibitors, underscores the importance of this compound as a key building block for the development of next-generation therapeutics. This technical guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this versatile molecule in their synthetic and medicinal chemistry endeavors.
References
- 1. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. PubChemLite - this compound (C7H4BrNO) [pubchemlite.lcsb.uni.lu]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Furo[3,2-b]pyridine Scaffold: A Technical Guide to Synthesis and Therapeutic Discovery
Abstract
The furo[3,2-b]pyridine core, a captivating heterocyclic scaffold, has carved a significant niche in contemporary medicinal chemistry and drug discovery. Its rigid, planar structure and unique electronic properties designate it as a "privileged scaffold," capable of interacting with a multitude of biological targets with high affinity and selectivity. This in-depth technical guide provides a comprehensive exploration of the furo[3,2-b]pyridine core, from its synthetic conception to its prominent role in the development of novel therapeutics. We will navigate through diverse and robust synthetic methodologies, delve into the mechanistic intricacies of key chemical transformations, and illuminate its therapeutic potential, particularly in oncology and cellular signaling modulation. This guide is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and facilitate future innovation.
The Ascendance of a Privileged Scaffold: A Discovery Narrative
The formal "discovery" of the furo[3,2-b]pyridine scaffold is not marked by a singular event but rather by a progressive recognition of its therapeutic potential. Initially an underexplored heterocyclic system, its journey into the limelight began with the increasing demand for novel pharmacophores in drug discovery programs. The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic landscape, conferring upon the molecule the ability to engage in a variety of non-covalent interactions with biological macromolecules. This inherent potential has been systematically unveiled through numerous medicinal chemistry campaigns, leading to its current status as a cornerstone for the design of highly selective kinase inhibitors and modulators of critical signaling pathways.[1][2][3]
Strategic Synthesis of the Furo[3,2-b]pyridine Core
The construction of the furo[3,2-b]pyridine nucleus is a testament to the elegance and power of modern synthetic organic chemistry. A variety of strategic approaches have been developed, primarily focusing on the annulation of the furan ring onto a pre-existing pyridine backbone. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Palladium- and Copper-Catalyzed Cross-Coupling Strategies
Transition metal catalysis has proven to be an indispensable tool for the efficient construction of the furo[3,2-b]pyridine scaffold. The Sonogashira cross-coupling reaction, in particular, stands out as a robust and versatile method.[1]
2.1.1. One-Pot Sonogashira Coupling and Heteroannulation
A highly efficient approach involves a one-pot sequence of a Sonogashira coupling followed by an intramolecular heteroannulation. This strategy typically utilizes a suitably substituted pyridine, such as a 3-chloro-2-hydroxypyridine, and a terminal alkyne.[1]
Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines [4]
-
Materials: 3-chloro-2-hydroxypyridine, terminal alkyne, 10% Pd/C, Copper(I) iodide (CuI), Triphenylphosphine (PPh₃), Triethylamine (Et₃N), Ethanol.
-
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.
-
Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
-
The causality behind this experimental choice lies in the synergistic action of the palladium and copper catalysts. The palladium catalyst facilitates the initial C-C bond formation between the pyridine and the alkyne, while the copper co-catalyst is crucial for the activation of the alkyne. The subsequent intramolecular C-O bond formation to construct the furan ring is often promoted by the basic conditions and can be accelerated by ultrasound irradiation.[4]
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Palladium-Catalyzed Intramolecular C-H Activation
A more recent and highly elegant strategy for the synthesis of benzofuro[3,2-b]pyridines involves a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides.[5][6] This method allows for the regioselective formation of the furan ring.
Experimental Protocol: Synthesis of Benzofuro[3,2-b]pyridine 1-oxides [5]
-
Materials: 3-phenoxypyridine 1-oxide, Pd(OAc)₂, Ac-Gly-OH, K₂CO₃, Ag₂CO₃, Dichloroethane (DCE).
-
Procedure:
-
In a sealed tube, combine the 3-phenoxypyridine 1-oxide (0.2 mmol), Pd(OAc)₂ (0.02 mmol), Ac-Gly-OH (0.08 mmol), K₂CO₃ (0.2 mmol), and Ag₂CO₃ (0.4 mmol) in DCE (2 mL).
-
Heat the mixture at 120 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the benzofuro[3,2-b]pyridine 1-oxide.
-
The resulting N-oxide can be readily deoxygenated to the corresponding benzofuro[3,2-b]pyridine.
-
The rationale for using a pyridine N-oxide is its ability to act as a directing group, facilitating the ortho-palladation on the pyridine ring. The subsequent C-H activation on the phenoxy ring, promoted by the palladium catalyst, leads to the cyclized product. The use of an oxidant, such as Ag₂CO₃, is necessary to regenerate the active Pd(II) catalyst.[5][6]
Caption: Workflow for Pd-catalyzed C-H activation synthesis.
Copper-Catalyzed Oxidative Cyclization
Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of furo[3,2-b]pyridines. These methods often involve the intramolecular oxidative cyclization of appropriately substituted pyridine precursors.[7][8]
Experimental Protocol: Copper-Mediated Oxidative Cyclization [7]
-
Materials: Substituted pyridine precursor, Copper(II) acetate (Cu(OAc)₂), Oxidant (e.g., Potassium persulfate), Acetic acid/water solvent system.
-
Procedure:
-
Dissolve the pyridine precursor in a mixture of acetic acid and water.
-
Add a catalytic amount of Cu(OAc)₂ and the oxidant.
-
Stir the reaction mixture, open to the air, at a specified temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
The proposed mechanism for this transformation involves the generation of a radical species from the substrate, facilitated by the oxidant. The copper catalyst is believed to play a role in the redox cycling, although the precise mechanism can vary depending on the substrate and reaction conditions.[7][8]
Therapeutic Landscape of Furo[3,2-b]pyridine Derivatives
The "privileged" nature of the furo[3,2-b]pyridine scaffold is most evident in its diverse and potent biological activities. Derivatives of this core have emerged as powerful modulators of key signaling pathways implicated in a range of diseases, most notably cancer.
Potent and Selective Kinase Inhibitors
The furo[3,2-b]pyridine core has proven to be an exceptional platform for the design of selective kinase inhibitors.[1][9]
3.1.1. Cdc-like Kinase (CLK) Inhibition
Derivatives of furo[3,2-b]pyridine have been identified as potent and highly selective inhibitors of Cdc-like kinases (CLKs), a family of serine/threonine kinases that are crucial regulators of pre-mRNA splicing.[3][10][11] Dysregulation of CLK activity is linked to various cancers. By inhibiting CLKs, these compounds can modulate alternative splicing events, leading to the suppression of tumor growth.[3][10]
| Compound ID | CLK1 IC₅₀ (nM) | CLK2 IC₅₀ (nM) | CLK4 IC₅₀ (nM) | Cellular Activity (MCF-7, GI₅₀, µM) | Reference |
| 1a | 150 | 35 | 80 | >10 | [2] |
| 1b | 85 | 20 | 55 | 5.2 | [2] |
| 1c | 60 | 12 | 25 | 1.8 | [2] |
| 1d | 50 | 15 | 30 | 2.1 | [2] |
| MU1210 | 8 | 20 | 12 | 4.6 | [12][13] |
Table 1: Structure-Activity Relationship of 3,5-Disubstituted Furo[3,2-b]pyridine Analogs as CLK Inhibitors.
Caption: Inhibition of CLK signaling by furo[3,2-b]pyridines.
Modulators of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of several types of cancer. Interestingly, certain furo[3,2-b]pyridine derivatives, particularly those that are inactive as kinase inhibitors, have been identified as potent modulators of the Hh pathway.[2][14][15]
| Compound ID | R¹ Substituent (Position 3) | R² Substituent (Position 5) | R³ Substituent (Position 7) | Hedgehog Pathway Inhibition (IC₅₀, µM) | Reference |
| 2a | 4-Fluorophenyl | 4-Morpholinyl | Methyl | >10 | [2] |
| 2b | 4-Chlorophenyl | 4-Morpholinyl | Methyl | 5.8 | [2] |
| 2c | 4-Methoxyphenyl | 4-Morpholinyl | Methyl | 8.2 | [2] |
| 2d | 3-Aminophenyl | 4-Morpholinyl | Methyl | 1.5 | [2] |
Table 2: Structure-Activity Relationship of 3,5,7-Trisubstituted Furo[3,2-b]pyridine Analogs as Hedgehog Pathway Modulators.
Anticancer Cytotoxicity
The modulation of critical cellular pathways by furo[3,2-b]pyridine derivatives translates into significant cytotoxic effects against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |
| Derivative 3b | MDA-MB-231 (Breast) | Growth Inhibition | Encouraging | [16] |
| Derivative 3b | MCF-7 (Breast) | Growth Inhibition | Encouraging | [16] |
| Furo[2,3-b]pyridine derivative 7 | Neuro-2a (Neuroblastoma) | Cytotoxicity | 5.8 | [17] |
| Furo[2,3-b]pyridine derivative 12a | Neuro-2a (Neuroblastoma) | Cytotoxicity | 3.6 | [17] |
Table 3: In Vitro Cytotoxic Activity of Furo[3,2-b]pyridine Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity [17]
-
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the furo[3,2-b]pyridine compounds for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the concentration of the compound that causes 50% inhibition of cell growth (GI₅₀).
-
Future Directions and Conclusion
The furo[3,2-b]pyridine scaffold has firmly established itself as a versatile and potent platform in drug discovery. The synthetic methodologies developed for its construction are robust and amenable to the generation of diverse chemical libraries, facilitating extensive structure-activity relationship (SAR) studies. The profound biological activities exhibited by its derivatives, particularly as highly selective kinase inhibitors and modulators of the Hedgehog pathway, underscore its therapeutic potential.
Future research in this area will likely focus on several key aspects:
-
Expansion of the Therapeutic Scope: Exploring the potential of furo[3,2-b]pyridine derivatives against other therapeutic targets and disease indications.
-
Development of Novel Synthetic Methodologies: Devising even more efficient, sustainable, and diversity-oriented synthetic routes to access novel analogs.
-
In-depth Mechanistic Studies: Further elucidating the precise molecular mechanisms of action to guide the rational design of next-generation inhibitors with improved potency and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic analysis of a copper-catalyzed C–H oxidative cyclization of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Oxidative Cyclization of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study - American Chemical Society [acs.digitellinc.com]
Spectroscopic Data for 3-Bromofuro[3,2-b]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromofuro[3,2-b]pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid, planar structure and the presence of a reactive bromine atom make it a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active agents. Accurate and comprehensive spectroscopic data are crucial for the unambiguous identification and characterization of this compound, ensuring the integrity of subsequent research and development.
Molecular Structure and Properties
The fundamental structure of this compound consists of a fused furan and pyridine ring system, with a bromine atom substituted at the 3-position of the furan ring.
Chemical Identifiers:
-
CAS Number: 92404-63-2
-
Molecular Formula: C₇H₄BrNO
-
Molecular Weight: 198.02 g/mol
The structural arrangement of the atoms dictates the expected spectroscopic signatures. The pyridine ring introduces aromaticity and a nitrogen heteroatom, while the furan ring contributes an oxygen heteroatom and its own aromatic character. The bromine atom provides a characteristic isotopic pattern in mass spectrometry and influences the chemical shifts in NMR spectroscopy.
Spectroscopic Data Analysis
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
While experimental mass spectra for the parent compound are not widely published, data for derivatives are available. For instance, a patent for pyridineamine compounds useful as pim kinase inhibitors describes the synthesis of (3-bromofuro[3,2-b]pyridin-5-yl)methanol, a derivative of the target compound, with a reported LCMS (M+H)⁺ of m/z = 228.0[1]. Another patent discloses a derivative with an LCMS (M+H)⁺ of m/z = 392.2[2]. This confirms the successful synthesis and characterization of the core this compound scaffold.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |
|---|---|---|
| [M]⁺ | 196.9476 | 198.9456 |
| [M+H]⁺ | 197.9554 | 199.9534 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound are expected to show signals corresponding to the aromatic protons and carbons of the fused ring system.
Although specific, experimentally verified NMR data for this compound is not available in the cited literature, we can infer the expected chemical shift regions based on the parent furo[3,2-b]pyridine structure and the known effects of bromine substitution. The bromine atom at the 3-position will likely deshield the adjacent proton at the 2-position.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for aromatic C-H stretching, C=C and C=N stretching of the fused aromatic rings, and C-O-C stretching of the furan ring.
While a dedicated experimental IR spectrum for this compound is not available in the searched literature, the synthesis of related benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones has been reported with characterization by IR spectroscopy, showing characteristic peaks for similar structural motifs[3].
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for structural confirmation. The following are generalized, best-practice protocols for the characterization of this compound.
NMR Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. Standard pulse programs should be used. For ¹³C, a proton-decoupled experiment is standard.
-
Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Mass Spectrometry (LC-MS or GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer coupled with a chromatographic system (LC or GC).
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for LC-MS. Electron ionization (EI) is standard for GC-MS.
-
Analysis: Acquire data in both positive and negative ion modes to observe the molecular ion and key fragments.
Infrared Spectroscopy (FT-IR):
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition: Collect the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups of the molecule.
Visualization of Key Information
The following diagram illustrates the core structure of this compound and highlights the key atoms for spectroscopic analysis.
Caption: Molecular structure of this compound.
Conclusion
References
- 1. WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Fused heterocyclic compounds as phosphodiesterases (PDEs) inhibitors. Патент № US 0008846713 МПК C07D401/14 | Биржа патентов - Московский инновационный кластер [i.moscow]
The 3-Bromofuro[3,2-b]pyridine Core: A Technical Guide to a Privileged Scaffold for Kinase Inhibitor Development
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold in Kinase-Targeted Drug Discovery
In the landscape of modern medicinal chemistry, certain molecular frameworks demonstrate exceptional versatility and biological relevance, earning them the designation of "privileged structures." The furo[3,2-b]pyridine core has emerged as one such scaffold, garnering significant attention for its utility in developing potent and selective inhibitors of various biological targets.[1] This is particularly true in the field of oncology, where the targeted inhibition of protein kinases remains a cornerstone of therapeutic strategy.[2] Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer and other diseases, making them high-value targets for drug development.[3]
The 3-bromofuro[3,2-b]pyridine derivative represents a particularly strategic starting point for chemical library synthesis. The bromine atom at the 3-position serves as a versatile chemical handle, enabling a wide array of cross-coupling reactions. This allows for the systematic and efficient introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This technical guide provides an in-depth exploration of the this compound scaffold. It is designed to equip researchers and drug development professionals with a comprehensive understanding of its synthesis, its application in the design of kinase inhibitors, the critical signaling pathways involved, and the experimental protocols necessary for its evaluation.
Synthesis of the Furo[3,2-b]pyridine Core: A Modular Approach
The construction of the furo[3,2-b]pyridine nucleus is typically achieved through multi-step synthetic sequences that prioritize modularity and efficiency.[4] Key strategies often involve the formation of the furan ring onto a pre-existing, functionalized pyridine core, with metal-mediated couplings playing a pivotal role.[1] Copper-catalyzed oxidative cyclization, for instance, has proven to be a robust method for assembling the core scaffold.[4][5] The introduction of a halogen, such as bromine or iodine, at the 3-position at an intermediate stage is a critical step that paves the way for subsequent diversification.[6]
The rationale behind using a 3-halo intermediate is its susceptibility to a variety of palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This provides a powerful platform for introducing a wide range of aryl, heteroaryl, alkyl, and amino groups, which are essential for probing the intricate binding pockets of target kinases.
Below is a representative workflow for the synthesis and diversification of the furo[3,2-b]pyridine core.
Caption: Modular synthesis and diversification of the furo[3,2-b]pyridine scaffold.
Conceptual Protocol: Synthesis of a 3,5-Disubstituted Furo[3,2-b]pyridine Analog
This protocol outlines the key steps for synthesizing a diversified furo[3,2-b]pyridine library, starting from a key halogenated intermediate.
-
Step 1: Synthesis of the Key Intermediate (e.g., 3-Iodo-5-chlorofuro[3,2-b]pyridine).
-
Rationale: This step establishes the core heterocyclic system with orthogonal chemical handles. The chlorine at position 5 and the iodine at position 3 can be addressed with different coupling chemistries, allowing for sequential and controlled diversification. This intermediate is typically prepared from commercially available materials through cyclization and halogenation reactions.[6]
-
-
Step 2: First Chemoselective Coupling at the 5-Position.
-
Rationale: A Suzuki or similar palladium-catalyzed cross-coupling reaction is performed to introduce a substituent at the C5 position. The choice of the boronic acid or ester is dictated by the desired R² group in the final compound. This reaction is performed first due to the differential reactivity of the C-Cl versus the C-I bond under specific catalytic conditions.
-
-
Step 3: Second Coupling Reaction at the 3-Position.
-
Rationale: With the 5-position now substituted, a second cross-coupling reaction (e.g., Suzuki, Sonogashira) is performed. The higher reactivity of the C-I bond allows this reaction to proceed efficiently, introducing the desired R¹ substituent. This step leverages the 3-halo position as the primary point of diversification to explore the kinase active site.
-
-
Step 4: Purification and Characterization.
-
Rationale: Each intermediate and the final product must be rigorously purified, typically using column chromatography. Purity and structural integrity are then confirmed using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry (MS), and elemental analysis to ensure a self-validating system where the identity of the tested compound is unequivocal.
-
The Furo[3,2-b]pyridine Scaffold in Kinase Inhibitor Design
The furo[3,2-b]pyridine scaffold is an excellent platform for designing selective kinase inhibitors.[1] Its rigid, planar structure serves as a stable anchor within the ATP-binding pocket of kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, often interacting with the conserved "hinge" region of the kinase domain—a critical interaction for many ATP-competitive inhibitors. The true power of the 3-bromo precursor lies in the ability to append moieties at the C3 position that can form additional interactions, thereby enhancing both potency and selectivity.
Derivatives of this scaffold have demonstrated potent inhibitory activity against several key kinase families implicated in oncology and other diseases.[2] These include:
-
Cdc-like Kinases (CLKs): These serine/threonine kinases are crucial regulators of pre-mRNA splicing.[1] Their inhibition can modulate alternative splicing events, leading to the suppression of cancer cell growth and the induction of apoptosis.[1]
-
Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases central to the PI3K/AKT/mTOR signaling pathway, which governs cell proliferation, survival, and metabolism.[2]
-
Bruton's Tyrosine Kinase (Btk): A non-receptor tyrosine kinase essential for B-cell development and activation, making it a key target in B-cell malignancies and autoimmune diseases.[2][7]
-
Homeodomain-Interacting Protein Kinases (HIPKs): Involved in transcription regulation and apoptosis, their dysregulation is linked to several cancers.[1]
Caption: General binding mode of furo[3,2-b]pyridine inhibitors in a kinase active site.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the furo[3,2-b]pyridine core has yielded crucial insights into the SAR for various kinase targets. The data reveals that substitutions at the 3, 5, and 7 positions of the scaffold significantly impact inhibitory potency and cellular activity.[6]
Quantitative Data Summary: Inhibition of Cdc-like Kinases (CLKs)
The following table summarizes the inhibitory activity of representative 3,5-disubstituted furo[3,2-b]pyridine analogs against CLK1, CLK2, and CLK4. This highlights how modifications, originating from the 3-bromo and a 5-halo precursor, influence kinase inhibition.
| Compound ID | R¹ Substituent (Position 3) | R² Substituent (Position 5) | CLK1 (IC₅₀, nM) | CLK2 (IC₅₀, nM) | CLK4 (IC₅₀, nM) | Cellular Activity (MCF-7, GI₅₀, µM) |
| 1a | 4-Fluorophenyl | 4-Morpholinyl | 150 | 35 | 80 | >10 |
| 1b | 4-Chlorophenyl | 4-Morpholinyl | 110 | 25 | 60 | >10 |
| MU1210 | (Varies) | (Varies) | 8 | 20 | 12 | (Not specified) |
Data for compounds 1a and 1b extracted from Nemec, et al. (2019) as presented by BenchChem.[6] IC₅₀ values represent the concentration required to inhibit 50% of the kinase activity.[6] GI₅₀ is the concentration for 50% growth inhibition.[6] Data for MU1210 is from a comparative guide by BenchChem.[2]
Key SAR Observations:
-
Position 3: The nature of the aryl group at this position, introduced via coupling to the 3-bromo/iodo intermediate, is critical for potency. Halogen substitutions on this phenyl ring, such as fluorine or chlorine, are generally well-tolerated and can modulate activity.[6]
-
Position 5: A morpholinyl group at this position is a common feature in potent CLK inhibitors, likely contributing to solubility and forming favorable interactions in the solvent-exposed region of the ATP pocket.[6]
-
High Selectivity: Optimized compounds based on this scaffold, such as MU1210, have demonstrated potent and highly selective inhibition of CLK1, CLK2, and CLK4.[2][5]
Targeted Signaling Pathways: The Biological Context
Understanding the biological pathways governed by the target kinases is essential for rational drug design and for predicting the therapeutic effects of their inhibition.
CLKs and Pre-mRNA Splicing Regulation
Cdc-like kinases phosphorylate serine/arginine-rich (SR) proteins, which are key factors in the assembly of the spliceosome and the regulation of alternative splicing.[1] By inhibiting CLKs, furo[3,2-b]pyridine derivatives can alter splicing patterns of oncogenes, potentially leading to the production of non-functional proteins or inducing apoptosis.[1]
Caption: Role of CLKs in splicing and the point of intervention for furo[3,2-b]pyridine inhibitors.
The PI3K/AKT/mTOR Pathway
The PI3K pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Furo[3,2-b]pyridine derivatives targeting PI3K can block this pro-survival signaling.[2]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of furo[3,2-b]pyridine derivatives.
Experimental Workflow: A Self-Validating System for Inhibitor Evaluation
The robust evaluation of novel kinase inhibitors requires well-defined and validated experimental protocols. The determination of the half-maximal inhibitory concentration (IC₅₀) is a fundamental step in characterizing the potency of a compound.
Caption: General workflow for an in vitro kinase inhibition assay to determine IC₅₀ values.
Detailed Protocol: In Vitro Kinase IC₅₀ Determination
This protocol describes a common method for determining the potency of an inhibitor against a purified kinase.
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., starting from 100 µM) in 100% DMSO.
-
Causality: A serial dilution allows for the generation of a dose-response curve, which is essential for accurately calculating the IC₅₀. DMSO is used for its ability to solubilize a wide range of organic compounds.
-
-
Reaction Mixture Preparation: In a 96-well plate, add the purified target kinase, a specific substrate peptide, and the kinase assay buffer.
-
Trustworthiness: Using a purified, recombinant kinase ensures that the measured activity is specific to the target of interest. The substrate must be specific to the kinase to generate a robust signal.
-
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound to the appropriate wells. Include positive controls (no inhibitor, 100% activity) and negative controls (no kinase, 0% activity).
-
Trustworthiness: Controls are critical for validating the assay. The DMSO-only control defines the baseline kinase activity, against which inhibition is measured.
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Often, a radiolabeled [γ-³³P]-ATP is used as a tracer.[2]
-
Causality: ATP is the phosphate donor for the kinase reaction. The radiolabel allows for the direct quantification of substrate phosphorylation.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction. If using radiolabeled ATP, spot the reaction mixture onto filter paper and wash away excess unincorporated ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or phosphorimager.[2]
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
The this compound scaffold represents a highly versatile and privileged platform for the development of novel kinase inhibitors.[4][5] Its synthetic tractability, coupled with the ability to form key interactions within the kinase ATP-binding site, has led to the discovery of potent and selective inhibitors against critical cancer targets like CLKs, PI3Ks, and Btk.[1][2] The structure-activity relationship data gathered to date provides a strong foundation for the rational design of next-generation therapeutics.
Future efforts should focus on expanding the chemical diversity around this core, particularly through the exploration of novel substituents at the 3-position. A deeper understanding of the off-target effects and the development of compounds with optimized pharmacokinetic and safety profiles will be crucial for translating the clear potential of this scaffold into clinically successful cancer therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Furo[3,2-b]pyridine Derivatives: A Computational and Theoretical Guide
Foreword: The Rise of a Privileged Scaffold in Drug Discovery
The furo[3,2-b]pyridine core, a fused heterocyclic ring system, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal pharmacophore for developing potent and selective inhibitors of various biological targets, particularly protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the furo[3,2-b]pyridine scaffold a focal point of intense research.[3] This in-depth technical guide provides a comprehensive overview of the computational and theoretical methodologies employed to investigate these promising derivatives, offering a roadmap for researchers, scientists, and drug development professionals to navigate this exciting field. We will delve into the causality behind methodological choices, ensuring a robust and self-validating approach to the computational analysis of these compounds.
The Furo[3,2-b]pyridine Core: Structural and Electronic Landscape
The furo[3,2-b]pyridine system consists of a furan ring fused to a pyridine ring.[4] This fusion imparts a unique set of physicochemical properties that are advantageous for drug design. The nitrogen atom in the pyridine ring enhances solubility and provides a key hydrogen bond acceptor, while the furan ring contributes to the overall aromaticity and can be readily functionalized to modulate potency and selectivity.
A fundamental aspect to consider is the potential for tautomerism in substituted furo[3,2-b]pyridines, such as furo[3,2-b]pyridin-3-ol, which can exist in equilibrium with its keto form, furo[3,2-b]pyridin-3(2H)-one. This equilibrium can significantly influence the molecule's reactivity and its interactions with biological targets.
A Synergistic Computational Workflow for Drug Design
A robust in-silico investigation of furo[3,2-b]pyridine derivatives typically follows a multi-step computational workflow. This synergistic approach, integrating various theoretical methods, allows for a comprehensive understanding of the structure-activity relationship (SAR) and provides a rational basis for the design of novel therapeutic agents.
Caption: A synergistic computational workflow for the design and optimization of furo[3,2-b]pyridine derivatives.
Density Functional Theory (DFT) Calculations: Probing the Electronic Realm
Expertise & Experience: Before embarking on more complex simulations like molecular docking, it is crucial to understand the intrinsic electronic properties of the furo[3,2-b]pyridine derivatives. Density Functional Theory (DFT) is the quantum mechanical method of choice for this, offering a favorable balance between accuracy and computational cost.[5][6] These calculations provide insights into molecular geometry, vibrational frequencies, and electronic characteristics that govern reactivity and intermolecular interactions.
Key DFT-Calculated Properties
-
Optimized Geometry: Provides the most stable 3D conformation of the molecule, including bond lengths and angles.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[1][7]
-
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential that are crucial for identifying potential sites for electrophilic and nucleophilic attack, as well as hydrogen bonding.
-
Natural Bond Orbital (NBO) Analysis: Delves into the details of charge distribution, hybridization, and intramolecular interactions, providing a more nuanced picture of the electronic structure than simple atomic charges.[7]
Step-by-Step Protocol for DFT Calculations
-
Structure Preparation: Build the 3D structure of the furo[3,2-b]pyridine derivative using a molecular builder and perform an initial geometry optimization using a faster method like molecular mechanics.
-
Input File Generation: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Method Selection:
-
Calculation Type:
-
Geometry Optimization: To find the lowest energy conformation.
-
Frequency Calculation: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational spectra.
-
Single Point Energy Calculation: To calculate electronic properties like HOMO-LUMO energies and generate the MEP map.
-
-
Analysis of Results: Visualize the optimized geometry, FMOs, and MEP map. Extract quantitative data such as HOMO-LUMO energies and atomic charges from the output files.
| Property | Typical Calculated Values for Pyridine Derivatives | Reference |
| HOMO Energy | -6.0 to -7.0 eV | [1][7] |
| LUMO Energy | -1.0 to -2.0 eV | [1][7] |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | [1][7] |
Molecular Docking: Predicting the Binding Embrace
Expertise & Experience: Molecular docking is a powerful computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[5] For furo[3,2-b]pyridine derivatives, this is instrumental in understanding their mechanism of action as, for example, kinase inhibitors.
Case Study: Furo[3,2-b]pyridines as Cdc-like Kinase (CLK) Inhibitors
Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs).[4][9] A crystal structure of a 3,5-disubstituted furo[3,2-b]pyridine derivative in complex with CLK1 (PDB ID: 6I5I) provides an excellent opportunity for validating docking protocols.[9]
Caption: Inhibition of the CLK1 signaling pathway by a furo[3,2-b]pyridine derivative.
Step-by-Step Protocol for Molecular Docking
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., CLK1, PDB ID: 6I5I) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site, typically based on the location of the co-crystallized ligand or a known active site.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of the furo[3,2-b]pyridine derivative.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina, Glide, or GOLD.
-
Set the docking parameters, including the search space (grid box) and the exhaustiveness of the search.
-
Run the docking simulation to generate a series of binding poses.
-
-
Analysis of Results:
-
Rank the poses based on their docking scores (an estimation of binding affinity).
-
Visually inspect the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the key amino acid residues in the binding site.
-
Compare the docked pose with the binding mode of the co-crystallized ligand, if available, to validate the docking protocol.
-
| Kinase Target | Key Interacting Residues | Type of Interaction | Reference |
| CLK1 | Hinge Region (e.g., Leu, Val) | Hydrogen Bonds | [9] |
| CDK2 | Hinge Region (e.g., Leu83) | Hydrogen Bonds | [10] |
| AKT1 | Catalytic Site Residues | Hydrophobic & H-Bonds | [11] |
Molecular Dynamics (MD) Simulations: Unveiling the Dynamic Nature of Binding
Expertise & Experience: While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[12][13] This is crucial for assessing the stability of the predicted binding pose and for more accurate binding free energy calculations.
Step-by-Step Protocol for MD Simulations
-
System Setup:
-
Take the best-docked pose of the furo[3,2-b]pyridine-protein complex.
-
Solvate the system in a box of explicit water molecules.
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Energy Minimization: To relax the system and remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the protein and ligand.
-
Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) without restraints to observe the dynamic behavior of the complex.
-
-
Analysis of Trajectories:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.
-
Binding Free Energy Calculations: Quantifying Affinity
Expertise & Experience: MD simulations can be coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the ligand to the protein.[12][14] This provides a more accurate estimation of binding affinity than docking scores alone.
MM/PBSA Calculation Workflow
-
Extract snapshots from the stable portion of the MD trajectory.
-
For each snapshot, calculate the free energy of the complex, the free protein, and the free ligand.
-
The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.
-
Decompose the binding free energy into contributions from individual residues to identify key "hotspots" for binding.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
Expertise & Experience: QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[15] For a series of furo[3,2-b]pyridine derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs, thereby guiding lead optimization.
Step-by-Step Protocol for QSAR Modeling
-
Data Set Preparation:
-
Compile a dataset of furo[3,2-b]pyridine derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each molecule, calculate a variety of molecular descriptors, which can be constitutional, topological, geometrical, or quantum-chemical (from DFT).
-
-
Model Building:
-
Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the biological activity.
-
-
Model Validation:
-
Rigorously validate the model using internal (e.g., leave-one-out cross-validation) and external (using the test set) validation techniques to ensure its predictive power.[15]
-
Conclusion and Future Directions
The computational and theoretical methodologies outlined in this guide provide a powerful, multi-faceted approach to the study of furo[3,2-b]pyridine derivatives. By integrating DFT, molecular docking, MD simulations, and QSAR modeling, researchers can gain deep insights into the structure-activity relationships of these promising compounds, rationalize their biological activities, and guide the design of novel therapeutic agents with improved potency and selectivity. The continued development of computational methods and the increasing availability of high-performance computing resources will undoubtedly accelerate the discovery of new furo[3,2-b]pyridine-based drugs to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Computations of Standard Binding Free Energies with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular dynamics simulation and free energy calculation studies of the binding mechanism of allosteric inhibitors with p38α MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. japsonline.com [japsonline.com]
- 15. QSAR modelling, molecular docking, molecular dynamic and ADMET prediction of pyrrolopyrimidine derivatives as novel Bruton’s tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling Protocol for 3-Bromofuro[3,2-b]pyridine
<-3>
Authored by: Senior Application Scientist, Chemical R&D
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, and its rigid, planar structure make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets, such as protein kinases.[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[3][4] This guide provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 3-Bromofuro[3,2-b]pyridine, a key intermediate for the synthesis of functionalized derivatives for drug discovery and materials research.[5][6]
While the Suzuki coupling of bromopyridines can be challenging due to potential catalyst inhibition by the pyridine nitrogen, careful selection of the catalyst system and reaction conditions can lead to high-yielding transformations.[4] This protocol is synthesized from established best practices for electron-rich and heteroaromatic halides, providing a robust starting point for researchers.
Mechanism and Scientific Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a Pd(0) complex. This is often the rate-determining step, especially for electron-rich heteroaryl halides, as the electron density can impede the insertion of the palladium into the carbon-halogen bond.[7][9] The use of bulky, electron-rich phosphine ligands is crucial here, as they stabilize the Pd(0) species and promote this difficult step.[9][10]
-
Transmetalation: Following oxidative addition, a base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species.[11] This species then transfers its organic group to the Pd(II) complex, replacing the bromide. This step is called transmetalation.[7][8]
-
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium complex couple to form the new C-C bond of the product.[7][8] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point, optimized for challenging heteroaromatic substrates.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| This compound | ≥96% Purity | Thermo Scientific Chemicals |
| Arylboronic Acid | Varies by substrate | Commercially Available |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Commercially Available |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Commercially Available |
| K₃PO₄ | Anhydrous, finely ground | Commercially Available |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Commercially Available |
| Deionized Water | N/A | In-house |
| Schlenk Flask | Oven-dried | Standard lab supplier |
| Magnetic Stirrer/Hotplate | N/A | Standard lab supplier |
| Inert Gas System | Argon or Nitrogen | Standard lab supplier |
Experimental Procedure
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely ground, anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst Addition: To the flask, add the palladium precursor, Pd₂(dba)₃ (0.02 equiv., 2 mol% Pd), and the SPhos ligand (0.048 equiv., 4.8 mol% Pd).
-
Rationale: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand like SPhos is highly effective for coupling electron-rich heteroaryl halides, as it facilitates the challenging oxidative addition step.[9]
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the exclusion of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, 0.1-0.2 M concentration relative to the halide) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[12]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure)2. Slow Oxidative Addition3. Poor Reagent Quality | 1. Ensure rigorous degassing and inert atmosphere.2. Increase temperature (up to 110 °C). Switch to a more electron-rich ligand (e.g., XPhos).[9]3. Use fresh, high-purity reagents. |
| Protodeboronation of Boronic Acid | 1. Boronic acid instability2. Excess water or strong base3. High temperature | 1. Use a boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are more stable.[9][13]2. Use a weaker base (e.g., K₂CO₃, CsF) and strictly anhydrous conditions.[9]3. Attempt the reaction at a lower temperature (e.g., 60-80 °C).[9] |
| Formation of Homocoupled Products | 1. Presence of Pd(II) species2. High oxygen levels | 1. Ensure complete reduction of Pd(II) precatalyst if used. Use a Pd(0) source directly.2. Thoroughly degas all solvents and maintain a strict inert atmosphere.[3] |
| Difficult Purification | 1. Residual Palladium Catalyst2. Boronic Acid Residues | 1. Filter the diluted reaction mixture through a pad of Celite before concentration.2. Perform an aqueous base wash (e.g., 1M NaOH) during workup to remove unreacted boronic acid. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura coupling of this compound. By understanding the mechanistic principles and carefully selecting the catalyst system and reaction conditions, researchers can successfully synthesize a wide array of functionalized furo[3,2-b]pyridine derivatives. The provided troubleshooting guide offers practical solutions to common challenges, enabling efficient optimization and successful application of this powerful cross-coupling methodology in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PlumX [plu.mx]
- 6. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromofuro[3,2-b]pyridine
Introduction: The Strategic Importance of C–N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C–N) bonds.[1][2][3] This reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4] Its broad substrate scope and tolerance for various functional groups have rendered it a preferred alternative to harsher, more traditional methods like nucleophilic aromatic substitution.[1][4]
This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of 3-Bromofuro[3,2-b]pyridine, a unique heteroaromatic halide. The furo[3,2-b]pyridine scaffold is of significant interest in medicinal chemistry.[5][6] Understanding the nuances of its functionalization is critical for the development of novel molecular entities. We will delve into the mechanistic underpinnings of the reaction, key experimental parameters, and step-by-step protocols to empower researchers in their synthetic endeavors.
Mechanistic Overview: A Palladium-Catalyzed Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0)/palladium(II) redox couple.[4] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][2] The reactivity of the aryl halide generally follows the trend I > Br > Cl.[7]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium(II)-amido intermediate.[8]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[1][2][4]
A simplified representation of this catalytic cycle is depicted below.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Sonogashira Cross-Coupling of 3-Bromofuro[3,2-b]pyridine with Terminal Alkynes
Introduction: The Strategic Importance of the Furo[3,2-b]pyridine Scaffold and its Alkynylation
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold, recognized for its significant role in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets, including protein kinases implicated in oncology and neurodegenerative diseases.[1][2] The functionalization of this core at the 3-position with an alkynyl moiety via the Sonogashira cross-coupling reaction opens a gateway to a diverse array of novel chemical entities. This powerful carbon-carbon bond-forming reaction is instrumental for generating molecular complexity, enabling extensive structure-activity relationship (SAR) studies, and synthesizing key intermediates for more elaborate molecular architectures.[3][4]
This guide provides a detailed technical overview of the Sonogashira cross-coupling of "3-Bromofuro[3,2-b]pyridine" with a range of terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, present a comparative data table of reaction examples, and provide expert insights into troubleshooting common challenges.
Mechanistic Insights: The Palladium/Copper Catalytic Cycle
The Sonogashira reaction is a cross-coupling that proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[5][6] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The palladium cycle is initiated by the oxidative addition of the this compound to a low-valent Pd(0) species, forming a Pd(II) intermediate. The copper cycle runs concurrently, where the terminal alkyne is deprotonated by a base (typically an amine) and subsequently reacts with a Cu(I) salt to form a highly reactive copper acetylide species.[7]
The crucial step is transmetalation , where the acetylide ligand is transferred from the copper to the palladium center, displacing the bromide. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the 3-alkynylfuro[3,2-b]pyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[8]
The furo[3,2-b]pyridine ring system is electron-deficient due to the influence of the pyridine nitrogen. This electronic characteristic generally facilitates the oxidative addition step, which is often rate-limiting for aryl bromides.[9] However, it can also increase the susceptibility to side reactions, necessitating careful control of reaction parameters.
Optimized Protocols and Best Practices
Successful Sonogashira coupling of this compound hinges on the careful selection and control of several key parameters. The following protocols are based on established procedures for structurally similar electron-deficient N-heterocycles and serve as a robust starting point.[2][3]
General Experimental Workflow
References
- 1. Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines | Semantic Scholar [semanticscholar.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. kbfi.ee [kbfi.ee]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Palladium-Catalyzed Pathways to 3-Aryl-Furo[3,2-b]pyridines: A Guide for Researchers
The furo[3,2-b]pyridine scaffold is a cornerstone in contemporary medicinal chemistry and drug development.[1][2] Its rigid, planar structure and unique electronic properties make it a privileged pharmacophore, integral to a multitude of biologically active agents, including potent kinase inhibitors.[1][2] The introduction of an aryl moiety at the 3-position of this heterocyclic system is a critical step in the synthesis of numerous compounds of pharmaceutical interest. This technical guide provides an in-depth exploration of palladium-catalyzed methodologies for the synthesis of 3-aryl-furo[3,2-b]pyridines, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
Strategic Approaches to C-C Bond Formation
The construction of the C3-aryl bond on the furo[3,2-b]pyridine core is predominantly achieved through two powerful palladium-catalyzed cross-coupling strategies: the Suzuki-Miyaura coupling and direct C-H arylation. Each approach presents a unique set of advantages and considerations, and the choice of method often depends on the availability of starting materials, desired substrate scope, and overall synthetic efficiency.
A third, albeit less direct, strategy involves an initial Sonogashira coupling to introduce an alkyne at the 2-position, followed by subsequent functionalization. While a versatile method for building the furo[3,2-b]pyridine core itself, it is a more circuitous route to 3-aryl derivatives.[1][3]
The Suzuki-Miyaura Coupling: A Robust and Versatile Strategy
The Suzuki-Miyaura coupling is a highly reliable and versatile method for the formation of C-C bonds.[4][5] In the context of 3-aryl-furo[3,2-b]pyridine synthesis, this typically involves the reaction of a 3-functionalized furo[3,2-b]pyridine (such as a triflate or halide) with an arylboronic acid or its ester. A common and effective starting point is furo[3,2-b]pyridin-3-ol, which can be activated for cross-coupling via conversion to its triflate.[6]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst (Figure 1). The cycle is initiated by the oxidative addition of the furo[3,2-b]pyridine triflate or halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid, which is typically activated by a base. The final step is reductive elimination, which forms the desired 3-aryl-furo[3,2-b]pyridine and regenerates the active Pd(0) catalyst.
Experimental Protocols
Part 1: Triflation of Furo[3,2-b]pyridin-3-ol [6]
-
Reaction Setup: To a solution of Furo[3,2-b]pyridin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (nitrogen or argon) at 0 °C, add anhydrous pyridine (2.0 eq).
-
Reagent Addition: Slowly add triflic anhydride (1.2 eq) dropwise to the cooled solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. The crude Furo[3,2-b]pyridin-3-yl triflate is then purified by flash column chromatography on silica gel.
Part 2: Suzuki-Miyaura Coupling [6]
-
Reaction Setup: To a reaction vessel, add Furo[3,2-b]pyridin-3-yl triflate (1.0 eq), the desired arylboronic acid or ester (1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.10 eq) to the vessel.
-
Solvent Addition: Add an anhydrous solvent such as 1,4-dioxane (0.1 M).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-aryl-furo[3,2-b]pyridine is then purified by flash column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd(PPh₃)₄ | Triphenylphosphine | Cs₂CO₃ | 1,4-Dioxane | 80-110 | Good to Excellent |
| PdCl₂(dppf) | dppf | K₃PO₄ | Toluene/H₂O | 90-110 | Good to Excellent |
| Pd(OAc)₂ | S-Phos | K₂CO₃ | Toluene | 100 | High |
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Furo[3,2-b]pyridin-3-yl Triflates.
Direct C-H Arylation: An Atom-Economical Alternative
Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization of the furo[3,2-b]pyridine core.[7] This methodology allows for the direct coupling of a C-H bond with an aryl halide. For 2-substituted furo[3,2-b]pyridines, selective functionalization at the C-3 and C-7 positions has been successfully developed.[7]
Mechanistic Considerations
The mechanism of palladium-catalyzed direct C-H arylation of furo[3,2-b]pyridines is often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway.[7] The presence of an additive like pivalic acid is often crucial, as it is believed to facilitate the C-H bond cleavage.
Comparative Advantages and Disadvantages
| Feature | Suzuki-Miyaura Coupling | Direct C-H Arylation |
| Starting Materials | Requires pre-functionalized furo[3,2-b]pyridine (triflate or halide). | Utilizes the parent C-H bond. |
| Atom Economy | Lower, as it generates stoichiometric byproducts. | Higher, with fewer byproducts. |
| Substrate Scope | Generally broad and well-established for a wide range of arylboronic acids. | Can be more sensitive to the electronic and steric properties of both coupling partners. |
| Regioselectivity | Defined by the position of the leaving group. | Can sometimes lead to mixtures of isomers if multiple C-H bonds are reactive. |
| Reaction Conditions | Often requires stringent anhydrous conditions. | Can sometimes be performed under less stringent conditions. |
Table 2: Comparison of Suzuki-Miyaura Coupling and Direct C-H Arylation.
Catalyst and Ligand Selection: The Key to Success
The choice of palladium catalyst and, more importantly, the ancillary ligand is critical for achieving high yields and selectivity in these cross-coupling reactions. While traditional phosphine ligands like triphenylphosphine are effective in many cases, modern, more sophisticated ligands often provide superior results, especially with challenging substrates.
-
Buchwald Ligands: These bulky, electron-rich biaryl phosphine ligands (e.g., S-Phos, X-Phos) are highly effective in promoting the oxidative addition of aryl chlorides and triflates and facilitating reductive elimination.[8] They are particularly useful for Suzuki-Miyaura couplings involving heteroaryl triflates.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form highly stable palladium complexes.[9][10] These are often employed in direct C-H arylation reactions and can offer enhanced catalytic activity and stability.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents/solvents- Insufficient temperature | - Use a fresh batch of catalyst and high-purity, anhydrous reagents and solvents.- Screen different palladium precursors and ligands.- Gradually increase the reaction temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst decomposition | - Ensure rigorous degassing of the reaction mixture.- Use a Pd(0) source directly or add a reducing agent.- Lower the reaction temperature. |
| Low Yield in Direct Arylation | - Inefficient C-H activation- Steric hindrance | - Optimize the additive (e.g., pivalic acid) concentration.- Screen different ligands (e.g., NHCs).- Consider a different aryl halide. |
| Incomplete Triflation | - Presence of moisture- Insufficient reagent | - Use anhydrous solvents and reagents.- Ensure the use of a slight excess of triflic anhydride. |
Table 3: Troubleshooting Guide for the Synthesis of 3-Aryl-Furo[3,2-b]pyridines.
Conclusion
The palladium-catalyzed synthesis of 3-aryl-furo[3,2-b]pyridines is a vital transformation in the development of novel therapeutics. Both the Suzuki-Miyaura coupling and direct C-H arylation offer powerful and complementary approaches to this important class of molecules. A thorough understanding of the reaction mechanisms, careful selection of catalysts and ligands, and meticulous optimization of reaction conditions are paramount to achieving success in the laboratory. This guide provides a solid foundation for researchers to navigate the synthesis of these valuable compounds, enabling the advancement of drug discovery and development programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. C(sp3)−H Arylation Promoted by a Heterogeneous Palladium‐N‐Heterocyclic Carbene Complex in Batch and Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, structure and reactivity of palladium(II) complexes of chiral N-heterocyclic carbene-imine and -amine hybrid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Copper Catalysis in the Functionalization of 3-Bromofuro[3,2-b]pyridine: A Guide for Medicinal Chemists
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, renowned for its role in the development of potent and selective kinase inhibitors.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal backbone for molecules targeting a range of biological entities, including those involved in oncology and inflammatory diseases. The functionalization of this core structure is paramount to modulating its pharmacological profile. Among the various synthetic tools available, copper-catalyzed cross-coupling reactions of halogenated furo[3,2-b]pyridines offer a versatile and powerful platform for introducing molecular diversity.
This technical guide provides an in-depth exploration of copper-catalyzed reactions involving 3-Bromofuro[3,2-b]pyridine, a key intermediate in the synthesis of novel therapeutics. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for C-N and C-O bond formation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of copper catalysis in their synthetic endeavors.
The Rationale for Copper: A Cost-Effective and Versatile Catalyst
While palladium-catalyzed reactions have long dominated the landscape of cross-coupling chemistry, copper catalysis has emerged as a highly attractive alternative. The lower cost and toxicity of copper compared to palladium are significant advantages, particularly in large-scale pharmaceutical manufacturing.[3] Furthermore, copper catalysts often exhibit unique reactivity and selectivity, enabling transformations that may be challenging with palladium-based systems. Classic copper-mediated transformations like the Ullmann condensation and the Goldberg reaction have been refined over the years, with the development of sophisticated ligands that allow for milder reaction conditions and broader substrate scope.[1][4]
Core Applications: C-N and C-O Bond Formation
The strategic derivatization of the 3-position of the furo[3,2-b]pyridine ring system is crucial for tuning the biological activity of candidate molecules. Copper catalysis provides reliable methods for forging C-N and C-O bonds at this position, opening avenues to a wide array of amines, amides, and ethers.
Copper-Catalyzed Amination: The Goldberg Reaction
The Goldberg reaction, a copper-catalyzed N-arylation of amides, is a powerful tool for installing amide functionalities onto the furo[3,2-b]pyridine core. This transformation is particularly valuable as the resulting amides can serve as key pharmacophoric elements or as precursors for further synthetic manipulations. The reaction typically employs a copper(I) salt, a ligand, and a base in a polar aprotic solvent.
Mechanism in Brief: The catalytic cycle is believed to commence with the coordination of the amide to the copper(I) catalyst, followed by deprotonation by the base to form a copper(I)-amido complex. Oxidative addition of the this compound to this complex, followed by reductive elimination, furnishes the desired N-arylated amide and regenerates the active copper(I) catalyst. The choice of ligand is critical for stabilizing the copper intermediates and facilitating the key steps of the catalytic cycle.
Protocol 1: Goldberg Reaction of this compound with a Secondary Amide
This protocol is adapted from established procedures for the Goldberg reaction of heteroaryl bromides and is expected to be a good starting point for the N-arylation of this compound.
Materials:
-
This compound
-
Secondary amide (e.g., N-methylacetamide)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware
Procedure:
-
To an oven-dried Schlenk flask, add CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the secondary amide (1.2 mmol, 1.2 equiv.) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI | 1,10-Phenanthroline | K₃PO₄ | Toluene | 110 | Expected >70 |
| 2 | Cu₂O | DMEDA | K₂CO₃ | Ethylene Glycol | 80 | Variable |
Yields are estimations based on analogous systems and will require experimental optimization.
Workflow Diagram:
References
Synthesis of 3-Amino-furo[3,2-b]pyridine Derivatives: A Guide for Medicinal Chemists
Introduction: The Furo[3,2-b]pyridine Scaffold in Modern Drug Discovery
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for the development of potent and selective inhibitors of various biological targets.[1] Furo[3,2-b]pyridine derivatives have emerged as potent modulators of key signaling pathways implicated in human diseases, particularly in oncology.[1] Notably, this scaffold has proven to be an excellent platform for the design of selective kinase inhibitors, including Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs), which are crucial in processes like pre-mRNA splicing, transcription regulation, and apoptosis.[1] The 3-amino substituted derivatives, in particular, often serve as key intermediates, providing a crucial vector for further molecular elaboration and interaction with target proteins.
This technical guide provides an in-depth overview of the synthesis of 3-amino-furo[3,2-b]pyridine derivatives, with a specific focus on the conversion from a 3-bromo precursor. We will explore the mechanistic underpinnings of the key synthetic transformations and provide detailed, field-proven protocols for both palladium- and copper-catalyzed amination reactions.
Synthetic Strategy: From Precursor to Product
The overall synthetic approach involves two main stages: the synthesis of the 3-bromo-furo[3,2-b]pyridine precursor and its subsequent amination to yield the desired 3-amino derivatives.
Part 1: Synthesis of the 3-Bromo-furo[3,2-b]pyridine Precursor
The construction of the furo[3,2-b]pyridine nucleus can be achieved through several synthetic strategies, often involving the formation of the furan ring onto a pre-existing pyridine core.[1] One common method is the Sonogashira cross-coupling of a suitably substituted pyridine with a terminal alkyne, followed by an intramolecular cyclization. For the synthesis of a 3-bromo-furo[3,2-b]pyridine, a plausible route would involve starting from a di-halogenated pyridine, such as 2,3-dibromopyridine, and proceeding through a Sonogashira coupling and subsequent cyclization. The specific conditions would need to be optimized to favor the desired regioselectivity.
Alternatively, electrophilic bromination of a pre-formed furo[3,2-b]pyridine can be employed. The regioselectivity of this reaction would be dictated by the electronic properties of the furo[3,2-b]pyridine ring system.
A general workflow for the synthesis of the furo[3,2-b]pyridine core is depicted below:
Caption: General workflow for the synthesis of the furo[3,2-b]pyridine core.
Part 2: Amination of the 3-Bromo-furo[3,2-b]pyridine
With the 3-bromo-furo[3,2-b]pyridine in hand, the crucial C-N bond formation can be achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is widely used in the pharmaceutical industry.[2] The reaction employs a palladium catalyst in combination with a phosphine ligand and a base to couple an aryl halide with an amine.
Scientific Rationale
The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromine bond of the 3-bromo-furo[3,2-b]pyridine, forming a Pd(II) intermediate.
-
Ligand Exchange: The amine displaces a ligand on the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired 3-amino-furo[3,2-b]pyridine derivative is formed, and the Pd(0) catalyst is regenerated.
The choice of ligand is critical for the success of the reaction, especially with electron-deficient heteroaryl halides like furo[3,2-b]pyridines. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst deactivation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of 3-Bromo-furo[3,2-b]pyridine with a Primary Amine
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
3-Bromo-furo[3,2-b]pyridine (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide under an inert atmosphere.
-
Reagent Addition: Add 3-bromo-furo[3,2-b]pyridine and the primary amine to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the 3-bromo-furo[3,2-b]pyridine.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Reaction Conditions:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 70-95 | [3] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 65-90 | [2] |
| BrettPhos-precatalyst | LiHMDS | THF | 65 | 75-98 | (adapted from analogous systems) |
Method 2: Copper-Catalyzed Amination (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[4] While it traditionally required harsh reaction conditions, modern protocols with the use of ligands allow the reaction to proceed under milder conditions.
Scientific Rationale
The mechanism of the copper-catalyzed amination is thought to involve a Cu(I)/Cu(III) or a Cu(I) catalytic cycle. A plausible mechanism involves the coordination of the amine and the aryl halide to the Cu(I) center, followed by oxidative addition to form a Cu(III) intermediate. Reductive elimination then yields the desired product and regenerates the Cu(I) catalyst. The use of ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper species and facilitating the catalytic cycle.
Caption: Plausible catalytic cycle for copper-catalyzed amination.
Detailed Protocol: Copper-Catalyzed Amination of 3-Bromo-furo[3,2-b]pyridine with a Secondary Amine
This protocol provides a general procedure that can be adapted for various secondary amines.
Materials:
-
3-Bromo-furo[3,2-b]pyridine (1.0 equiv)
-
Secondary amine (2.0 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sealed reaction vial
Procedure:
-
Reaction Setup: To a sealed reaction vial, add CuI, L-proline, and K₂CO₃.
-
Reagent Addition: Add 3-bromo-furo[3,2-b]pyridine and the secondary amine to the vial.
-
Solvent Addition: Add anhydrous DMSO via syringe.
-
Reaction: Seal the vial and heat the mixture with vigorous stirring at 90-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Reaction Conditions:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| CuI / L-Proline | K₂CO₃ | DMSO | 110 | 60-85 | (adapted from general protocols) |
| CuI / Ethylene glycol | K₃PO₄ | 2-Propanol | 80 | 65-90 | [5] |
| Cu₂O / Oxalamide ligand | Cs₂CO₃ | Dioxane | 120 | 70-95 | (adapted from related systems) |
Conclusion
The synthesis of 3-amino-furo[3,2-b]pyridine derivatives from their bromo precursors is a critical transformation in the development of novel therapeutics, particularly kinase inhibitors. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer effective and reliable methods for achieving this goal. The choice between these methods will often depend on the specific substrate, functional group tolerance, and desired reaction conditions. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in their efforts to synthesize and explore the therapeutic potential of this important class of molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Experimental Procedure for the Synthesis and Evaluation of Furo[3,2-b]Pyridine-Based Kinase Inhibitors
An Application Note for Researchers, Scientists, and Drug Development Professionals
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its rigid, planar structure and unique electronic properties.[1] This structure serves as an excellent pharmacophore for developing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in drug discovery, particularly in oncology.[1][2][] Derivatives of furo[3,2-b]pyridine have been identified as highly selective inhibitors of Cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs), which are implicated in pre-mRNA splicing and transcription regulation, respectively.[1][4]
This guide provides a detailed, field-proven experimental protocol for the synthesis, functionalization, and biological evaluation of furo[3,2-b]pyridine-based kinase inhibitors. The methodologies described follow a logical progression from the construction of the core scaffold to the assessment of biological activity, emphasizing the rationale behind key experimental choices to ensure reproducibility and success.
Part 1: Synthesis of the Furo[3,2-b]Pyridine Core
The construction of the furo[3,2-b]pyridine nucleus is most efficiently achieved through a one-pot procedure involving a Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.[1][2] This strategy offers high yields and operational simplicity, starting from readily available precursors.
Protocol 1: One-Pot Sonogashira Coupling and Cyclization
This protocol details the synthesis of a 2-substituted furo[3,2-b]pyridine from 3-chloro-2-hydroxypyridine and a terminal alkyne. The palladium/copper co-catalyst system is essential for the initial C-C bond formation, which is immediately followed by an intramolecular C-O bond formation (heteroannulation) to construct the furan ring.[1][5]
Materials and Reagents:
-
3-chloro-2-hydroxypyridine
-
Appropriate terminal alkyne (e.g., phenylacetylene)
-
10% Palladium on Carbon (Pd/C)
-
Copper(I) Iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH), Anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heating mantle (or ultrasound bath)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add 3-chloro-2-hydroxypyridine (1.0 mmol, 1.0 eq), the terminal alkyne (1.1 mmol, 1.1 eq), 10% Pd/C (0.05 mmol, 5 mol%), CuI (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).
-
Solvent and Base Addition: Add anhydrous ethanol (10 mL) followed by triethylamine (Et₃N) (3.0 mmol, 3.0 eq). The base is crucial as it acts as an acid scavenger and facilitates the coupling reaction.
-
Reaction Execution: Stir the reaction mixture vigorously. The reaction can be driven by either heating to reflux (typically 60-80°C) or by using ultrasound irradiation at room temperature for a specified time (e.g., 1-3 hours).[1][5] The use of ultrasound is often preferred as it can accelerate the reaction at lower temperatures.
-
Monitoring: Monitor the reaction progress by TLC until the starting material (3-chloro-2-hydroxypyridine) is consumed. A suitable eluent system would be a mixture of hexane and ethyl acetate.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate to isolate the desired 2-substituted furo[3,2-b]pyridine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]
Part 2: Functionalization for Kinase Inhibitor Development
With the core scaffold in hand, the next phase involves targeted modifications to enhance potency and selectivity for the target kinase. This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, on a functionalized furo[3,2-b]pyridine intermediate.[7] This modular approach is fundamental to building a library of compounds for structure-activity relationship (SAR) studies.[2]
Workflow for Synthesis and Functionalization
The following diagram illustrates the overall workflow from starting materials to a library of diversified kinase inhibitors.
Caption: Overall workflow for the synthesis and evaluation of furo[3,2-b]pyridine kinase inhibitors.
Part 3: Biological Evaluation
The efficacy of the synthesized compounds must be quantified. The primary method is an in vitro kinase inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[8]
Protocol 2: General In Vitro Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of the synthesized furo[3,2-b]pyridine derivatives against a target kinase.
Materials and Reagents:
-
Purified recombinant target kinase (e.g., CLK1, CLK2)
-
Specific peptide substrate for the kinase
-
Adenosine-5'-triphosphate (ATP)
-
Synthesized furo[3,2-b]pyridine inhibitors dissolved in DMSO
-
Known kinase inhibitor as a positive control (e.g., Staurosporine)
-
Assay buffer (specific to the kinase)
-
96-well or 384-well plates
-
Luminescence- or fluorescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Plate reader (luminometer or fluorometer)
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Assay Plate Setup: In a multi-well plate, add the assay buffer, the target kinase enzyme, and its specific substrate to each well.
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compounds to the appropriate wells. Include wells for a positive control (known inhibitor) and a negative/vehicle control (DMSO only).
-
Pre-incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase.
-
Reaction Incubation: Incubate the plate for a fixed time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Signal Detection: Stop the reaction and measure the remaining ATP using a detection reagent. The amount of ATP consumed is directly proportional to the kinase activity. The signal (e.g., luminescence) is inversely proportional to kinase activity.
-
Data Analysis:
-
Normalize the data using the positive (0% activity) and negative (100% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC₅₀ value for each compound.
-
Kinase Signaling and Inhibition
Kinase inhibitors typically function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and halting the downstream signaling cascade.
Caption: Mechanism of action for an ATP-competitive kinase inhibitor.
Data Summary
Quantitative data from synthesis and biological evaluation should be tabulated for clear comparison and analysis.
Table 1: Representative Synthetic Reaction Data
| Starting Materials | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3-chloro-2-hydroxypyridine, Phenylacetylene | 10% Pd/C, CuI, PPh₃, Et₃N | EtOH, Ultrasound, 2h | 85 | >98 (HPLC) |
| Bromo-furo[3,2-b]pyridine, 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 100°C, 4h | 78 | >99 (HPLC) |
Table 2: Example Kinase Inhibitory Activity of Furo[3,2-b]Pyridine Derivatives
| Compound ID | R¹ Group | R² Group | CLK1 IC₅₀ (nM) | CLK2 IC₅₀ (nM) |
|---|---|---|---|---|
| FP-01 | Phenyl | H | 150 | 220 |
| FP-02 | 4-Methoxyphenyl | H | 25 | 45 |
| FP-03 | 3-Aminophenyl | H | 8 | 15 |
| FP-04 | 4-Methoxyphenyl | Methyl | 32 | 60 |
Conclusion
The furo[3,2-b]pyridine scaffold is a versatile and highly valuable starting point for the development of potent and selective kinase inhibitors. The synthetic route, centered on a Sonogashira coupling followed by heteroannulation, provides a robust and modular platform for generating diverse chemical libraries. Subsequent functionalization via cross-coupling reactions allows for the fine-tuning of biological activity. Rigorous in vitro testing is essential to quantify the potency (IC₅₀) of these compounds and establish clear structure-activity relationships, guiding the iterative process of drug design and optimization. The protocols outlined herein provide a comprehensive framework for researchers to successfully synthesize and evaluate novel furo[3,2-b]pyridine-based kinase inhibitors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Cat...: Ingenta Connect [ingentaconnect.com]
- 6. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. PlumX [plu.mx]
- 8. reactionbiology.com [reactionbiology.com]
Characterization of 3-Bromofuro[3,2-b]pyridine Reaction Products by 2D NMR: An Application Note
Introduction: The Furo[3,2-b]pyridine Scaffold and the Imperative for Unambiguous Structural Verification
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant pharmacological properties, including potent and selective kinase inhibitors.[1][2] The synthesis and functionalization of this scaffold are of paramount importance in medicinal chemistry and drug development. 3-Bromofuro[3,2-b]pyridine serves as a key intermediate, a versatile building block for introducing molecular diversity, primarily through cross-coupling reactions at the C-3 position. Given the often-complex nature of these reactions and the potential for isomeric byproducts, the unambiguous structural characterization of the resulting products is not merely a routine step but a critical cornerstone of the development pipeline.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the definitive structural elucidation of reaction products derived from this compound. We will delve into the practical application and interpretation of key 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, to solve complex structural puzzles presented by substituted furo[3,2-b]pyridine derivatives.
The Challenge: Beyond 1D NMR
While one-dimensional (1D) ¹H and ¹³C NMR spectra are foundational, they often fall short in providing the necessary clarity for complex heterocyclic systems.[3] Signal overlap in the aromatic region of substituted pyridines is a common challenge.[4] Furthermore, the assignment of quaternary carbons, such as the C-3a, C-7a, and the carbon bearing the new substituent at the C-3 position, is impossible with ¹H NMR alone and often ambiguous in ¹³C NMR without further correlation data. 2D NMR techniques are indispensable as they reveal through-bond and through-space correlations between nuclei, allowing for a confident and complete assignment of the molecular structure.[5]
Core 2D NMR Experiments for Structural Elucidation
A suite of 2D NMR experiments is typically employed to build a comprehensive picture of the molecular structure. Each experiment provides a unique piece of the puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.[6] Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two to three bonds. This is invaluable for tracing the connectivity of protons around the pyridine and furan rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[4] It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably one of the most powerful tools for elucidating the carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (and sometimes longer).[4] This is crucial for identifying connectivity across quaternary carbons and piecing together the entire molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments that show through-bond correlations, NOESY reveals through-space proximity of protons.[7] Cross-peaks indicate that two protons are close to each other in space, typically within 5 Å. This is particularly useful for determining the relative stereochemistry and conformation of the molecule.
Illustrative Reaction: Suzuki Coupling of this compound
To demonstrate the application of these 2D NMR techniques, let us consider a common reaction of this compound: a Suzuki cross-coupling reaction to introduce a phenyl group at the C-3 position, yielding 3-phenylfuro[3,2-b]pyridine.
Caption: Suzuki coupling of this compound.
Step-by-Step Protocol for 2D NMR Analysis
Part 1: Sample Preparation and Data Acquisition
A well-prepared sample and properly acquired data are the foundation for successful structure elucidation.
Protocol 1: NMR Sample Preparation
-
Sample Purity: Ensure the sample is of high purity. Residual catalysts or byproducts can complicate spectral analysis. Purification is typically achieved by column chromatography.
-
Mass: Weigh approximately 5-10 mg of the purified reaction product.[8]
-
Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] The choice of solvent can sometimes help to resolve overlapping signals.[4]
-
Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
Protocol 2: 2D NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.[9]
| Parameter | COSY | HSQC | HMBC | NOESY |
| Pulse Program | cosygpprqf | hsqcedetgpsisp2.2 | hmbcgplpndqf | noesygpph |
| ¹H Spectral Width (F2) | 12 ppm | 12 ppm | 12 ppm | 12 ppm |
| ¹³C Spectral Width (F1) | N/A | 160 ppm | 200 ppm | N/A |
| TD (F2) | 2048 | 2048 | 2048 | 2048 |
| TD (F1) | 256 | 256 | 512 | 256 |
| Number of Scans (NS) | 8 | 4 | 16 | 16 |
| Relaxation Delay (D1) | 1.5 s | 1.5 s | 2.0 s | 2.0 s |
| ¹J(CH) (for HSQC) | N/A | 145 Hz | N/A | N/A |
| ⁿJ(CH) (for HMBC) | N/A | N/A | 8 Hz | N/A |
| Mixing Time (for NOESY) | N/A | N/A | N/A | 0.5-0.8 s |
Part 2: Data Processing and Interpretation
The following workflow outlines a logical approach to interpreting the 2D NMR data for our example product, 3-phenylfuro[3,2-b]pyridine.
Caption: Workflow for 2D NMR data interpretation.
Step 1: Analyze the COSY Spectrum
-
Identify Spin Systems: In 3-phenylfuro[3,2-b]pyridine, we expect to see correlations within the pyridine ring (H-5, H-6, H-7) and within the new phenyl substituent. The proton on the furan ring (H-2) will likely be a singlet with no COSY correlations.
-
Trace Connectivity: A cross-peak between H-5 and H-6, and another between H-6 and H-7 will confirm their adjacent positions on the pyridine ring.
Step 2: Correlate with the HSQC Spectrum
-
Assign Protonated Carbons: Each cross-peak in the HSQC spectrum links a proton to its directly attached carbon. For example, the proton signal for H-5 will show a correlation to the carbon signal for C-5. This allows for the confident assignment of all protonated carbons in both the furo[3,2-b]pyridine core and the phenyl substituent.
Step 3: Assemble the Skeleton with the HMBC Spectrum
This is the most critical step for confirming the overall structure.
-
Key Correlations for the Furo[3,2-b]pyridine Core:
-
H-2 to C-3 and C-3a: A strong correlation from the furan proton (H-2) to the carbon where the phenyl group is attached (C-3) and the bridgehead carbon (C-3a) is definitive proof of the furan ring structure and the site of substitution.
-
H-5 to C-3a and C-7: Correlations from the pyridine proton H-5 to the bridgehead carbon C-3a and to C-7 will help to lock in the orientation of the fused rings.
-
H-7 to C-5 and C-7a: A correlation from H-7 to the other bridgehead carbon, C-7a, is also expected.
-
-
Linking the Phenyl Group:
-
H-2' and H-6' (ortho protons of the phenyl ring) to C-3: A crucial correlation from the ortho protons of the newly introduced phenyl ring to the C-3 carbon of the furo[3,2-b]pyridine core provides undeniable evidence of the C-C bond formation at the desired position.
-
Expected HMBC Correlations for 3-Phenylfuro[3,2-b]pyridine
| Proton(s) | Correlating Carbons | Significance |
| H-2 | C-3, C-3a | Confirms furan ring structure and substitution at C-3 |
| H-5 | C-3a, C-7 | Confirms pyridine ring connectivity |
| H-7 | C-5, C-7a | Confirms pyridine ring connectivity and fusion |
| H-2'/H-6' | C-3, C-4', C-1' | Confirms attachment of the phenyl ring to C-3 |
Step 4: Utilize the NOESY Spectrum for Spatial Confirmation
-
Through-Space Correlations: A NOESY experiment can provide additional confirmation of the structure. For instance, a cross-peak between H-2 of the furan ring and the ortho protons (H-2'/H-6') of the phenyl ring would indicate their spatial proximity, which is expected in the proposed structure.
Trustworthiness and Self-Validation
Conclusion
The application of a comprehensive suite of 2D NMR experiments is an indispensable strategy for the unambiguous characterization of reaction products derived from this compound. By systematically applying COSY, HSQC, HMBC, and NOESY, researchers can confidently determine the constitution, connectivity, and stereochemistry of novel derivatives. This rigorous approach not only ensures the scientific integrity of the research but also accelerates the drug discovery process by providing clear and reliable structural information.
References
- 1. researchgate.net [researchgate.net]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cosy,nosy | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. r-nmr.eu [r-nmr.eu]
- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of substituted furo[3,2-b]pyridines by column chromatography
An Application Note and Protocol for the Purification of Substituted Furo[3,2-b]pyridines by Column Chromatography
Authored by a Senior Application Scientist
Abstract
Furo[3,2-b]pyridine derivatives represent a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The rigorous purification of these compounds is a critical, non-negotiable step in the drug discovery pipeline to ensure that biological and pharmacological data are both accurate and reproducible. This guide provides a detailed, experience-driven protocol for the purification of substituted furo[3,2-b]pyridines using silica gel column chromatography. It delves into the underlying chemical principles, method development, a step-by-step experimental protocol, and robust troubleshooting strategies to overcome common challenges associated with this class of molecules.
The Purification Challenge: Understanding the Furo[3,2-b]pyridine Scaffold
The primary difficulty in purifying furo[3,2-b]pyridine derivatives via normal-phase column chromatography stems from the physicochemical properties of the heterocyclic core. The structure consists of a π-excessive furan ring fused to a π-deficient pyridine ring.[3] The key challenge is the basicity of the pyridine nitrogen atom.
Causality of Common Issues:
-
Peak Tailing/Streaking: Standard silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH). The basic pyridine nitrogen can undergo strong, non-ideal acid-base interactions with these silanol groups. This leads to uneven adsorption and desorption kinetics, resulting in broad, tailing peaks on the column and streaking on Thin-Layer Chromatography (TLC) plates.[4][5]
-
Poor Separation: Tailing peaks significantly reduce column efficiency and resolution, making it difficult to separate the target compound from closely eluting impurities.
-
Irreversible Adsorption: In some cases, highly basic compounds can bind irreversibly to the silica, leading to low recovery and yield.[5]
Understanding these interactions is fundamental to developing a successful purification strategy. The goal is to mitigate the strong interaction between the basic analyte and the acidic stationary phase to achieve efficient, symmetrical peak elution.
Method Development: A Systematic Approach
A robust purification method is developed through systematic screening of conditions, starting with Thin-Layer Chromatography (TLC). TLC is an indispensable, low-cost tool for rapidly scouting optimal separation conditions.[6]
Stationary Phase Selection
| Stationary Phase | Primary Use Case & Rationale |
| Silica Gel (230-400 mesh) | Workhorse Standard. Most common choice due to its versatility and cost-effectiveness. The protocols herein are optimized for standard silica gel.[1] |
| Neutral or Basic Alumina | Alternative for Highly Basic Compounds. Alumina is less acidic than silica and can sometimes provide better peak shape and recovery for strongly basic furo[3,2-b]pyridines without the need for mobile phase modifiers.[5] |
| Amine- or Cyano-bonded Silica | Specialized Applications. These functionalized silicas offer different selectivity and are useful for separating closely related isomers or particularly challenging mixtures where standard silica fails.[4][7] |
Mobile Phase Optimization via TLC
The selection of the mobile phase (eluent) is the most critical parameter for achieving good separation.[8] The ideal solvent system should provide a retention factor (Rƒ) of ~0.25-0.35 for the target compound on a TLC plate.[9] This Rƒ range typically ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front or sticking to the origin.
Common Solvent Systems:
-
Hexane/Ethyl Acetate: A versatile, widely used system for compounds of low to medium polarity.
-
Dichloromethane/Methanol (DCM/MeOH): An excellent choice for more polar furo[3,2-b]pyridine derivatives.
-
Dichloromethane/Acetone: Another effective system with different selectivity compared to DCM/MeOH.[1]
The Critical Role of Modifiers: To counteract the peak tailing caused by the basic pyridine nitrogen, a small amount of a basic modifier is often added to the mobile phase.
-
Triethylamine (TEA) or Pyridine: Typically added at a concentration of 0.1-1% (v/v) .[4][9] The modifier acts as a competitive base, saturating the acidic silanol sites on the silica gel. This prevents the furo[3,2-b]pyridine from interacting strongly with these sites, resulting in sharper peaks and improved separation.[5]
-
Ammonia Solution (in MeOH): A 2-7 M solution of ammonia in methanol can also be used as a component of the mobile phase for highly basic compounds.[7]
The workflow for mobile phase selection is visualized below.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemconnections.org [chemconnections.org]
- 7. reddit.com [reddit.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Chromatography [chem.rochester.edu]
Application Notes and Protocols for the Scale-up Synthesis of 3-Bromofuro[3,2-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive core for the development of potent and selective therapeutic agents.[2] In particular, 3-Bromofuro[3,2-b]pyridine serves as a key intermediate, enabling further functionalization through various cross-coupling reactions to generate diverse libraries of compounds for drug discovery and development.
This in-depth technical guide provides a comprehensive overview of two primary strategies for the scale-up synthesis of this compound. The protocols detailed herein are designed to be robust, scalable, and informed by safety and practical considerations essential for industrial applications. We will explore both a direct electrophilic bromination approach and a more intricate, yet potentially more controlled, route via a Sandmeyer reaction of a 3-aminofuro[3,2-b]pyridine precursor.
Strategic Overview: Pathways to this compound
The synthesis of this compound on a larger scale necessitates a careful selection of the synthetic route, balancing factors such as atom economy, reagent cost and safety, operational simplicity, and final product purity. Two logical and scientifically sound strategies are presented below.
Figure 1: High-level overview of the synthetic strategies for this compound.
PART 1: Synthesis of the Furo[3,2-b]pyridine Core
A robust and scalable synthesis of the parent furo[3,2-b]pyridine scaffold is the essential first step. Among the various reported methods, the Sonogashira cross-coupling followed by heteroannulation offers a versatile and efficient approach.[3]
Protocol 1: Scale-up Synthesis of Furo[3,2-b]pyridine via Sonogashira Coupling
This protocol is adapted from established methods for the synthesis of 2-substituted furo[3,2-b]pyridines, focusing on a scalable one-pot procedure.[4]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3-Chloro-2-hydroxypyridine | 98% | Commercial | Starting material |
| Trimethylsilylacetylene | 98% | Commercial | Alkyne source |
| Palladium on Carbon (10% Pd/C) | Catalyst grade | Commercial | Palladium catalyst |
| Copper(I) Iodide (CuI) | 99% | Commercial | Co-catalyst |
| Triphenylphosphine (PPh₃) | 99% | Commercial | Ligand |
| Triethylamine (Et₃N) | Anhydrous | Commercial | Base and solvent |
| Ethanol (EtOH) | Anhydrous | Commercial | Solvent |
| Saturated aq. NH₄Cl | Reagent grade | In-house prep. | Quenching agent |
| Ethyl Acetate (EtOAc) | ACS grade | Commercial | Extraction solvent |
| Brine | Saturated NaCl | In-house prep. | Washing agent |
| Anhydrous Na₂SO₄ or MgSO₄ | Reagent grade | Commercial | Drying agent |
Equipment:
-
Large-scale reaction vessel with mechanical stirrer, reflux condenser, and inert gas inlet.
-
Temperature control system (heating mantle or oil bath).
-
Large-scale filtration apparatus (Büchner funnel or filter press).
-
Rotary evaporator for solvent removal.
-
Chromatography system for purification (if necessary).
Step-by-Step Protocol:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Reagent Charging: To the vessel, add 3-chloro-2-hydroxypyridine (1.0 eq), 10% Pd/C (0.05 eq), CuI (0.1 eq), and PPh₃ (0.1 eq).
-
Solvent Addition: Add anhydrous ethanol and triethylamine (as both base and solvent). The reaction concentration should be optimized for scale, but a starting point of 0.5 M with respect to the limiting reagent is recommended.[5]
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 30-60 minutes.
-
Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude furo[3,2-b]pyridine can be purified by column chromatography or recrystallization.
PART 2: Bromination of the Furo[3,2-b]pyridine Core
With the furo[3,2-b]pyridine scaffold in hand, the next critical step is the regioselective introduction of the bromine atom at the 3-position.
Route 1: Direct Electrophilic Bromination
Direct bromination is the most straightforward approach. For scale-up, N-bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine due to its solid nature, ease of handling, and higher selectivity, which minimizes the formation of polybrominated byproducts.
Causality Behind Experimental Choices:
-
Choice of Brominating Agent: NBS provides a low, constant concentration of electrophilic bromine, which is crucial for controlling the exothermicity and selectivity of the reaction on a large scale.
-
Solvent Selection: Acetonitrile is a suitable solvent for this reaction. Dichloromethane can also be used. It is critical to avoid solvents like DMF, which can react exothermically with NBS, posing a significant safety hazard at scale.
-
Temperature Control: The reaction is typically run at or below room temperature to control the regioselectivity and prevent side reactions.
Protocol 2: Scale-up Synthesis of this compound via Direct Bromination
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Furo[3,2-b]pyridine | As synthesized | - | Starting material |
| N-Bromosuccinimide (NBS) | 99% | Commercial | Brominating agent |
| Acetonitrile (MeCN) | Anhydrous | Commercial | Solvent |
| Saturated aq. Na₂S₂O₃ | Reagent grade | In-house prep. | Quenching agent |
| Saturated aq. NaHCO₃ | Reagent grade | In-house prep. | Neutralizing wash |
| Ethyl Acetate (EtOAc) | ACS grade | Commercial | Extraction solvent |
| Brine | Saturated NaCl | In-house prep. | Washing agent |
| Anhydrous Na₂SO₄ or MgSO₄ | Reagent grade | Commercial | Drying agent |
Step-by-Step Protocol:
-
Dissolution: In a suitable reaction vessel under an inert atmosphere, dissolve furo[3,2-b]pyridine (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
NBS Addition: Add NBS (1.05 eq) portion-wise over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or HPLC.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.
-
Work-up and Extraction: Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Route 2: Synthesis via Sandmeyer Reaction
An alternative strategy involves the synthesis of 3-aminofuro[3,2-b]pyridine followed by a Sandmeyer reaction. This multi-step approach can offer better regiocontrol, especially if direct bromination leads to a mixture of isomers.
Conceptual Workflow for Route 2:
Figure 2: Stepwise process for the Sandmeyer reaction route.
Synthesis of the 3-Amino Precursor:
A reliable method for the synthesis of 3-aminofuro[3,2-b]pyridine is via a Curtius, Hofmann, or Schmidt rearrangement from the corresponding carboxylic acid or a derivative thereof.[1][6][7] The synthesis of furo[3,2-b]pyridine-3-carboxylic acid would be the initial step.
Protocol 3 (Proposed): Synthesis of 3-Aminofuro[3,2-b]pyridine
Step 3a: Synthesis of Furo[3,2-b]pyridine-3-carboxylic Acid
-
Formylation: Vilsmeier-Haack formylation of furo[3,2-b]pyridine at the 3-position.
-
Oxidation: Oxidation of the resulting 3-formylfuro[3,2-b]pyridine to the carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄ or Jones reagent).
Step 3b: Curtius Rearrangement
-
Acid Chloride Formation: Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
Acyl Azide Formation: React the acid chloride with sodium azide to form the acyl azide. Caution: Acyl azides can be explosive and should be handled with extreme care.
-
Rearrangement and Trapping: Heat the acyl azide in the presence of an alcohol (e.g., tert-butanol) to induce the Curtius rearrangement to the isocyanate, which is then trapped as a Boc-protected amine.
-
Deprotection: Remove the Boc group under acidic conditions to yield 3-aminofuro[3,2-b]pyridine.
Protocol 4: Scale-up Sandmeyer Bromination
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminofuro[3,2-b]pyridine | As synthesized | - | Starting material |
| Hydrobromic Acid (HBr) | 48% aqueous | Commercial | Acidic medium |
| Sodium Nitrite (NaNO₂) | 99% | Commercial | Diazotizing agent |
| Copper(I) Bromide (CuBr) | 98% | Commercial | Catalyst |
| Ice | - | - | For temperature control |
| Diethyl Ether or MTBE | ACS grade | Commercial | Extraction solvent |
| Saturated aq. NaHCO₃ | Reagent grade | In-house prep. | Neutralizing wash |
| Brine | Saturated NaCl | In-house prep. | Washing agent |
| Anhydrous Na₂SO₄ or MgSO₄ | Reagent grade | Commercial | Drying agent |
Step-by-Step Protocol:
-
Diazotization:
-
In a reaction vessel, dissolve 3-aminofuro[3,2-b]pyridine (1.0 eq) in 48% HBr at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature between 0 and 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution or suspension of CuBr (1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours after the gas evolution has ceased.
-
-
Work-up and Extraction:
-
Quench the reaction mixture by pouring it into water.
-
Extract the product with a suitable organic solvent like diethyl ether or MTBE.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by recrystallization or column chromatography.
-
PART 3: Large-Scale Purification
Purification of the final product on a large scale is critical to meet the purity requirements for pharmaceutical applications.
Crystallization:
Crystallization is the preferred method for large-scale purification as it is generally more cost-effective and scalable than chromatography.
Protocol 5: Recrystallization of this compound
-
Solvent Screening: Perform small-scale solubility tests to identify a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but have low solubility when cold. Common solvent systems for aromatic compounds include ethanol/water, isopropanol/water, or heptane/ethyl acetate.
-
Dissolution: In a suitable vessel, dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography:
For smaller scale-up batches or when crystallization is not effective, column chromatography can be employed.
Considerations for Scale-up Chromatography:
-
Stationary Phase: Use a larger particle size silica gel for better flow rates.
-
Solvent System: Optimize the solvent system using TLC to achieve good separation with minimal solvent consumption.
-
Loading: Dry loading the crude product onto silica gel is often preferred for better resolution.
Safety Considerations for Scale-up
-
Brominating Agents: Both elemental bromine and NBS are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large-scale operations, consider a closed-system for reagent transfer.
-
Azide Reagents: Sodium azide and acyl azides are highly toxic and potentially explosive. Strict safety protocols must be in place when handling these reagents.
-
Exothermic Reactions: Both bromination and diazotization reactions can be exothermic. Ensure adequate cooling capacity and slow reagent addition to maintain temperature control.
-
Nitrogen Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. The reaction vessel must be adequately vented to prevent pressure buildup.
Conclusion
The synthesis of this compound on a large scale can be successfully achieved through either direct electrophilic bromination with NBS or a multi-step sequence involving a Sandmeyer reaction. The choice of route will depend on factors such as the desired purity, cost, and available equipment. Careful process optimization, temperature control, and adherence to safety protocols are paramount for a successful and safe scale-up. The detailed protocols and considerations provided in this application note serve as a comprehensive guide for researchers and drug development professionals in the synthesis of this valuable building block.
References
- 1. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4327227A - Process for producing purified brominated aromatic compounds - Google Patents [patents.google.com]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas [organic-chemistry.org]
Application Notes and Protocols: Leveraging 3-Bromofuro[3,2-b]pyridine in the Synthesis of Polyheterocyclic Scaffolds
Introduction: The Strategic Value of the Furo[3,2-b]pyridine Core
The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, creating rigid, three-dimensional structures capable of precise interactions with biological targets.[1] Among these, the furo[3,2-b]pyridine scaffold has emerged as a "privileged structure," forming the core of molecules with significant therapeutic potential.[1][2] Derivatives have demonstrated a wide array of biological activities, including potent anticancer, antiviral, and kinase inhibitory effects.[2][3][4] The strategic importance of these compounds has consequently placed a high demand on versatile and efficient synthetic routes for their elaboration.
This guide focuses on 3-Bromofuro[3,2-b]pyridine , a pivotal building block for the diversity-oriented synthesis of complex polyheterocyclic compounds. The bromine atom at the C3 position serves as a highly effective synthetic handle, enabling a range of palladium-catalyzed cross-coupling reactions. This allows for the controlled and predictable introduction of aryl, heteroaryl, alkynyl, and amino moieties, providing a robust platform for generating libraries of novel chemical entities for drug discovery and materials science.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The reactivity of the C-Br bond in this compound makes it an ideal substrate for several foundational cross-coupling reactions. The following sections provide the theoretical basis, mechanistic insights, and detailed experimental protocols for three key transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and hetero-biaryl linkages due to its operational simplicity, mild reaction conditions, and exceptional tolerance of diverse functional groups.[5][6][7] This reaction facilitates the coupling of the 3-bromofuropyridine electrophile with a wide variety of aryl or heteroaryl boronic acids and their derivatives.[7][8]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. A Palladium(0) species undergoes oxidative addition into the C-Br bond of the furopyridine. The crucial transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This step is facilitated by a base (e.g., K₃PO₄, Na₂CO₃), which activates the boronic acid to form a more nucleophilic borate complex.[9] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[9][10]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and anhydrous K₃PO₄.
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst followed by the degassed 1,4-dioxane/water solvent mixture.
-
Reaction: Stir the mixture at 90-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 3-aryl-furo[3,2-b]pyridine.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a powerful method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[11][12] This transformation is invaluable for installing an alkynyl group onto the furo[3,2-b]pyridine core. The resulting alkyne is a versatile functional group that can participate in subsequent transformations, such as cycloadditions, to build more complex polyheterocyclic systems.
Mechanistic Rationale: The Sonogashira coupling uniquely employs a dual catalytic system.[11] A palladium catalyst performs the main cross-coupling cycle, analogous to the Suzuki reaction. Simultaneously, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[11][13] This species then undergoes transmetalation with the Pd(II)-halide complex, facilitating the key C-C bond formation.
Protocol 2: General Procedure for Sonogashira Coupling
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv, 3 mol%)
-
Copper(I) iodide [CuI] (0.06 equiv, 6 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add anhydrous THF (or DMF) and triethylamine via syringe. Stir for 5-10 minutes. Finally, add the terminal alkyne dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography to obtain the 3-alkynyl-furo[3,2-b]pyridine.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of carbon-nitrogen bonds.[10] This reaction is of paramount importance for synthesizing aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals. Applying this method to this compound allows for the direct installation of primary or secondary amines, providing access to a different class of polyheterocyclic derivatives.
Mechanistic Rationale & Catalyst Selection: The catalytic cycle is similar to other cross-couplings, but the choice of ligand is critical. The coordination of the pyridine nitrogen in the substrate can potentially inhibit the palladium catalyst.[5] Therefore, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are essential.[14] These ligands promote the rate-limiting reductive elimination step and stabilize the active catalytic species, preventing catalyst deactivation. A strong, non-nucleophilic base (e.g., LiHMDS, NaOtBu) is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.[14]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4-5 mol%) or a pre-formed palladacycle catalyst (e.g., RuPhos-Pd-G3, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 equiv)
-
Anhydrous, degassed Toluene or THF
-
Inert atmosphere (Nitrogen or Argon), preferably in a glovebox
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried vial or Schlenk tube, add the palladium precatalyst, ligand (if not using a palladacycle), and the base.
-
Reagent Addition: Add this compound, followed by the anhydrous solvent (Toluene). Finally, add the amine.
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Stir the mixture at the desired temperature (typically 80-110 °C) for 16-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Purification: Filter and concentrate the organic phase. Purify the resulting crude material by flash column chromatography to isolate the 3-amino-furo[3,2-b]pyridine product.
Data Summary and Workflow
The choice of reaction depends on the desired final structure. The table below summarizes the key features of each protocol.
| Reaction Type | Bond Formed | Typical Catalyst System | Base | Solvent | Key Advantages & Considerations |
| Suzuki-Miyaura | C(sp²)–C(sp²) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₃PO₄, Na₂CO₃ | Dioxane/H₂O, Toluene | Excellent functional group tolerance; wide availability of boronic acids.[5][7] |
| Sonogashira | C(sp²)–C(sp) | PdCl₂(PPh₃)₂ / CuI | Et₃N, DiPEA | THF, DMF | Introduces a versatile alkyne handle for further functionalization.[11][15] |
| Buchwald-Hartwig | C(sp²)–N | Pd₂(dba)₃ / Buchwald Ligand | NaOtBu, LiHMDS | Toluene, THF | Direct C-N bond formation; requires specialized ligands and strict inert conditions.[14] |
The overall synthetic utility of this compound is visualized in the workflow diagram below, illustrating its central role in accessing diverse polyheterocyclic families.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a robust and versatile starting material for the synthesis of complex, polyheterocyclic molecules. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, researchers can efficiently introduce a wide range of substituents at the C3 position. The protocols outlined in this guide provide a reliable foundation for chemists in drug discovery and materials science to explore the vast chemical space accessible from this strategic intermediate, paving the way for the development of novel compounds with significant biological and physical properties.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Novel Furopyridine and Furopyrimidine Compounds as PI4K Inhibitors for Treating Malaria and Viral Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. 3-Bromo-4-fluoropyridin-2-amine | 1417407-29-4 | Benchchem [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 3-Bromofuro[3,2-b]pyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Bromofuro[3,2-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific heteroaryl halide. The unique electronic properties of the furo[3,2-b]pyridine scaffold can present challenges, but with careful consideration of reaction parameters, high yields are readily achievable.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered in the laboratory.
I. Understanding the Substrate: Why Can this compound Be a Challenging Coupling Partner?
The furo[3,2-b]pyridine system, while a valuable scaffold in medicinal chemistry, possesses inherent electronic features that can influence its reactivity in Suzuki couplings. The pyridine nitrogen acts as a Lewis base, which can lead to coordination with the palladium catalyst. This coordination can sometimes result in catalyst inhibition or deactivation, thereby slowing down or halting the catalytic cycle.[1] Furthermore, the electron-rich nature of the fused furan ring can also modulate the reactivity of the C-Br bond.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with this compound is resulting in low to no yield. What are the primary factors I should investigate?
When encountering low yields, a systematic evaluation of the reaction components is crucial. The most common culprits are the catalyst system, base, solvent, and reaction temperature.
-
Catalyst System (Palladium Precursor and Ligand): The choice of ligand is paramount for a successful coupling. Standard ligands like triphenylphosphine (PPh₃) may be insufficient. For heteroaryl couplings, especially with potentially coordinating substrates, bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
Base Selection: The base is critical for the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.
-
Solvent Choice: The solvent must solubilize all reactants and be compatible with the catalyst system. Inadequate solubility can lead to poor reaction kinetics.
-
Reaction Temperature: Suboptimal temperatures can lead to incomplete conversion. Conversely, excessively high temperatures can cause catalyst decomposition or promote side reactions.
-
Oxygen Contamination: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel is a common cause of reaction failure.[1][3]
Q2: I'm observing significant homocoupling of my boronic acid. How can this be minimized?
Homocoupling of the boronic acid is a frequent side reaction, often exacerbated by the presence of oxygen or Pd(II) species at the start of the reaction.[4][5]
Strategies to Minimize Homocoupling:
| Strategy | Rationale |
| Thorough Degassing | Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling.[4][5] Use a "freeze-pump-thaw" method for solvents or sparge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[6] |
| Use a Pd(0) Precatalyst | Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ avoids the need for in-situ reduction of a Pd(II) salt, which can sometimes be inefficient and lead to side reactions.[6] |
| Appropriate Ligand Choice | Bulky ligands can sterically hinder the formation of the homocoupled product.[7] |
| Control Boronic Acid Stoichiometry | While a slight excess of the boronic acid is common, a large excess can sometimes favor homocoupling. |
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?
For a robust starting point, the following conditions are recommended. Optimization will likely be necessary based on the specific boronic acid used.
| Parameter | Recommended Starting Point | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a pre-formed palladacycle like XPhos Pd G3 (1-2 mol%) | Pre-formed palladacycles can offer greater air and moisture stability.[3] |
| Ligand | XPhos, SPhos, or RuPhos (2-4 mol%) | These bulky, electron-rich biarylphosphine ligands are highly effective for heteroaryl couplings.[1] |
| Base | K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) | These are strong bases that are generally effective in promoting transmetalation.[2][3] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | The small amount of water can aid in dissolving the base and facilitating the catalytic cycle. |
| Temperature | 80-110 °C | A good starting point is 100°C.[8][9] |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | A slight excess is typically used to drive the reaction to completion.[3] |
Q4: I am seeing a significant amount of protodeboronation of my boronic acid. What can I do to mitigate this?
Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common issue, especially with heteroaryl boronic acids, and is often promoted by aqueous and basic conditions.[1]
Explanation of Strategies:
-
Use Boronic Esters: Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are generally more stable towards hydrolysis than their corresponding boronic acids.[1][10]
-
Anhydrous Conditions: While some Suzuki couplings benefit from a small amount of water, if protodeboronation is severe, switching to a completely anhydrous system can be beneficial.
-
Weaker Base: In some cases, a very strong base can accelerate the rate of protodeboronation. Experimenting with a milder base like K₂CO₃ may be helpful.
-
Organotrifluoroborates: Potassium organotrifluoroborates are another class of stable boron reagents that can undergo slow hydrolysis under basic conditions to release the boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[11][12]
Q5: My reaction appears to stall before completion. What could be the cause?
Reaction stalling can be attributed to several factors, primarily related to catalyst deactivation or reagent instability.
-
Catalyst Inhibition: As mentioned, the pyridine nitrogen in this compound can coordinate to the palladium center, leading to catalyst inhibition.[1] Using a higher catalyst loading (e.g., increasing from 1-2 mol% to 3-5 mol%) can sometimes overcome this.[1]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways at elevated temperatures over long reaction times.
-
Incomplete Dissolution: Ensure all reagents, particularly the base, are adequately soluble in the chosen solvent system. Poor mixing due to insolubility can lead to a stalled reaction.[7]
III. Experimental Protocols
Protocol 1: General Screening Conditions for Suzuki Coupling of this compound
This protocol is intended as a starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.5 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (10:1 v/v) via syringe to achieve a final concentration of ~0.1 M with respect to the this compound.
-
Reaction Execution: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for a Challenging Coupling Partner (e.g., an electron-rich boronic acid)
This protocol employs more robust conditions for more difficult couplings.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and Cs₂CO₃ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via cannula to achieve a final concentration of ~0.1 M.
-
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1.
IV. Visualizing the Catalytic Cycle
Understanding the fundamental steps of the Suzuki-Miyaura coupling is key to effective troubleshooting.
V. References
-
Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem. Available at: --INVALID-LINK--
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. Available at: --INVALID-LINK--
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. Available at: --INVALID-LINK--
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: --INVALID-LINK--
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: --INVALID-LINK--
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - University of Illinois. Available at: --INVALID-LINK--
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: --INVALID-LINK--
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: --INVALID-LINK--
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Available at: --INVALID-LINK--
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: --INVALID-LINK--
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: --INVALID-LINK--
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: --INVALID-LINK--
-
Optimization of the Suzuki-Miyaura Cross-coupling - ResearchGate. Available at: --INVALID-LINK--
-
Strategies to minimize homocoupling in Suzuki reactions - Benchchem. Available at: --INVALID-LINK--
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: --INVALID-LINK--
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: --INVALID-LINK--
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available at: --INVALID-LINK--
-
Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem. Available at: --INVALID-LINK--
-
Application Notes and Protocols for Suzuki Coupling Reactions Involving Furo[3,2-b]pyridin - Benchchem. Available at: --INVALID-LINK--
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. Available at: --INVALID-LINK--
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: --INVALID-LINK--
-
Suzuki reaction - Wikipedia. Available at: --INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: --INVALID-LINK--
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: --INVALID-LINK--
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: --INVALID-LINK--
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available at: --INVALID-LINK--
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: --INVALID-LINK--
-
Suzuki Coupling - Organic Chemistry Portal. Available at: --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination of 3-Bromofuro[3,2-b]pyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 3-Bromofuro[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The furo[3,2-b]pyridine scaffold is a valuable pharmacophore, and its successful amination is often a critical step in the synthesis of novel therapeutic agents.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges and enhance reaction success.
The Buchwald-Hartwig amination of heteroaromatic halides, particularly those containing a pyridine ring, can be challenging.[3] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4] The unique electronic nature of the fused furo[3,2-b]pyridine system adds another layer of complexity that requires careful consideration of reaction parameters. This guide will dissect these issues and provide logical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has failed completely, with only starting material recovered. What are the most likely causes?
Complete failure to react is often due to fundamental issues with the catalytic system or reaction setup. Here’s a prioritized checklist of potential culprits:
-
Catalyst Inhibition by Pyridine Nitrogen: The most probable cause is the coordination of the furo[3,2-b]pyridine's nitrogen atom to the palladium center, effectively poisoning the catalyst.[4] This is a well-documented issue with pyridine-containing substrates.
-
Inactive Catalyst: The palladium precatalyst may not have been efficiently reduced to the active Pd(0) species, or the active catalyst may have decomposed.
-
Atmosphere and Reagent Purity: Buchwald-Hartwig aminations are highly sensitive to oxygen and moisture.[3] An inadequate inert atmosphere or the use of wet solvents or reagents can rapidly deactivate the catalyst.
-
Poor Reagent Purity: Impurities in the this compound, the amine, or the base can interfere with the catalytic cycle.
Q2: I'm observing a low yield of my desired product. What parameters should I screen first?
Low yields suggest that the catalytic cycle is proceeding, but inefficiently. A systematic optimization of the following parameters is recommended:
-
Ligand Selection: The choice of phosphine ligand is paramount for successful amination of heteroaromatic halides.[5] Bulky, electron-rich ligands are essential to promote both oxidative addition and reductive elimination while sterically shielding the palladium center from inhibitory coordination by the pyridine nitrogen.
-
Base Selection: The base plays a critical role in the deprotonation of the amine-palladium complex. The strength and nature of the base can significantly impact the reaction rate and yield.
-
Solvent Choice: The solvent influences the solubility of the reactants and the stability of the catalytic species.
-
Reaction Temperature: While higher temperatures often accelerate the reaction, they can also lead to catalyst decomposition or side reactions.
Q3: I'm seeing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen) of my starting material. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It typically arises from β-hydride elimination from an amide intermediate or from protonolysis of the aryl-palladium intermediate. To minimize this:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Water is a common proton source for this side reaction.
-
Amine Purity: Use a high-purity amine, as impurities can sometimes act as hydrogen donors.
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different bases (e.g., NaOtBu vs. LHMDS vs. K₃PO₄) may be necessary.
-
Ligand Choice: Certain ligands can favor the desired reductive elimination over pathways leading to hydrodehalogenation.
In-Depth Troubleshooting and Optimization
Catalyst System: The Heart of the Reaction
The interplay between the palladium source and the ligand is the most critical factor for success.
While Pd₂(dba)₃ and Pd(OAc)₂ are common palladium sources, using a pre-formed palladium-ligand complex (precatalyst) often provides more reproducible results by ensuring a consistent palladium-to-ligand ratio and facilitating the generation of the active Pd(0) species.
For a challenging substrate like this compound, a systematic approach to ligand selection is crucial.
Caption: Ligand selection workflow for challenging aminations.
Table 1: Recommended Ligands for Amination of this compound
| Ligand | Class | Key Features | Recommended Use Case |
| XPhos | Monodentate Biarylphosphine | Very bulky and electron-rich. Excellent for challenging heteroaryl halides. | First-line choice for most primary and secondary amines. |
| RuPhos | Monodentate Biarylphosphine | Similar to XPhos, often effective for secondary amines. | Good alternative to XPhos, particularly with sterically hindered secondary amines. |
| BrettPhos | Monodentate Biarylphosphine | Extremely bulky, can be effective for coupling primary amines and suppressing diarylation. | Useful for selective mono-arylation of primary amines. |
| IPr (an NHC ligand) | N-Heterocyclic Carbene | Strong σ-donor, forms very stable palladium complexes. | Can be effective when phosphine ligands fail, particularly at lower temperatures. |
| Xantphos | Bidentate Phosphine | Wide bite angle, can promote reductive elimination. | May be useful if other ligands lead to catalyst decomposition. |
The Role of the Base and Solvent
The choice of base is not independent of the solvent. A strong, non-nucleophilic base is typically required.
Table 2: Base and Solvent Combinations
| Base | pKa of Conjugate Acid | Common Solvents | Comments |
| NaOt-Bu | ~19 | Toluene, Dioxane, THF | Most common and often most effective. Can be incompatible with base-sensitive functional groups. |
| KOt-Bu | ~19 | Toluene, Dioxane, THF | Similar to NaOt-Bu, sometimes offers different solubility and reactivity profiles. |
| LHMDS | ~26 | THF, Toluene | Very strong, non-nucleophilic base. Can be effective when alkoxides fail. |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene | Weaker base, may require higher temperatures. Good for substrates with base-sensitive groups. |
| K₃PO₄ | ~12.3 | Dioxane, Toluene | Similar to Cs₂CO₃, a viable weaker base option. |
Experimental Protocols
Protocol 1: General Procedure for Screening Buchwald-Hartwig Amination Conditions
This protocol is designed for small-scale reactions to efficiently screen different ligands, bases, and solvents.
-
Preparation: In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.) to an oven-dried vial equipped with a stir bar.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (2-4 mol % for monodentate, 1-2 mol % for bidentate) in a small amount of the reaction solvent. Add the catalyst solution to the reaction vial.
-
Reaction Setup: Add the anhydrous, degassed solvent to the reaction vial to achieve the desired concentration (typically 0.1-0.5 M). Seal the vial tightly.
-
Reaction Execution: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Analyze the crude mixture by ¹H NMR or LC-MS to determine the conversion and yield of the desired product.
Protocol 2: Optimized Conditions for a Successful Reaction
Once optimal conditions have been identified, the reaction can be scaled up.
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a stir bar and condenser, add this compound (1.0 equiv.), the amine (1.2 equiv.), the chosen base (e.g., NaOt-Bu, 1.4 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol %).
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heating: Heat the reaction mixture in a preheated oil bath at the optimized temperature with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Troubleshooting Logic
Understanding the catalytic cycle is key to rational troubleshooting.
References
Common side reactions in cross-coupling of "3-Bromofuro[3,2-b]pyridine"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding common side reactions encountered during the cross-coupling of 3-Bromofuro[3,2-b]pyridine. The furo[3,2-b]pyridine scaffold is a crucial heterocyclic motif in medicinal chemistry, and mastering its functionalization is key to advancing many drug discovery programs.[1] This document is designed to be a practical resource to help you navigate the complexities of these reactions and optimize your synthetic routes.
Introduction: The Challenges of Cross-Coupling this compound
The this compound core presents unique challenges in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the furo[3,2-b]pyridine system and the presence of a pyridine nitrogen atom can lead to catalyst inhibition or undesired side reactions.[2] The nitrogen lone pair can coordinate to the palladium center, potentially hindering the catalytic cycle.[2] Understanding these potential pitfalls is the first step toward developing robust and high-yielding coupling protocols.
General Troubleshooting Workflow
Before diving into specific reaction types, it's essential to have a general framework for troubleshooting. Low yields or the presence of multiple byproducts can often be traced back to a few key experimental parameters.
Caption: A general workflow for troubleshooting challenging cross-coupling reactions.
Suzuki-Miyaura Coupling: Troubleshooting Guide
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[3][4][5][6] However, when working with this compound, several side reactions can compete with the desired transformation.
FAQ: Suzuki-Miyaura Coupling
Q1: I'm observing significant amounts of homocoupling of my boronic acid derivative. What's causing this and how can I prevent it?
A1: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[7] This oxidative coupling can consume your starting material and complicate purification.
-
Causality: Oxygen can oxidize the palladium(0) catalyst or directly mediate the homocoupling of the boronic acid.
-
Preventative Measures:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ may sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[2]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.[2]
-
Q2: My main byproduct is the debrominated starting material, furo[3,2-b]pyridine. How can I minimize this hydrodebromination?
A2: Hydrodebromination, the replacement of the bromine atom with a hydrogen, is a frequent issue.[2]
-
Causality: This side reaction can be caused by trace amounts of water or other proton sources in the reaction mixture.[2][8] The mechanism often involves the formation of a palladium-hydride species.
-
Preventative Measures:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all reagents are thoroughly dried.
-
Base Selection: The choice of base is critical. While strong bases are needed to activate the boronic acid, some can promote hydrodehalogenation.[3] Screening bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is recommended.[2][9]
-
Boronic Acid Quality: Boronic acids can degrade over time to form boronic anhydrides (boroxines) and release water. Use fresh, high-quality boronic acids.
-
Q3: The reaction is sluggish and gives low conversion, even after extended reaction times. What can I do to improve the reaction rate?
A3: Poor reactivity can stem from several factors related to the electronic nature of the furo[3,2-b]pyridine ring.
-
Causality: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[2]
-
Solutions:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands can promote oxidative addition and stabilize the catalytic species.
-
Base and Solvent: The solubility and strength of the base are important. A combination of a strong inorganic base like K₃PO₄ in a polar aprotic solvent such as dioxane or DMF often proves effective.[9]
-
Potassium Aryltrifluoroborates: Consider using potassium aryltrifluoroborates as the coupling partner. They are often more stable than the corresponding boronic acids and can be less prone to protodeboronation.[4]
-
| Parameter | Recommendation for Suzuki Coupling of this compound |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHC ligands |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane, Toluene, DMF (anhydrous) |
| Temperature | 80-120 °C |
Buchwald-Hartwig Amination: Troubleshooting Guide
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[10][11] When applying this reaction to this compound, specific challenges can arise.
FAQ: Buchwald-Hartwig Amination
Q1: I'm seeing very low conversion to the desired amine product, with the starting material largely unreacted. What are the likely causes?
A1: Low reactivity in Buchwald-Hartwig aminations of heteroaryl halides is a common hurdle.
-
Causality: Similar to the Suzuki coupling, coordination of the pyridine nitrogen to the palladium center can inhibit the catalytic cycle.[12] Additionally, the choice of base and ligand is paramount for this transformation.
-
Solutions:
-
Catalyst System: The use of specialized catalyst systems is often necessary. Pre-catalysts derived from ligands like RuPhos and BrettPhos have shown excellent efficacy for the amination of related 3-halo-2-aminopyridines.[12]
-
Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.[12]
-
Solvent: Anhydrous, non-protic solvents like THF or dioxane are generally preferred.[12]
-
Q2: Besides unreacted starting material, I'm also observing hydrodebromination. How can this be suppressed?
A2: Hydrodebromination can compete with the desired C-N bond formation.
-
Causality: The mechanism can involve β-hydride elimination from the amide-palladium complex or reaction with a palladium-hydride species.[11]
-
Preventative Measures:
-
Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (to form the product) and β-hydride elimination. Bulky, electron-rich ligands generally favor reductive elimination.
-
Amine Purity: Ensure the amine coupling partner is of high purity, as impurities can sometimes act as hydrogen donors.[2]
-
Dry Conditions: Scrupulously dry reaction conditions are essential to minimize the formation of palladium-hydride species from water.
-
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a competing side reaction pathway.
Sonogashira, Heck, and Stille Reactions: A Brief Overview of Potential Side Reactions
While Suzuki and Buchwald-Hartwig reactions are most common, other cross-coupling methods are also employed. Here's a brief look at potential side reactions for each.
Sonogashira Coupling[13][14]
-
Homocoupling of the Alkyne (Glaser Coupling): This is a major side reaction, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.
-
Solution: Maintain a strict inert atmosphere and consider using a copper-free Sonogashira protocol.[13]
-
-
Hydrodehalogenation: Similar to other cross-coupling reactions, this can be minimized by using anhydrous conditions.
Heck Reaction[15][16]
-
Olefin Isomerization: The β-hydride elimination step in the Heck reaction is reversible, which can lead to isomerization of the double bond in the product.[14][15]
-
Solution: The choice of base can influence the rate of the irreversible reductive elimination that regenerates the catalyst, thereby suppressing isomerization.[15]
-
-
Formation of Palladium Black: This indicates catalyst decomposition, which can be caused by high temperatures or ligand degradation.[2]
-
Solution: Use the lowest effective temperature and consider more robust ligands like NHCs.[2]
-
Stille Coupling[18][19][20]
-
Homocoupling of the Organostannane: This is a common side reaction in Stille couplings.[16]
-
Solution: Careful control of reaction conditions and stoichiometry can help to minimize this.
-
-
Toxicity of Tin Reagents: A major drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[16][17]
-
Consideration: Whenever possible, alternative cross-coupling reactions like the Suzuki-Miyaura coupling are often preferred due to the lower toxicity of the boron-based reagents.[17]
-
Conclusion
The cross-coupling of this compound is a versatile yet challenging endeavor. A systematic approach to troubleshooting, beginning with the quality of reagents and the reaction atmosphere, is crucial. For each specific type of cross-coupling reaction, a careful selection of the catalyst system, including the ligand and base, is paramount to minimizing common side reactions such as homocoupling and hydrodebromination. This guide provides a foundation for understanding these challenges and implementing effective solutions in your synthetic work.
References
- 1. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Stille Coupling [organic-chemistry.org]
Technical Support Center: Preventing Catalyst Poisoning in Reactions with 3-Bromofuro[3,2-b]pyridine
Welcome to the technical support center for chemists working with 3-Bromofuro[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately prevent catalyst deactivation in common cross-coupling reactions. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental design.
The Challenge: Understanding the Dual Personality of this compound
The furo[3,2-b]pyridine scaffold is a valuable heterocyclic motif in medicinal chemistry. However, its structure presents a unique challenge in transition-metal-catalyzed reactions. The molecule contains two key features that can interfere with the catalytic cycle:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom is a potent Lewis base. It can strongly coordinate to the electron-deficient metal center of the catalyst (e.g., palladium), acting as a poison.[1][2][3] This coordination occupies active sites, preventing the catalyst from participating in the desired reaction pathway, leading to stalled reactions or complete failure.[1][4]
-
The Furan Ring: While less common than pyridine poisoning, the furan ring can participate in undesired side reactions or, under harsh conditions, potentially undergo ring-opening, leading to complex reaction mixtures.
This guide will focus primarily on mitigating the poisoning effects of the pyridine nitrogen, which is the most common failure mode in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when using this compound in catalytic reactions.
Q1: My Suzuki-Miyaura reaction is not proceeding, or the yield is very low. What are the first things I should check?
A1: Low reactivity is the most common symptom of catalyst poisoning.[1] The pyridine nitrogen on your substrate is likely coordinating to and deactivating the palladium catalyst.[3] Here is a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low-Yield Reactions
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
-
Reagent & Setup Integrity: Before modifying the chemistry, confirm the basics. Palladium(0) catalysts are oxygen-sensitive.[5] Ensure solvents are thoroughly degassed and the reaction is maintained under a rigorously inert atmosphere (Argon or Nitrogen). Boronic acids can degrade on storage, leading to protodeboronation, a common side reaction.[3]
-
Catalyst System Optimization: Standard ligands like PPh₃ are often ineffective. The key is to use a ligand that is sterically demanding enough to discourage the pyridine substrate from binding to the palladium center while still promoting the desired catalytic steps.[5]
Q2: I'm observing a black precipitate in my reaction flask. What is it, and how can I prevent it?
A2: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[5][6] Its formation is a definitive sign of catalyst decomposition and deactivation.
-
Causality: This often happens when the active Pd(0) species is unstable. The pyridine substrate can coordinate to a Pd(0) intermediate, and instead of proceeding through the catalytic cycle, this complex can decompose. High temperatures can also accelerate this process.[5][6]
-
Prevention Strategies:
-
Use More Stable Pre-catalysts: Modern palladacycle pre-catalysts (e.g., XPhos Pd G3) are often more resistant to decomposition than simple sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Robust Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands stabilize the Pd(0) center and can prevent aggregation.[5]
-
Lower Temperature: If possible, run the reaction at the lowest effective temperature. While this may slow the reaction rate, it significantly enhances catalyst stability.[6]
-
Q3: How can I definitively prevent the pyridine nitrogen from interfering with the reaction?
A3: The most robust method is to temporarily modify the pyridine nitrogen to eliminate its Lewis basicity. This is achieved by converting the pyridine to a pyridine N-oxide.[7]
-
The N-Oxide Strategy: The N-O bond withdraws electron density from the nitrogen atom, drastically reducing its ability to coordinate with the palladium catalyst. The reaction can then proceed smoothly. After the cross-coupling is complete, the N-oxide can be easily reduced back to the pyridine, often in high yield.[7][8] This adds two steps to your synthesis but is often the most reliable solution for particularly challenging couplings.
Logical Flow of the N-Oxide Protection Strategy
Caption: N-Oxide protection/deprotection workflow.
Q4: My reaction works, but I see a significant amount of debrominated starting material. What causes this side reaction?
A4: This side reaction is called hydrodehalogenation, where the bromine atom is replaced by a hydrogen.[3] It can arise from several sources:
-
Moisture: Water can serve as a proton source. Ensure all reagents and solvents are scrupulously dry.[6]
-
Base Choice: Some base/solvent combinations are more prone to generating palladium hydride species, which are often responsible for hydrodehalogenation.[3] Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can mitigate this.
-
Boronic Acid Quality: Impurities in the boronic acid or slow transmetalation can favor the hydrodehalogenation pathway. Using fresh, high-purity boronic acid or switching to a more stable boronic ester (e.g., a pinacol ester) can help.[3]
Recommended Protocols & Data
Table 1: Catalyst System Selection Guide for Suzuki-Miyaura Coupling
| Catalyst System Component | Recommendation for this compound | Rationale |
| Palladium Pre-catalyst | XPhos Pd G3, SPhos Pd G2, or Pd₂(dba)₃ | G2/G3 pre-catalysts are air-stable and highly active, forming the active Pd(0)L species efficiently. Pd₂(dba)₃ is a reliable Pd(0) source. |
| Ligand | XPhos, SPhos, RuPhos, or other bulky biarylphosphines | Steric bulk hinders coordination of the pyridine nitrogen to the Pd center, preventing catalyst poisoning.[5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | These are effective bases for Suzuki couplings. The choice can influence side reactions like hydrodehalogenation and should be screened.[3][9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, or DMF (anhydrous, degassed) | Solvent choice affects catalyst stability and solubility. A solvent screen may be necessary for optimization.[5][9] |
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a starting point and employs best practices to minimize catalyst deactivation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[6]
-
Catalyst Addition: Briefly open the vessel under a positive pressure of argon and add the XPhos Pd G3 pre-catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Removal of Residual Palladium Catalyst
Even with optimized reactions, removing trace amounts of palladium is crucial, especially in pharmaceutical development.
-
Metal Scavengers: After the initial workup, the crude product can be dissolved in a suitable solvent and stirred with a silica-based or polymer-based metal scavenger (e.g., those with thiol or amine functional groups).[10] These scavengers have a high affinity for palladium and can reduce levels to the parts-per-billion (ppb) range.[10]
-
Filtration: After stirring (typically for a few hours), the scavenger is simply filtered off, and the product is isolated after solvent removal.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. revisiondojo.com [revisiondojo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Minimizing homocoupling byproducts in Suzuki reactions of "3-Bromofuro[3,2-b]pyridine"
Technical Support Center: Suzuki Cross-Coupling of 3-Bromofuro[3,2-b]pyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this specific transformation, with a primary focus on minimizing the formation of homocoupling byproducts. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling of my boronic acid reagent in the Suzuki reaction with this compound?
A1: The primary cause of boronic acid homocoupling is the presence of palladium(II) species in your reaction mixture, often in conjunction with an oxidant like molecular oxygen.[1][2][3] This side reaction involves the coupling of two boronic acid molecules, leading to a symmetrical biaryl impurity and a reduction in the yield of your desired product.[2] Therefore, maintaining strict anaerobic (oxygen-free) conditions is the most critical first step in preventing this byproduct.[4][5]
Q2: I'm observing significant homocoupling of the this compound starting material. What's happening?
A2: Homocoupling of the aryl halide can also occur, though it's mechanistically different from boronic acid homocoupling. This can be promoted by certain catalyst systems and conditions that favor oxidative addition followed by a reaction pathway that leads to the formation of a biaryl from two molecules of the starting halide. The choice of ligand and control of catalyst concentration are key to minimizing this.
Q3: Which palladium catalyst and ligand combination is generally recommended for a heteroaromatic substrate like this compound?
A3: For heteroaromatic bromides, catalyst systems that are both highly active and can prevent side reactions are crucial.[6] Combinations employing bulky, electron-rich phosphine ligands are often recommended.[7] Catalyst systems such as Pd₂(dba)₃ or Pd(OAc)₂ with ligands like SPhos, XPhos, or P(t-Bu)₃ often yield good results.[6][8] These ligands facilitate the desired cross-coupling pathway by promoting oxidative addition and reductive elimination while sterically hindering pathways that lead to homocoupling.[7][9][10]
Q4: What is the role of the base, and which one is most suitable for this reaction?
A4: The base is essential for activating the boronic acid, making it competent for the transmetalation step in the catalytic cycle.[8] For heteroaromatic couplings, moderately strong inorganic bases are typically effective. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they are effective and can sometimes help to minimize side reactions like protodeboronation.[3] The choice of base can also impact the solubility of reactants.[11]
Q5: Can the use of aqueous solvent systems contribute to side reactions?
A5: While aqueous solvent systems are common in Suzuki reactions for dissolving the base, they can promote the undesired side reaction of protodeboronation, where the boronic acid is replaced by a hydrogen atom.[12][13] This is particularly a concern with heteroaryl boronic acids.[1] For a sensitive substrate system, using anhydrous organic solvents like dioxane, THF, or toluene is often advisable.[3][14]
Troubleshooting Guide: Minimizing Homocoupling Byproducts
This section provides a systematic approach to troubleshooting and optimizing your Suzuki reaction of this compound.
Problem 1: Significant Formation of Boronic Acid Homocoupling Product
| Potential Cause | Troubleshooting Strategy & Scientific Rationale |
| Presence of Oxygen | Strategy: Rigorously degas all solvents and the reaction mixture. Perform the entire reaction under a strict inert atmosphere (Nitrogen or Argon).[4][5] Rationale: Oxygen can oxidize Pd(0) to Pd(II), which is a key species in the catalytic cycle for boronic acid homocoupling.[2][15][16] By removing oxygen, you minimize the formation of these detrimental Pd(II) species.[2] |
| Suboptimal Palladium Precatalyst | Strategy: Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄). Alternatively, use modern pre-catalysts (e.g., Buchwald or PEPPSI type) that are designed for clean and efficient generation of the active Pd(0) species.[1] Rationale: Pd(II) precatalysts can directly engage in homocoupling pathways before being reduced to the active Pd(0) catalyst required for the main cross-coupling cycle.[1][2] Starting with Pd(0) or using a precatalyst that rapidly generates it can circumvent this issue. |
| Ineffective Ligand | Strategy: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3] Rationale: Bulky ligands can sterically hinder the formation of palladium complexes that lead to homocoupling.[7] Electron-rich ligands also promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, making it kinetically more favorable than the homocoupling pathway.[9][10] |
| Presence of Oxidizing Impurities | Strategy: Use high-purity, freshly opened solvents and reagents. Consider adding a mild reducing agent like potassium formate.[2] Rationale: Trace oxidizing impurities can generate Pd(II) species. A mild reducing agent can help maintain the palladium in its active Pd(0) state without interfering with the main catalytic cycle.[2] |
Problem 2: Protodeboronation of the Boronic Acid
| Potential Cause | Troubleshooting Strategy & Scientific Rationale |
| Aqueous Conditions | Strategy: Use anhydrous solvents (e.g., dioxane, THF, toluene) and ensure all reagents and glassware are dry.[3] Rationale: Water is a reactant in the protodeboronation side reaction.[12][13] Minimizing its presence can significantly suppress this pathway, especially with sensitive heteroaryl boronic acids.[1] |
| Harsh Basic Conditions | Strategy: Switch to a milder base. For instance, if using a strong base like NaOH or KOH, consider trying K₃PO₄ or Cs₂CO₃. Rationale: The rate of protodeboronation is often dependent on the strength and concentration of the base.[12][13] A less harsh base can still be effective for the Suzuki coupling while minimizing the degradation of the boronic acid. |
| Prolonged Reaction Time / High Temperature | Strategy: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed. Attempt the reaction at a lower temperature. Rationale: Protodeboronation is a time and temperature-dependent process. Minimizing reaction time and temperature can reduce the extent of this side reaction. |
Visualizing the Suzuki Cycle and Homocoupling Pathway
The following diagram illustrates the desired Suzuki cross-coupling cycle and the competing boronic acid homocoupling pathway.
Caption: Suzuki cycle vs. homocoupling pathway.
Optimized Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require further optimization based on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous 1,4-Dioxane or Toluene
Experimental Procedure:
-
Degassing: Sparge the anhydrous solvent (1,4-Dioxane or Toluene) with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent. Add this catalyst solution to the main reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.
Troubleshooting Workflow
This workflow provides a logical sequence for addressing poor reaction outcomes.
Caption: A systematic workflow for troubleshooting Suzuki reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
Degradation pathways of "3-Bromofuro[3,2-b]pyridine" under reaction conditions
Technical Support Center: 3-Bromofuro[3,2-b]pyridine
Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who utilize this important heterocyclic building block in their synthetic endeavors. The unique electronic nature of the furo[3,2-b]pyridine scaffold—an electron-rich furan ring fused to an electron-deficient pyridine ring—imparts valuable properties for applications like kinase inhibition but also introduces specific challenges related to stability and reactivity.[1][2][3]
This guide provides in-depth, field-tested insights into the potential degradation pathways of this compound under common reaction conditions. It is structured in a question-and-answer format to directly address issues you may encounter, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the most common transformations performed on this compound. However, the electron-rich nature of the furo[3,2-b]pyridine system can make the oxidative addition step sluggish, often requiring carefully optimized conditions to prevent side reactions.[4][5]
Question 1: My Suzuki-Miyaura coupling reaction is low-yielding, and I observe a significant amount of a debrominated byproduct, furo[3,2-b]pyridine. What is causing this hydrodebromination?
Answer: Hydrodebromination (the replacement of bromine with a hydrogen atom) is a well-documented side reaction in palladium-catalyzed couplings, particularly with electron-rich heteroaryl halides.[6][7] The mechanism can be complex, but it is often facilitated by several factors present in a typical Suzuki reaction:
-
Hydride Source: The "hydride" can originate from various sources, including solvent (e.g., alcohols, THF), reagents (e.g., boronic acids, bases), or additives. Ethanol, often used as a solvent or co-solvent, is a common culprit.[8]
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Some catalyst systems are more prone to promoting reductive pathways.
-
Base: Strong bases can sometimes facilitate decomposition pathways that lead to hydride generation.
Troubleshooting Protocol: Minimizing Hydrodebromination
-
Rigorous Inert Atmosphere: Ensure your reaction is thoroughly degassed and maintained under a strict argon or nitrogen atmosphere. Oxygen can interfere with the catalytic cycle and promote side reactions.[9]
-
Solvent Choice: Switch to anhydrous, aprotic solvents like dioxane, toluene, or DME. If a co-solvent is needed, use degassed water sparingly, as excess water can promote protodeboronation of the boronic acid partner, which can indirectly affect the main catalytic cycle.[4][9]
-
Base Selection: While strong bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings, consider a milder base like K₂CO₃ or KF if debromination is severe.[4][9] Ensure the base is finely powdered and dry.
-
Ligand Optimization: For electron-rich systems like this, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior to standard ligands like PPh₃.[4] They accelerate the rate-determining oxidative addition step, outcompeting the debromination pathway.[4][5]
Question 2: My Buchwald-Hartwig amination reaction is sluggish and gives a complex mixture. Could the starting material be inhibiting the catalyst?
Answer: Yes, this is a distinct possibility. Heterocycles containing unprotected N-H groups or, in this case, the pyridine nitrogen, can act as ligands for the palladium center.[10][11] The lone pair on the pyridine nitrogen of this compound can coordinate to the Pd(II) intermediate formed after oxidative addition. This coordination can hinder subsequent steps in the catalytic cycle, such as transmetalation or reductive elimination, leading to catalyst inhibition and low yields.[11]
Workflow for Troubleshooting Catalyst Inhibition
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Optimization Strategies:
-
Ligand Choice: Use specialized, bulky biarylphosphine ligands like RuPhos or BrettPhos, which have been shown to be effective for coupling with challenging heterocyclic substrates.[11]
-
Base: Use a strong, non-nucleophilic base like LiHMDS or NaOtBu.
Section 2: Stability Under Acidic and Basic Conditions
The furo[3,2-b]pyridine scaffold contains two electronically distinct rings. The furan ring is electron-rich and thus susceptible to electrophilic attack and degradation under acidic conditions, a common issue with furans.[12] The pyridine ring is stable to acid but can be attacked by strong nucleophiles.
Question 3: My compound decomposes during silica gel column chromatography, showing streaking and new spots on TLC. Why is this happening and how can I purify it safely?
Answer: Standard silica gel is weakly acidic due to the presence of surface silanol (Si-OH) groups.[13][14] For an acid-sensitive compound like this compound, this acidic environment can be sufficient to catalyze the hydrolysis and opening of the furan ring, leading to decomposition on the column.[12][15] The pyridine nitrogen can also interact strongly with the acidic sites, causing significant band tailing or streaking.[16]
Recommended Purification Protocol for Acid-Sensitive Heterocycles
-
Stationary Phase Selection:
-
Deactivated Silica: Prepare a slurry of silica gel in your starting eluent and add 0.5-1% triethylamine (Et₃N) or ammonia in methanol. Let it equilibrate before packing the column. This neutralizes the acidic sites.[13][16][17]
-
Alumina: Use neutral or basic alumina as an alternative stationary phase, which is better suited for basic compounds.[14][16]
-
Reversed-Phase: For highly polar compounds, C18 reversed-phase chromatography is an excellent, non-acidic alternative.[14]
-
-
Stability Test: Before committing your entire batch, perform a simple stability test. Spot your crude material on a silica TLC plate. Let it sit on the benchtop for 30-60 minutes, then elute as normal. If a new decomposition spot appears at the baseline or elsewhere, it confirms instability on silica.[16]
-
Alternative Purification: If chromatography proves difficult, consider other methods like crystallization or distillation if the compound is thermally stable.
Question 4: I am attempting a reaction under strongly acidic conditions (e.g., TFA, HCl) and my starting material is consumed, but I cannot isolate the desired product. What is the likely degradation pathway?
Answer: The furan ring is the weak point under strongly acidic conditions. Protonation of the furan oxygen or the C2 carbon atom makes the ring highly susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This typically leads to an irreversible ring-opening cascade, ultimately forming complex polymeric materials.[15]
Caption: Acid-catalyzed degradation pathway of the furan ring.
Recommendation: Avoid strongly acidic conditions whenever possible. If an acid catalyst is required, use milder Lewis acids or buffered systems. If the pyridine nitrogen needs to be protonated for a specific transformation, ensure the reaction is run at low temperatures and for the shortest possible time to minimize furan degradation.
Section 3: Organometallic Reactions
Question 5: When I attempt a lithium-halogen exchange on this compound using n-BuLi or t-BuLi, the reaction immediately turns dark, and I get a complex mixture upon quenching. Is the compound unstable to organolithiums?
Answer: Yes, furo[3,2-b]pyridines can be unstable to strong, nucleophilic organolithium reagents like n-BuLi. While lithium-halogen exchange is a desired pathway, several competing degradation pathways exist:
-
Directed Ortho-metalation (DoM): The pyridine nitrogen can direct lithiation to the C7 position, competing with the Br-Li exchange at C3.[18][19]
-
Nucleophilic Addition: n-BuLi can add directly to the C=N bond of the pyridine ring, leading to dihydropyridine-type intermediates and subsequent decomposition.[18] Using a hindered base like LDA or LTMP can sometimes mitigate this.[18]
-
Ring Instability: The resulting 3-lithio-furo[3,2-b]pyridine intermediate may itself be unstable, especially at temperatures above -78 °C, potentially leading to ring-opening or elimination pathways.[20]
Comparative Stability and Reactivity
| Condition / Reagent | Primary Reaction Pathway | Common Degradation Pathways | Recommendation |
|---|---|---|---|
| Pd-Catalyzed Coupling | C-Br functionalization | Hydrodebromination, Catalyst Inhibition | Use bulky, electron-rich ligands; ensure inert conditions.[4][6][11] |
| Strong Acid (TFA, HCl) | Decomposition | Furan ring-opening, polymerization | Avoid; use mild Lewis acids if necessary.[12][15] |
| Strong Base (NaOH, reflux) | Generally stable | Potential for slow hydrolysis at high temps | Monitor reaction closely; use moderate temperatures.[21] |
| Silica Gel Chromatography | Purification | Furan ring-opening, streaking | Use deactivated silica (w/ Et₃N) or alumina.[13][14][16] |
| Organolithiums (n-BuLi) | Br-Li Exchange | Competing deprotonation, addition to pyridine ring | Use Knochel-type Mg/Li exchange (i-PrMgCl·LiCl) at low temp. |
Alternative Strategy: Knochel Turbo-Grignard / Mg-I Exchange For generating the C3-metalated species, a much milder and more reliable method is to use an isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). This reagent readily undergoes Br-Mg exchange at low temperatures (-40 °C to 0 °C) to form the more stable Grignard reagent, which can then be used in subsequent reactions. This avoids the high reactivity and strong basicity of organolithiums that lead to decomposition.
References
- 1. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PlumX [plu.mx]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Direct Alkylation of pi-Rich, Acid-Sensitive Heterocyclic Compounds via Essentially Free Carbocations(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
- 14. Chromatography [chem.rochester.edu]
- 15. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low reactivity of "3-Bromofuro[3,2-b]pyridine" in C-N bond formation
Welcome to the Technical Support Center for Researchers, Scientists, and Drug Development Professionals. This guide is designed to help you navigate the challenges of C-N bond formation involving the often-unreactive 3-Bromofuro[3,2-b]pyridine scaffold. As Senior Application Scientists, we have synthesized the available literature and field-proven insights to provide you with a comprehensive resource for troubleshooting your experiments.
The furo[3,2-b]pyridine core is a valuable scaffold in medicinal chemistry, notably in the development of kinase inhibitors.[1][2] However, its electron-deficient nature, a consequence of the fused furan and pyridine rings, often leads to low reactivity in common C-N cross-coupling reactions. This guide will provide you with a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns regarding the reactivity of this compound.
Q1: Why is my Buchwald-Hartwig amination of this compound failing or giving low yields?
A1: The low reactivity of this compound in Buchwald-Hartwig amination is primarily due to its electron-deficient nature. The pyridine nitrogen withdraws electron density from the aromatic system, making the C-Br bond stronger and less susceptible to oxidative addition by the Palladium(0) catalyst. This is a common challenge with electron-deficient heteroaryl halides. Additionally, the lone pair on the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.
Q2: What are the key parameters to consider when optimizing a C-N cross-coupling reaction with this substrate?
A2: For successful C-N bond formation with this compound, careful optimization of the following parameters is crucial:
-
Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands are often required to promote oxidative addition and reductive elimination.
-
Base: The strength and nature of the base can significantly influence the reaction outcome. Strong, non-nucleophilic bases are typically preferred.
-
Solvent: The polarity and coordinating ability of the solvent can affect catalyst solubility, activity, and the overall reaction rate.
-
Temperature: Higher reaction temperatures are often necessary to overcome the activation barrier for this challenging substrate.
Q3: Are there alternative C-N coupling methods to the Buchwald-Hartwig reaction for this substrate?
A3: Yes, copper-catalyzed C-N coupling reactions, such as the Ullmann and Chan-Lam couplings, can be viable alternatives. These reactions often have different mechanistic pathways and may be more tolerant of certain functional groups or less sensitive to the electronic nature of the heteroaryl halide. However, they may require higher temperatures and specific ligands to be effective.
Troubleshooting Guides
This section provides detailed troubleshooting guides for the most common C-N cross-coupling reactions used with this compound.
Guide 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. However, its application to this compound requires careful selection of reagents and conditions.
Problem: No or Low Conversion of Starting Material
| Probable Cause | Recommended Solution |
| 1. Inefficient Oxidative Addition: The electron-deficient furo[3,2-b]pyridine ring deactivates the C-Br bond towards the Pd(0) catalyst. | a. Employ Bulky, Electron-Rich Ligands: Switch to ligands known to facilitate coupling with electron-deficient heteroaryl halides. Good starting points are BrettPhos , RuPhos , or SPhos . These ligands promote the formation of the active monoligated Pd(0) species. b. Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, which can provide a more active and stable catalytic species in solution. |
| 2. Catalyst Inhibition: The pyridine nitrogen of the substrate or product may be coordinating to the palladium center, leading to catalyst deactivation. | a. Increase Ligand to Palladium Ratio: A higher ligand-to-palladium ratio can help to prevent substrate/product coordination to the metal center. b. Choose a More Sterically Hindered Ligand: The steric bulk of the ligand can disfavor the coordination of the planar furo[3,2-b]pyridine ring. |
| 3. Inappropriate Base: The base may not be strong enough to deprotonate the amine or the resulting palladium-amine complex. | a. Use a Stronger Base: For many challenging aminations, strong bases like Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOt-Bu) are effective. LiHMDS is particularly useful for coupling with primary amines.[3] b. Consider Carbonate Bases for Sensitive Substrates: If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be attempted, though they may require higher temperatures and longer reaction times. |
| 4. Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier. | a. Increase the Reaction Temperature: Reactions with electron-deficient heteroaryl halides often require temperatures in the range of 100-140 °C. Use a high-boiling solvent like toluene , xylene , or dioxane . |
Experimental Workflow: Troubleshooting Buchwald-Hartwig Amination
Caption: Systematic troubleshooting workflow for Buchwald-Hartwig amination.
Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound:
| Component | Recommendation |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or a Buchwald Pre-catalyst (2-4 mol%) |
| Ligand | BrettPhos or RuPhos (1.2-1.5 equivalents relative to Pd) |
| Base | LiHMDS (2.0 equivalents) or NaOt-Bu (2.0 equivalents) |
| Solvent | Toluene or 1,4-Dioxane (0.1-0.2 M) |
| Temperature | 100-120 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Guide 2: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed C-N coupling reaction that can be an effective alternative for electron-deficient heteroaryl halides.
Problem: Reaction is Sluggish or Requires Harsh Conditions
| Probable Cause | Recommended Solution |
| 1. Low Reactivity of Copper Catalyst: Traditional Ullmann conditions often require stoichiometric copper and very high temperatures. | a. Use a Copper(I) Source: CuI is a common and effective catalyst. b. Add a Ligand: The addition of a ligand can significantly accelerate the reaction and allow for lower reaction temperatures. 1,10-Phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are commonly used ligands for copper-catalyzed aminations. |
| 2. Poor Solubility of Reagents: The inorganic base and copper salts may have poor solubility in common organic solvents. | a. Use a Polar Aprotic Solvent: Solvents like DMF , DMAc , or NMP can improve the solubility of the reaction components. b. Consider a Homogeneous System: In some cases, using a soluble organic base in combination with a suitable ligand can create a more homogeneous and efficient reaction system. |
Recommended Starting Conditions for Ullmann Condensation:
| Component | Recommendation |
| Copper Catalyst | CuI (5-10 mol%) |
| Ligand | 1,10-Phenanthroline or DMEDA (10-20 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents) |
| Solvent | DMF or DMAc (0.2-0.5 M) |
| Temperature | 120-160 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Guide 3: Chan-Lam Coupling
The Chan-Lam coupling provides a milder alternative for C-N bond formation, typically using a boronic acid derivative of the amine.
Problem: Low Yield or No Reaction
| Probable Cause | Recommended Solution |
| 1. Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the copper catalyst may be slow. | a. Use a Copper(II) Salt: Cu(OAc)₂ is a common catalyst for Chan-Lam reactions. b. Add a Ligand/Base: Pyridine is often used as both a ligand and a base in these reactions. Other bases like triethylamine can also be effective. |
| 2. Decomposition of Boronic Acid: Aryl boronic acids can be prone to decomposition under certain conditions. | a. Use Stoichiometric Control: Ensure precise stoichiometry of the boronic acid. b. Run the Reaction at Room Temperature: One of the advantages of the Chan-Lam coupling is that it can often be performed at room temperature, which can help to minimize side reactions.[4] |
Catalytic Cycle of C-N Cross-Coupling Reactions
Caption: Simplified catalytic cycles for Palladium and Copper-catalyzed C-N bond formation.
Concluding Remarks
Overcoming the low reactivity of this compound in C-N bond formation is a significant but achievable challenge. A systematic approach to optimizing the reaction conditions, with a primary focus on the selection of a suitable ligand and base for palladium-catalyzed methods, is key to success. For particularly stubborn cases, exploring copper-catalyzed alternatives like the Ullmann or Chan-Lam reactions is a valuable strategy. This guide provides a starting point for your investigations, and we encourage you to consult the cited literature for more detailed experimental procedures.
References
Workup procedures for removing palladium residues from furo[3,2-b]pyridine products
Welcome to the Technical Support Center for Palladium Removal.
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and process chemists, with in-depth, practical solutions for removing palladium residues from your furo[3,2-b]pyridine products. The presence of heteroatoms like nitrogen and oxygen in the furo[3,2-b]pyridine scaffold can lead to strong coordination with residual palladium species, making purification a critical challenge. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the purity of your active pharmaceutical ingredients (APIs).
The International Council for Harmonisation (ICH) Q3D guideline sets strict limits on elemental impurities in drug products, making efficient palladium removal a regulatory necessity, not just a matter of chemical purity.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the palladium removal workup for furo[3,2-b]pyridine derivatives.
Issue 1: High Palladium Levels (>10 ppm) Persist After Initial Purification (e.g., Chromatography or Crystallization).
Q: I've purified my furo[3,2-b]pyridine product by flash chromatography, but ICP-MS analysis still shows palladium levels of 150 ppm. Why wasn't chromatography effective?
A: This is a common scenario. While chromatography is excellent for removing organic impurities, its efficiency in removing palladium can be variable. The reason often lies in the nature of the palladium species present.[2]
-
Causality: Palladium can exist in multiple forms post-reaction: as nanoparticles (Pd(0)), soluble complexes with phosphine ligands, or as charged species (Pd(II)). Some of these species can co-elute with your product, especially if the product itself has coordinating sites (like the pyridine nitrogen in your scaffold). Simple crystallization can also be insufficient; one study found that even after salt formation and two recrystallizations, palladium levels remained between 100-200 ppm.[3]
-
Solution: A secondary purification step using a dedicated metal scavenger is the industry-standard approach.[2] These scavengers are designed with functional groups that have a very high affinity for palladium, binding it tightly so it can be removed by simple filtration.[4][5]
Q: My product is highly polar. Will a scavenger work, and will I lose a lot of my product to the solid support?
A: Yes, scavengers are effective in polar solvents, and product loss can be minimized with the right choice of scavenger and protocol.
-
Expert Insight: Functionalized silica scavengers are compatible with a wide range of solvents, including polar ones like methanol, THF, and ethyl acetate.[1][5] The key is selectivity. Scavengers like those functionalized with thiol or triaminetetraacetate groups form strong, specific bonds with palladium, minimizing non-specific binding of your polar product.[6][7] While activated carbon is a cheaper alternative, it often leads to higher product loss due to its less selective, high surface area.[1][8][9]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a small panel of scavengers (e.g., SiliaMetS® Thiol, SiliaMetS® DMT) to find one with the highest affinity for palladium and the lowest for your product.
-
Optimize Scavenger Amount: Use the minimum amount of scavenger required. A typical starting point for screening is 4-8 equivalents relative to the residual palladium content.[6]
-
Solvent Choice: Ensure your product is highly soluble in the chosen solvent. This maximizes its concentration in the solution phase and reduces its likelihood of adsorbing onto the scavenger's surface.
-
Issue 2: Inconsistent Palladium Removal from Batch to Batch.
Q: I developed a scavenging protocol that worked perfectly on a 1g scale, but on a 10g scale, the final palladium level was much higher. What causes this inconsistency?
A: Batch-to-batch variability often points to subtle changes in the state of the palladium or incomplete scavenging under the scaled-up conditions.
-
Causality: The exact speciation of residual palladium (the mix of Pd(0), Pd(II), ligand-complexed Pd, etc.) can vary slightly between runs, influenced by factors like reaction time, temperature, and atmosphere. Some scavengers are more effective against specific forms of palladium. For example, a thiol-based scavenger is excellent for Pd(II), while a dimercaptotriazine (DMT) scavenger is preferred for more hindered palladium complexes.[6][7]
-
Solution Workflow:
-
Standardize the Work-up: Ensure your pre-scavenging workup is highly consistent to minimize variation in palladium speciation.
-
Increase Agitation/Time: On a larger scale, ensuring the solid scavenger remains fully suspended and has sufficient contact time with the entire solution is critical. Increase stirring speed and consider extending the scavenging time.
-
Consider a Flow Setup: For multi-kilogram scales, passing the product solution through a cartridge packed with the scavenger can provide more consistent results than a batch stirring process. This ensures all of the solution has intimate contact with the scavenger.[1][10]
-
Decision Logic for Palladium Removal Strategy
The choice of a purification strategy is system-dependent. This diagram outlines a logical decision-making process.
Caption: Decision tree for selecting a palladium purification strategy.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium scavenger is best?
A: The "best" scavenger is highly dependent on your specific reaction conditions, solvent, and the nature of the palladium complex. However, a good starting point is to screen a small selection. SiliaMetS® Thiourea is noted as a versatile scavenger for all forms of palladium, while SiliaMetS® Thiol is robust for Pd(II).[6][7] For stubborn or hindered palladium complexes, a DMT-functionalized scavenger is often the most effective.[7]
Q2: How much scavenger should I use?
A: For an initial screening, using 4-8 molar equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction is a common starting point.[6] If the residual palladium concentration is known via analysis, you can calculate the equivalents based on that number. The goal is to use enough to ensure complete removal without using a large excess, which can increase costs and the risk of product loss.
Q3: Can I use activated carbon instead of a specialized scavenger?
A: Yes, activated carbon is a widely used and cost-effective option for palladium removal.[1][11][12] It works by adsorption onto its highly porous surface. However, it is generally less selective than functionalized silica scavengers and may lead to a higher loss of your desired product, especially if the product has a planar aromatic structure.[9] In some cases, a combination of activated carbon and a chelating agent like trimercaptotriazine (TMT) shows synergistic effects.[1]
Q4: What is the most reliable method for quantifying palladium residues?
A: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace metal residues in APIs due to its high sensitivity and accuracy.[13] Other methods like atomic absorption (AA) spectroscopy and X-ray fluorescence (XRF) are also used.[13][14] For rapid, semi-quantitative screening during process development, catalysis-based fluorometric methods can be a high-throughput alternative.[13][15]
Q5: How long should I stir the reaction with the scavenger?
A: This is a parameter to be optimized. For initial screening, agitating the mixture for 1 to 16 hours at room temperature is typical.[10] Scavenging efficiency can often be improved by gently heating the mixture (e.g., to 40-60 °C), which can increase the reaction kinetics between the scavenger and the palladium species.
Protocols & Methodologies
Protocol 1: Scavenger Screening Workflow
This protocol outlines a general method for identifying the most effective scavenger for your specific furo[3,2-b]pyridine product.
Caption: A typical workflow for screening multiple palladium scavengers.
Step-by-Step Procedure:
-
Dissolution: Dissolve a known quantity of your crude furo[3,2-b]pyridine product in a suitable solvent to create a stock solution.
-
Aliquot: Distribute equal volumes of this solution into several vials. Reserve one as a control.
-
Add Scavengers: To each vial, add a different scavenger (e.g., Si-Thiol, Si-DMT, Activated Carbon). Use a consistent molar equivalent (e.g., 5 eq.) relative to the theoretical palladium content.
-
Agitation: Seal the vials and agitate them on a shaker or with a stir bar for a set period (e.g., 2-16 hours) at a controlled temperature (e.g., room temperature or 45 °C).
-
Filtration: Filter the contents of each vial through a small plug of celite or a syringe filter to remove the solid scavenger. Wash the filter with a small amount of fresh solvent to recover any remaining product.
-
Analysis: Submit the filtered solutions for analysis. Determine the final palladium concentration by ICP-MS and quantify the product recovery to assess for loss.
Protocol 2: Batch Scavenging with Functionalized Silica
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate) in a round-bottom flask.[16]
-
Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS® Thiol, 4-8 eq.) to the solution.
-
Agitation: Stir the mixture vigorously to ensure the scavenger remains suspended. Heat gently (e.g., 40-50 °C) if necessary to improve kinetics. Monitor the progress if possible.
-
Filtration: After the recommended time (e.g., 4 hours), cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the solid scavenger.[16]
-
Washing: Wash the flask and the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[16]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[16]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specification (typically <10 ppm).[16]
Data Summary: Comparison of Common Palladium Removal Methods
| Method | Typical Efficiency | Selectivity & Product Loss | Cost | Best Use Case |
| Functionalized Silica Scavengers | Very High (>99%)[4][5] | High selectivity, minimal product loss[1][5] | High | Final API polishing steps where high purity and yield are critical. Effective for a wide range of Pd species. |
| Activated Carbon | Good to High[1] | Lower selectivity, can lead to significant product loss[1][9] | Low | Early-stage purification or when cost is a primary driver. Can be combined with other agents.[1][11] |
| Recrystallization | Variable | Can be highly selective, but Pd can sometimes co-crystallize.[8] | Low | When the product is a highly crystalline solid and a suitable solvent system can be found. |
| Liquid-Liquid Extraction | Low to Moderate | Dependent on the partitioning of Pd complexes. | Low | Typically used in initial workup but rarely sufficient on its own for trace removal. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. sopachem.com [sopachem.com]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. arborassays.com [arborassays.com]
- 14. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Managing temperature and reaction time to avoid decomposition of "3-Bromofuro[3,2-b]pyridine"
Welcome to the technical support guide for 3-Bromofuro[3,2-b]pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to help you navigate the complexities of working with this versatile building block, focusing specifically on managing reaction temperature and time to prevent decomposition and maximize yield.
Introduction
This compound is a valuable heterocyclic intermediate, widely used in the synthesis of kinase inhibitors and other biologically active compounds.[1] Its fused ring system, however, presents unique stability challenges. Successful application, particularly in palladium-catalyzed cross-coupling reactions, hinges on precise control of reaction parameters. Elevated temperatures or prolonged reaction times, often employed to drive stubborn couplings to completion, can lead to decomposition, byproduct formation, and diminished yields. This guide offers expert insights and field-proven protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is turning dark brown or black. What is likely happening?
A1: The formation of a dark brown or black precipitate, often referred to as "palladium black," is a strong indicator of palladium catalyst decomposition.[2] This deactivation of your catalyst halts the desired reaction and can lead to a complex mixture of byproducts.
-
Primary Cause: High temperatures are the most common culprit. The furo[3,2-b]pyridine core can be sensitive to thermal stress, and the catalyst's ligands may also degrade at elevated temperatures.
-
Preventative Measures:
-
Lower the Temperature: Operate at the lowest effective temperature that still promotes the reaction. It's often better to run the reaction longer at a lower temperature (e.g., 80-90 °C) than to force it at a higher one (e.g., >110 °C).[2][3]
-
Use a More Robust Ligand: Consider switching to a more stable ligand, such as a bulky, electron-rich N-heterocyclic carbene (NHC) or a Buchwald-type biaryl phosphine ligand (e.g., XPhos, SPhos), which can better stabilize the palladium center.[2][4]
-
Ensure an Inert Atmosphere: Rigorously degas your solvents and maintain a strict argon or nitrogen atmosphere. Oxygen can accelerate catalyst decomposition.[2][5]
-
Q2: I'm observing a significant amount of a byproduct that appears to be the starting material without the bromine. What is this and how can I stop it?
A2: You are likely observing hydrodehalogenation, a common side reaction where the bromine atom is replaced by a hydrogen atom.[6]
-
Mechanistic Cause: This can be caused by several factors, including the presence of moisture (a proton source), impurities in reagents, or the choice of base and ligand.[2][7]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Scrupulously dry all solvents and reagents. Use freshly opened or properly stored bases.
-
Select the Right Base: While strong bases are needed, some can promote hydrodehalogenation. Consider screening bases like K₃PO₄ or Cs₂CO₃, which are effective but can be milder in some systems than NaOt-Bu.[3][4]
-
Optimize Ligand Choice: Using a less sterically hindered base or a more electron-rich ligand can sometimes mitigate this side reaction.[6]
-
Q3: What are the recommended starting temperatures and times for common cross-coupling reactions with this compound?
A3: While optimal conditions must be determined empirically for each specific reaction, the following table provides validated starting points for optimization. The goal is to find the "sweet spot" that balances reaction rate with substrate stability.
| Reaction Type | Catalyst/Ligand System | Base | Solvent | Temperature Range (°C) | Typical Time (h) | Citation(s) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ / SPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80 - 100 °C | 4 - 16 h | [3][8][9] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP, Xantphos | NaOt-Bu, K₂CO₃ | Toluene, Dioxane | 80 - 110 °C | 4 - 24 h | [10][11] |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Et₃N | DMF, Ethanol | 60 - 100 °C | 2 - 6 h | [1] |
Q4: Can I use microwave synthesis with this compound to reduce reaction time?
A4: Yes, microwave-assisted synthesis can be highly effective, often providing higher yields in drastically shorter times (minutes vs. hours).[12][13] However, it requires careful optimization. The rapid, high-energy heating can easily exceed the decomposition threshold of the substrate if not properly controlled.
-
Key Consideration: Use temperature control, not just power control, on the microwave synthesizer. Start with a lower temperature (e.g., 100-120 °C) and shorter times (e.g., 5-10 minutes) and incrementally increase as needed while monitoring for byproduct formation via TLC or LC-MS.[13] A study on pyridine synthesis noted success at 170°C, but this high temperature should be approached with caution for the more complex furo-pyridine system.[12][14]
In-Depth Troubleshooting Guides
Guide 1: Systematic Optimization of a Suzuki-Miyaura Coupling
This guide provides a workflow for optimizing temperature and time when you observe low yield or significant decomposition.
Workflow: Optimizing Suzuki Coupling
Caption: A systematic workflow for temperature and time optimization.
Step-by-Step Protocol:
-
Parallel Screening Setup: Prepare three to four small-scale reactions in parallel. Use an identical setup for each (reagents, concentrations) but place each in a heating block set to a different temperature (e.g., 80 °C, 90 °C, 100 °C, and 110 °C).[3]
-
Diligent Monitoring: After one hour, and every hour thereafter, carefully take a small aliquot from each reaction. Quench and analyze immediately by TLC or LC-MS. Note both the consumption of starting material and the appearance of the desired product versus any new, unidentified spots (potential decomposition products).
-
Identify the "Decomposition Threshold": Determine the temperature at which significant byproduct formation begins. Your optimal operating temperature will be just below this threshold.
-
Conduct a Time-Course Experiment: Once you've identified the optimal temperature, run a single, larger-scale reaction at that temperature. Monitor it over a longer period (e.g., at 2, 4, 8, 12, and 16 hours).
-
Determine Optimal Reaction Time: Analyze the results to find the point of maximum conversion before product degradation or byproduct formation becomes significant. Running the reaction longer does not always lead to a better yield; sometimes it only degrades the product you've already formed.
Guide 2: Mitigating Catalyst Deactivation
This guide focuses on preventing the formation of palladium black and maintaining a catalytically active reaction.
Logic Diagram: Preventing Catalyst Deactivation
Caption: Key parameters influencing palladium catalyst stability.
Self-Validating Protocol:
-
Reagent & Glassware Preparation: Ensure all glassware is oven-dried. Use solvents from a purification system or freshly opened anhydrous bottles. Use high-purity reagents and store them in a desiccator or glovebox.
-
Rigorous Degassing (Self-Validation Checkpoint 1): Before adding your catalyst, sparge the solvent and reaction mixture with argon or nitrogen for at least 20-30 minutes.[2] Alternatively, use three freeze-pump-thaw cycles. A properly degassed solvent will appear to "boil" under vacuum during the first cycle. If it does not, your seal is likely poor.
-
Catalyst & Ligand Addition: Add the palladium catalyst and ligand under a positive pressure of inert gas. If using a pre-catalyst, this is often less sensitive but good practice should still be followed.
-
Heating & Monitoring (Self-Validation Checkpoint 2): Heat the reaction to your optimized temperature (see Guide 1). The solution should remain a clear, homogeneous color (often yellow to light brown). If the solution rapidly darkens or a black precipitate forms, your catalyst is deactivating.[2] This indicates your temperature is too high for the chosen catalyst/ligand system, or oxygen has entered the system.
-
Workup: Upon completion, cool the reaction to room temperature before exposing it to air.
By following these guides and understanding the underlying principles, researchers can significantly improve the success rate of reactions involving the thermally sensitive this compound, leading to cleaner reactions and higher yields of desired products.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
- 12. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromofuro[3,2-b]pyridine and 3-Chlorofuro[3,2-b]pyridine in Cross-Coupling Reactions
Introduction: The Furo[3,2-b]pyridine Scaffold in Modern Chemistry
The furo[3,2-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it a valuable building block for developing novel therapeutics and functional organic materials. The ability to functionalize this core at various positions is paramount for structure-activity relationship (SAR) studies and the fine-tuning of molecular properties. The 3-position of the furo[3,2-b]pyridine system is a key handle for introducing molecular diversity, often achieved through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two common precursors, 3-bromofuro[3,2-b]pyridine and 3-chlorofuro[3,2-b]pyridine, in these essential transformations.
While direct, side-by-side experimental comparisons in the literature are scarce, this guide will leverage established principles of organic chemistry and available data for analogous systems to provide a robust predictive analysis of their relative reactivity. This document is intended to aid researchers, scientists, and drug development professionals in making informed decisions regarding substrate selection and reaction optimization.
Physicochemical Properties: A Foundation for Reactivity
A comparison of the fundamental physicochemical properties of this compound and 3-chlorofuro[3,2-b]pyridine provides a basis for understanding their differential reactivity.
| Property | This compound | 3-Chlorofuro[3,2-b]pyridine (Estimated) | Data Source |
| Molecular Formula | C₇H₄BrNO | C₇H₄ClNO | - |
| Molecular Weight | 198.02 g/mol | 153.57 g/mol | - |
| Appearance | Pale cream to brown crystals or powder | Likely a solid | [1] |
| Melting Point | 49.0-58.0 °C | Expected to be lower than the bromo-derivative | [1] |
| C-X Bond Dissociation Energy | Lower | Higher | General Chemical Principle |
The carbon-halogen bond strength is a critical determinant of reactivity in many cross-coupling reactions, particularly in the rate-determining oxidative addition step. The C-Br bond is weaker than the C-Cl bond, suggesting that this compound will generally be more reactive than its chloro-analogue.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the halide on the furo[3,2-b]pyridine core significantly impacts the reaction conditions required and the overall efficiency of these transformations. The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl > F.[2][3] This trend is primarily attributed to the decreasing strength of the carbon-halogen bond, which facilitates the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[1][4][5][6][7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide.
Expected Reactivity: this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions (e.g., lower temperatures, less active catalysts) and with faster reaction times compared to 3-chlorofuro[3,2-b]pyridine.[8] To achieve comparable yields with the chloro-derivative, more forcing conditions, such as higher temperatures and more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands, would likely be necessary.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Halofuro[3,2-b]pyridines (Generalized)
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Suzuki Coupling Efficiency of 3-Bromofuro[3,2-b]pyridine and Other Heteroaryl Bromides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its robustness and wide applicability in forging carbon-carbon bonds. This is particularly true in the pharmaceutical industry, where the synthesis of complex biaryl and heteroaryl structures is paramount for the discovery of new therapeutic agents. Fused heterocyclic scaffolds, such as the furo[3,2-b]pyridine core, are of significant interest due to their presence in numerous biologically active compounds. Understanding the reactivity of halogenated derivatives of these scaffolds in Suzuki coupling is crucial for their effective utilization in drug discovery programs.
This guide provides a comparative analysis of the Suzuki coupling efficiency of 3-bromofuro[3,2-b]pyridine alongside other common heteroaryl bromides. While direct, side-by-side comparative studies involving this compound are not extensively documented in the literature, this guide synthesizes available data for analogous systems to provide a comprehensive overview of the factors influencing reactivity and to offer a predictive framework for researchers.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The efficiency of this cycle is influenced by a multitude of factors, including the nature of the palladium catalyst and its ligands, the base, the solvent, and, critically, the electronic and steric properties of the coupling partners.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity of this compound in Suzuki Coupling
The furo[3,2-b]pyridine scaffold is an electron-deficient heterocyclic system due to the presence of the pyridine nitrogen. This inherent electronic property generally enhances the reactivity of attached halides in the rate-determining oxidative addition step of the Suzuki coupling.[3] However, the position of the bromine atom on the ring is a critical determinant of its reactivity.
In the case of this compound, the bromine is situated on the furan ring of the fused system. While direct experimental data on the Suzuki coupling of this compound is limited in publicly accessible literature, with many studies opting for the more reactive triflate analogue, we can infer its reactivity based on general principles.[4] The electron-donating nature of the adjacent furan oxygen may slightly decrease the electrophilicity of the C-Br bond compared to a bromine on the pyridine ring. Nevertheless, the overall electron-deficient nature of the fused ring system is expected to render this compound a viable substrate for Suzuki coupling.
Comparative Analysis with Other Heteroaryl Bromides
To provide a framework for understanding the potential efficiency of this compound in Suzuki coupling, the following table summarizes the reaction conditions and yields for a selection of other common heteroaryl bromides. The chosen examples represent a range of five- and six-membered heterocyclic systems with varying electronic properties. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions, scales, and optimization levels. However, this data provides valuable insights into the general reactivity of these substrates.
| Heteroaryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-90 | |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 | |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 | 16 | 92 | [5] |
| 2-Bromofuran | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 12 | 88 | [5] |
| This compound (Triflate analogue) | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 80-110 | 4-16 | High (qualitative) | [4] |
Analysis of Reactivity Trends:
-
Electron-Deficient vs. Electron-Rich Rings: Heteroaryl bromides with electron-deficient rings, such as bromopyridines and bromopyrimidines, are generally more reactive in Suzuki coupling due to the facilitated oxidative addition step.[3] The electron-withdrawing nature of the nitrogen atom(s) increases the electrophilicity of the carbon-bromine bond.
-
Position of the Bromine Atom: The position of the bromine atom on the heterocyclic ring significantly impacts reactivity. For instance, in thiophene, the 2-position is more electron-deficient than the 3-position, leading to higher reactivity for 2-bromothiophene compared to 3-bromothiophene under similar conditions.[6]
-
Nature of the Heteroatom: The type of heteroatom in the ring also plays a role. For example, the more electron-rich nature of the furan ring compared to thiophene can influence the reactivity of the corresponding bromides.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligands is crucial for achieving high yields, especially with less reactive heteroaryl bromides.[7][8] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have been shown to be highly effective in promoting the coupling of challenging substrates.[7][9]
Based on these trends, it can be anticipated that this compound, with its electron-deficient fused ring system, would exhibit good reactivity in Suzuki coupling, likely comparable to or slightly less reactive than bromopyridines, depending on the specific reaction conditions and the electronic nature of the boronic acid coupling partner. The successful coupling of the analogous triflate in high yields further supports the feasibility of this transformation.[4]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling of Heteroaryl Bromides
The following protocol provides a general starting point for the Suzuki coupling of heteroaryl bromides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME, often with water as a co-solvent)
Procedure:
-
To an oven-dried reaction vessel, add the heteroaryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (and ligand, if separate) to the vessel.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds, which are crucial motifs in drug discovery. While direct comparative data for the Suzuki coupling of this compound is not abundant, an analysis of the reactivity of analogous heteroaryl bromides provides a strong basis for predicting its behavior. The electron-deficient nature of the furo[3,2-b]pyridine ring system suggests that its 3-bromo derivative should be a competent substrate for Suzuki coupling. The efficiency of the reaction will be highly dependent on the judicious choice of catalyst, ligand, and reaction conditions. This guide provides researchers with the foundational knowledge and a practical starting point for the successful implementation of Suzuki coupling reactions involving this compound and other heteroaryl bromides in their synthetic endeavors.
References
- 1. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. Suzuki Coupling [organic-chemistry.org]
A Comparative Spectroscopic Analysis of 3-Substituted Furo[3,2-b]pyridines: A Guide for Researchers
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic structure that has garnered substantial attention in medicinal chemistry and drug development.[1] Its rigid, planar geometry and unique electronic properties make it an ideal scaffold for designing potent and selective inhibitors for various biological targets, including kinases involved in cell cycle regulation and signaling pathways.[1][2] Compounds featuring this framework have demonstrated promising pharmacological activities, notably as anticancer agents.[3]
Accurate structural elucidation is paramount in the development of these compounds. Spectroscopic analysis provides the definitive evidence of a molecule's identity and purity. This guide offers a comprehensive analysis of the spectroscopic data for the parent furo[3,2-b]pyridine and explores the influence of substitution at the 3-position, a common site for synthetic modification. While a complete experimental dataset for a wide array of 3-substituted analogues is not yet consolidated in the literature, we can leverage data from the parent compound and predictive analysis to provide a robust framework for researchers in this field.
Part 1: Spectroscopic Profile of the Unsubstituted Furo[3,2-b]pyridine Core
Understanding the spectroscopic signature of the parent furo[3,2-b]pyridine is the essential baseline for analyzing its substituted derivatives. The data presented here is based on a combination of experimental values for related structures and predictive analysis, providing a solid reference point.[4]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Causality Behind Assignments: The chemical shifts are dictated by the electronic environment of each nucleus. In the furo[3,2-b]pyridine system, the nitrogen atom in the pyridine ring acts as an electron-withdrawing group, deshielding adjacent protons and carbons (e.g., H-5, C-5, C-7a), causing them to appear at a lower field (higher ppm). Conversely, the oxygen atom in the furan ring donates electron density, shielding its adjacent nuclei (e.g., H-3, C-3).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Furo[3,2-b]pyridine [4]
| Position | ¹H Chemical Shift (δ, ppm, CDCl₃) | ¹³C Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
|---|---|---|---|
| 2 | ~7.72-7.84 (m) | 140-145 | Adjacent to electron-donating furan oxygen but part of the π-system. |
| 3 | ~6.99 (m) | 105-110 | Shielded by the adjacent electron-donating furan oxygen. |
| 3a | - | 145-150 | Bridgehead carbon influenced by both fused ring systems. |
| 5 | ~8.55 (m) | 148-152 | Deshielded due to proximity to the electronegative nitrogen atom. |
| 6 | ~7.72-7.84 (m) | 118-122 | Typical aromatic pyridine proton shift. |
| 7 | ~7.72-7.84 (m) | 130-135 | Influenced by the adjacent nitrogen and the fused furan ring. |
| 7a | - | 155-160 | Bridgehead carbon strongly deshielded by the adjacent nitrogen. |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Mass Spectrometry: The parent furo[3,2-b]pyridine has a monoisotopic mass of approximately 119.04 Da.[5][6] Electron impact (EI) mass spectrometry is expected to show a strong molecular ion peak (M+) at m/z 119. The fragmentation pattern would likely involve the characteristic loss of carbon monoxide (CO) and hydrogen cyanide (HCN), consistent with the fragmentation of fused aromatic heterocycles.[4]
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule through their vibrational frequencies. For the furo[3,2-b]pyridine core, the key predicted stretches are:
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the fused aromatic rings.
-
1250-1000 cm⁻¹: C-O-C stretching from the furan ring.[4]
Part 2: The Influence of 3-Position Substituents - A Comparative Analysis
Substitution at the C-3 position dramatically alters the molecule's electronic properties and, consequently, its spectroscopic signature. We will compare the baseline data with predicted data for a 3-hydroxy derivative and extrapolate to other common substituents.
Caption: Furo[3,2-b]pyridine core and common C-3 substitution classes.
Case Study: 3-Hydroxy-furo[3,2-b]pyridine
The introduction of a hydroxyl (-OH) group, a strong electron-donating group (EDG), at C-3 causes significant and predictable spectral shifts.
Table 2: Predicted Spectroscopic Data Comparison for 3-Hydroxy-furo[3,2-b]pyridine [4]
| Technique | Parent Furo[3,2-b]pyridine | Predicted: 3-Hydroxy-furo[3,2-b]pyridine | Scientific Rationale for Change |
|---|---|---|---|
| ¹H NMR (H-2) | ~7.7-7.8 ppm | ~7.5-7.7 ppm (singlet) | The adjacent -OH group's electron-donating effect causes shielding (upfield shift). The loss of the H-3 neighbor simplifies the signal to a singlet. |
| ¹H NMR (H-3) | ~6.99 ppm | Absent | Proton is replaced by the hydroxyl group. A new broad singlet for the -OH proton appears between 5.0-8.0 ppm. |
| ¹³C NMR (C-2) | 140-145 ppm | 135-140 ppm | Shielded by the strong resonance donation from the adjacent -OH group. |
| ¹³C NMR (C-3) | 105-110 ppm | 150-155 ppm | Significant downfield shift. The carbon is directly attached to the electronegative oxygen and experiences a strong deshielding effect. |
| IR Spectroscopy | No O-H stretch | ~3400-3200 cm⁻¹ (broad) | Appearance of a characteristic broad O-H stretching band, confirming the presence of the hydroxyl group. |
| Mass Spec. (M+) | m/z 119 | m/z 135 | The molecular ion peak increases by 16 Da, corresponding to the mass of an oxygen atom. |
Predictive Analysis for Other 3-Substituents
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN):
-
NMR: An EWG at C-3 would deshield the adjacent H-2 proton, shifting it downfield (to a higher ppm value). Similarly, C-2 and C-3a would be shifted downfield. The magnitude of the shift would correlate with the strength of the withdrawing group.
-
IR: A nitro group would introduce strong, characteristic stretches around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). A cyano group would show a sharp stretch around 2250 cm⁻¹.
-
-
Halogens (e.g., -Cl, -Br):
-
NMR: Halogens exert a complex influence due to competing inductive withdrawal and resonance donation effects. Generally, they would cause a moderate downfield shift of the adjacent H-2 proton and C-2 carbon due to the dominant inductive effect.
-
MS: The mass spectrum would be highly characteristic. For chlorine, two molecular ion peaks (M+ and M+2) would appear in an approximate 3:1 ratio. For bromine, the M+ and M+2 peaks would have a nearly 1:1 ratio, providing definitive evidence of their presence.
-
Part 3: Experimental Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, standardized protocols are essential.
Workflow for Spectroscopic Characterization
Caption: Standard workflow for the spectroscopic characterization of novel compounds.
Step-by-Step Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the complete ¹H and ¹³C chemical environment and connectivity.
-
Protocol:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} proton-decoupled spectrum.
-
(Optional but Recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish one-bond and long-range C-H correlations) for unambiguous assignment.
-
-
Self-Validation: The combination of 1D and 2D NMR data must be self-consistent. For example, a proton signal assigned to H-6 should show a COSY correlation to H-5 and H-7, and an HSQC correlation to the carbon assigned as C-6.
2. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition and molecular weight with high precision.
-
Protocol:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL.
-
Infuse the sample into the mass spectrometer (e.g., an ESI-TOF instrument).
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct.
-
Compare the measured exact mass to the calculated mass for the proposed chemical formula.
-
-
Trustworthiness: The measured mass should be within a 5 ppm error of the calculated mass to be considered a confident match.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Protocol:
-
For solid samples, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent pellet.
-
Alternatively, dissolve the compound in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.
-
Place the sample in the FT-IR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Validation: The presence or absence of key bands (e.g., O-H, C=O, N-O) must be consistent with the structure determined by NMR and MS.
Conclusion
The spectroscopic analysis of 3-substituted furo[3,2-b]pyridines is a systematic process. By using the unsubstituted parent core as a reference, one can predict and interpret the spectral changes induced by various functional groups at the 3-position. The electron-donating or -withdrawing nature of the substituent governs the shifts in NMR, the appearance of new bands in IR, and the change in molecular weight in MS. Following validated, systematic protocols is crucial for generating the high-quality, reproducible data required for publication and further research in the promising field of medicinal chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540) [hmdb.ca]
A Comparative Guide to the Biological Activity of Furo[3,2-b]pyridine and Thieno[3,2-b]pyridine Derivatives
Executive Summary
In the landscape of medicinal chemistry, the strategic selection of a core heterocyclic scaffold is a critical determinant of a drug candidate's ultimate biological activity and therapeutic potential. This guide provides an in-depth comparative analysis of two closely related and highly valued heterocyclic systems: furo[3,2-b]pyridine and its isosteric analog, thieno[3,2-b]pyridine. The substitution of a furan oxygen with a thiophene sulfur atom, a seemingly subtle structural modification, imparts significant alterations to the molecule's physicochemical properties, which in turn dictates its interactions with biological targets. We will explore the nuanced differences in their anticancer, kinase inhibitory, and antimicrobial activities, supported by experimental data, to provide researchers and drug development professionals with a comprehensive resource for informed scaffold selection and rational drug design.
Introduction: An Isosteric Tale of Two Scaffolds
Furo[3,2-b]pyridine and thieno[3,2-b]pyridine are bicyclic aromatic heterocycles that have emerged as "privileged scaffolds" in drug discovery. Their rigid structures and potential for diverse functionalization make them ideal starting points for the development of potent and selective modulators of various biological pathways. The fundamental difference between these two scaffolds lies in the heteroatom of the five-membered ring: an oxygen atom in the furo[3,2-b]pyridine and a sulfur atom in the thieno[3,2-b]pyridine. This bioisosteric replacement influences key physicochemical parameters such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which can translate into distinct pharmacological profiles.[1]
Physicochemical Properties: A Comparative Analysis
The substitution of oxygen with sulfur leads to notable differences in the physicochemical characteristics of the core scaffolds, which are crucial parameters in drug development.[1]
| Property | Furo[3,2-b]pyridine | Thieno[3,2-b]pyridine |
| Molecular Formula | C₇H₅NO | C₇H₅NS |
| Molecular Weight | 119.12 g/mol | 135.19 g/mol |
| Predicted logP | 1.3 | 2.1 |
| Predicted pKa | 4.22 ± 0.30 | 3.4 (Strongest Basic) |
Table 1: Comparative Physicochemical Properties of Furo[3,2-b]pyridine and Thieno[3,2-b]pyridine Scaffolds.[1]
The higher lipophilicity (logP) of the thieno[3,2-b]pyridine scaffold can influence its membrane permeability and interaction with hydrophobic pockets in target proteins.
Anticancer and Kinase Inhibitory Activity: A Tale of Differential Selectivity
Both furo[3,2-b]pyridine and thieno[3,2-b]pyridine cores have proven to be fertile ground for the discovery of potent anticancer agents, particularly as kinase inhibitors. However, the isosteric difference often guides them toward different kinase families and cellular pathways.
Furo[3,2-b]pyridine: A Scaffold for Selective CLK Inhibition and Hedgehog Pathway Modulation
The furo[3,2-b]pyridine scaffold has been identified as a novel framework for developing potent and highly selective inhibitors of cdc-like kinases (CLKs).[2] CLKs are crucial regulators of pre-mRNA splicing, a process frequently dysregulated in cancer.[3] Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded cell-active and highly selective CLK inhibitors.[2]
Interestingly, kinase-inactive subsets of 3,5,7-trisubstituted furo[3,2-b]pyridines have been found to be sub-micromolar modulators of the Hedgehog signaling pathway, another critical pathway in developmental biology and oncology.[2]
Furthermore, certain 2-substituted furo[3,2-b]pyridine derivatives have demonstrated encouraging growth inhibition of MDA-MB-231 and MCF-7 breast cancer cell lines and have been shown to inhibit SIRT1.[4][5] One particular derivative also exhibited apoptosis-inducing potential in MCF-7 cells.[4]
Thieno[3,2-b]pyridine: A Versatile Template for Targeting Underexplored Kinases
The thieno[3,2-b]pyridine scaffold has emerged as an attractive template for designing highly selective inhibitors of underexplored protein kinases.[1][6] Its weak interaction with the kinase hinge region allows for diverse binding modes while maintaining high kinome-wide selectivity.[6][7] This has been exemplified by the development of highly selective inhibitors for kinases such as Haspin and Cyclin-Dependent Kinase-Like (CDKL) kinases.[1][6][7] These inhibitors are ATP-competitive but not ATP-mimetic, anchoring in the kinase's back pocket.[6][7]
While potent Haspin inhibition by some thieno[3,2-b]pyridine derivatives did not translate to cytotoxic effects in cancer cells on its own, this highlights the scaffold's utility in creating specific chemical probes for studying kinase biology.[6][7]
In the context of direct anticancer activity, derivatives of the related isomer, thieno[2,3-b]pyridine, have been shown to potently inhibit the growth and motility of prostate cancer cells, inducing G2/M arrest, multinucleation, and apoptosis.[3] Importantly, a lead compound from this class inhibited prostate cancer proliferation in patient-derived explants, including those resistant to current therapies like enzalutamide.
Comparative Cytotoxicity: A Look at the [2,3-b] Isomers
A study comparing the antiproliferative activity of forty-seven thieno[2,3-b]pyridines-2-carboxamides and furo[2,3-b]pyridines-2-carboxamides against the NCI-60 cell lines revealed that the thieno-based analogs, particularly the 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides, exhibited the greatest activity.[8] The most active compound, a 3-methoxyphenylcarboxamide derivative of the thieno[2,3-b]quinolone series, displayed GI50 values in the low nanomolar range against several cell lines, including the MDA-MD-435 melanoma cell line (GI50 = 23 nM) and the MDA-MB-468 breast cancer cell line (GI50 = 46 nM).[8] This suggests that for this particular series of compounds, the sulfur-containing scaffold was more conducive to potent antiproliferative activity.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of test compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (furo[3,2-b]pyridine and thieno[3,2-b]pyridine derivatives) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: A Broad Spectrum of Potential
Both furo- and thieno-pyridine scaffolds have been incorporated into molecules with significant antimicrobial properties, although direct comparative studies between the [3,2-b] isomers are limited.
Furo[3,2-b]pyridine Derivatives
Novel annulated furo[3,2-b]pyridines have demonstrated high inhibitory action against various fungal strains in vitro.[4][8] Certain derivatives have also shown good inhibitory effects against a range of tested microorganisms, indicating a broad spectrum of activity.[4][8]
Thieno[3,2-b]pyridine Analogs
The thieno[3,2-b]pyridine core is a versatile scaffold that has been associated with antimicrobial properties.[9] More specifically, derivatives of the isomeric thieno[2,3-b]pyridine have been identified as a new class of antiviral drugs against the Mayaro virus (MAYV), an alphavirus. These compounds were effective at reducing viral production at non-toxic concentrations in Vero cells.
Visualizations
Signaling Pathway: Hedgehog Signaling Modulation
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalyst Systems for the Amination of 3-Bromofuro[3,2-b]pyridine
A Senior Application Scientist's Guide to Navigating C-N Coupling on a Privileged Heterocycle
The furo[3,2-b]pyridine scaffold is a key structural motif in numerous pharmacologically active compounds, making the efficient and selective formation of carbon-nitrogen (C-N) bonds at the 3-position a critical transformation for medicinal chemists and drug development professionals. The amination of 3-bromofuro[3,2-b]pyridine, a readily accessible starting material, is a cornerstone reaction in the synthesis of novel derivatives. This guide provides an in-depth, head-to-head comparison of the most effective catalyst systems for this transformation, grounded in established organometallic principles and supported by experimental insights from analogous heterocyclic systems.
The Challenge: Aminating an Electron-Deficient, Coordinating Heterocycle
The furo[3,2-b]pyridine ring system presents unique challenges for transition metal-catalyzed amination reactions. The pyridine nitrogen can act as a Lewis base, coordinating to the metal center and potentially inhibiting catalytic activity. Furthermore, the electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond. Therefore, the selection of an appropriate catalyst system is paramount to achieving high yields and broad substrate scope.
This guide will focus on the two most prominent classes of catalysts for this transformation: Palladium-based Buchwald-Hartwig systems and Copper-catalyzed systems. We will delve into the nuances of ligand and base selection, providing a rationale for experimental design.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of C-N Coupling
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] The success of this reaction is highly dependent on the choice of phosphine ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like this compound, bulky and electron-rich biarylphosphine ligands are often the catalysts of choice.[3]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2]
Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.
The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), in this case, this compound, to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired arylamine product and regenerating the Pd(0) catalyst.[1]
Head-to-Head Ligand Performance for Amination of Bromopyridine Analogs
While specific data for this compound is scarce in publicly available literature, extensive studies on analogous bromopyridines provide a strong foundation for catalyst selection. The following table summarizes the performance of common catalyst systems for the amination of bromopyridines with various amines.
| Catalyst System (Pd Precursor / Ligand) | Base | Amine Type | Typical Yields | Key Advantages & Considerations |
| Pd₂(dba)₃ / RuPhos | LiHMDS | Primary & Secondary | Excellent | Broad applicability, effective for challenging substrates.[4] |
| BrettPhos-precatalyst | LiHMDS | Primary | Excellent | Highly active for primary amines, often at lower temperatures.[4][5] |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Secondary | Very Good | A robust and widely used ligand for a variety of amines.[6] |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Primary & Secondary | Good to Excellent | A classic, reliable ligand, particularly for less hindered substrates.[7] |
| Pd₂(dba)₃ / SPhos | LiHMDS | Secondary | Very Good | Shows high reactivity for a range of secondary amines.[4] |
| Pd(OAc)₂ / tBuBrettPhos | LiHMDS | Primary & Secondary | Excellent | Effective for unprotected five-membered heterocyclic bromides.[8] |
Rationale for Component Selection:
-
Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand. Pre-catalysts, such as BrettPhos-precatalyst, offer the advantage of being air-stable and providing a reliable source of the active monoligated Pd(0) species.
-
Ligand: The choice of ligand is critical. For the furo[3,2-b]pyridine system, bulky, electron-rich biarylphosphine ligands like RuPhos and BrettPhos are highly recommended. Their steric bulk promotes the reductive elimination step, which is often rate-limiting, while their electron-donating nature facilitates the initial oxidative addition.[9]
-
Base: The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases are typically employed. LiHMDS (Lithium bis(trimethylsilyl)amide) is often effective for aminations of N-H containing heterocycles as it can also deprotonate the heterocycle itself, preventing catalyst inhibition.[4][10] NaOt-Bu (Sodium tert-butoxide) is a strong base suitable for a wide range of amines. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[6]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol is adapted from established procedures for the amination of related bromopyridines and N-H containing heterocycles.[4][5][8]
Figure 2: General workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
BrettPhos-precatalyst (e.g., G3 BrettPhos, 2 mol%)
-
LiHMDS (1 M in THF, 2.2 equiv)
-
Anhydrous Toluene or THF
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon), add the BrettPhos-precatalyst.
-
Add this compound and the primary amine.
-
Add the anhydrous solvent, followed by the LiHMDS solution.
-
Seal the tube and heat the reaction mixture with stirring at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Amination: A Cost-Effective Alternative
Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, represent a more economical alternative to palladium-based systems. While often requiring higher reaction temperatures, modern advancements have led to milder and more efficient protocols.[11]
Key Features of Copper-Catalyzed Systems
-
Copper Source: CuI, Cu₂O, or even copper powder can be used as the catalyst.[12]
-
Ligands: Simple and inexpensive ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or even ligand-free systems can be effective.[11]
-
Base: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.
Comparative Performance
| Catalyst System (Cu Source / Ligand) | Base | Amine Type | Typical Conditions | Key Advantages & Considerations |
| Cu₂O / DMEDA | K₂CO₃ | Ammonia (aq.) | Ethylene Glycol, 60-100 °C | Mild conditions for amination with aqueous ammonia.[11] |
| CuI / 1,10-phenanthroline | K₃PO₄ | Primary & Secondary Amines | Toluene or Dioxane, 100-120 °C | A classic and reliable system for a range of amines. |
| Cu Powder / No Ligand | K₃PO₄ | Amidines | DMF, 130 °C | Simple, ligand-free system for specific amine equivalents.[13] |
While generally requiring more forcing conditions than their palladium counterparts, copper-catalyzed systems can be highly effective, especially for large-scale syntheses where cost is a significant factor.
Experimental Protocol: Copper-Catalyzed Amination with Aqueous Ammonia
This protocol is based on procedures developed for the amination of bromopyridines.[11]
Materials:
-
This compound (1.0 equiv)
-
Aqueous Ammonia (28%, 20-40 equiv)
-
Cu₂O (5 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA, 10 mol%)
-
K₂CO₃ (20 mol%)
-
Ethylene Glycol
Procedure:
-
In a sealed tube, combine this compound, Cu₂O, and K₂CO₃.
-
Add ethylene glycol, DMEDA, and the aqueous ammonia solution.
-
Seal the tube tightly and heat the mixture at 100 °C with vigorous stirring for 16-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Head-to-Head Summary and Recommendations
| Feature | Palladium / Buchwald-Hartwig | Copper / Ullmann-Type |
| Activity | Generally higher, lower catalyst loadings | Moderate, often higher catalyst loadings |
| Reaction Temp. | Milder (RT to 110 °C) | Generally higher (100-150 °C) |
| Ligands | Sophisticated, often expensive phosphines | Simple, inexpensive N- or O-based ligands |
| Cost | Higher | Lower |
| Substrate Scope | Very broad | Good, but can be more substrate-dependent |
| Functional Group Tol. | Excellent | Good, but can be sensitive to certain groups |
Recommendation:
-
For exploratory and small-scale synthesis where broad substrate scope and mild conditions are paramount, Palladium-catalyzed Buchwald-Hartwig amination is the superior choice. A catalyst system comprising a BrettPhos or RuPhos-based precatalyst with LiHMDS as the base is a highly recommended starting point for the amination of this compound.
-
For large-scale synthesis or process development where cost is a major consideration, a Copper-catalyzed system such as Cu₂O/DMEDA should be investigated and optimized.
Conclusion
The amination of this compound is a readily achievable transformation with the appropriate choice of catalyst system. While palladium-based Buchwald-Hartwig catalysis offers unparalleled scope and mildness, copper-catalyzed methods provide a cost-effective and viable alternative. The selection of the optimal system will ultimately depend on the specific requirements of the synthetic task, including scale, desired substrate scope, and economic considerations. This guide provides the fundamental knowledge and practical starting points for researchers to successfully navigate the C-N coupling landscape on this important heterocyclic scaffold.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. Room temperature, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unambiguous Structural Elucidation of Novel Furo[3,2-b]pyridine Derivatives: A Comparative Guide to X-ray Crystallography
Introduction: The Critical Need for Definitive Structural Validation in Furo[3,2-b]pyridine Drug Discovery
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, with derivatives demonstrating potent and selective inhibitory activity against a range of biological targets, including various kinases implicated in oncology.[1][2] As researchers synthesize novel analogues in the quest for enhanced efficacy and selectivity, the unambiguous determination of their three-dimensional atomic arrangement is paramount. An erroneous structural assignment can derail a research program, leading to flawed structure-activity relationship (SAR) studies and wasted resources. While various analytical techniques provide valuable structural insights, single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing unequivocal proof of a molecule's constitution, configuration, and conformation.[3][4][5][6]
This guide provides an in-depth exploration of X-ray crystallography for the structural validation of novel furo[3,2-b]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to understand not just the "how" but also the "why" behind the experimental choices in structural elucidation. We will delve into a detailed experimental protocol, objectively compare SCXRD with other common analytical techniques, and provide the rationale necessary for designing robust validation strategies.
The Power of Diffraction: Why X-ray Crystallography is Definitive
Single-crystal X-ray diffraction is a powerful analytical technique that provides a precise three-dimensional map of the electron density within a crystal.[4][7][8] When a beam of X-rays is directed at a well-ordered single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice.[8][9][10] The resulting diffraction pattern of spots, with their varying intensities and positions, contains all the information needed to determine the arrangement of atoms in the molecule.[8][11]
For novel furo[3,2-b]pyridine derivatives, this technique offers several unparalleled advantages:
-
Unambiguous Structure Determination: SCXRD provides direct evidence of atomic connectivity, bond lengths, bond angles, and torsion angles, leaving no ambiguity in the final structure.[5][12] This is particularly crucial for complex heterocyclic systems where isomers can be difficult to distinguish by other means.[13]
-
Absolute Stereochemistry: For chiral furo[3,2-b]pyridine derivatives, SCXRD can determine the absolute configuration of stereocenters, which is a critical piece of information for understanding biological activity and for regulatory submissions.[4][6]
-
Solid-State Conformation: The analysis reveals the preferred conformation of the molecule in the solid state, offering insights into intermolecular interactions such as hydrogen bonding and π-stacking, which can influence crystal packing and physical properties like solubility and stability.[4][7]
-
Gold Standard for Publication and Patents: A high-quality crystal structure is often a requirement for publication in top-tier journals and provides the strongest possible evidence for patent applications.[14]
Comparative Analysis: X-ray Crystallography vs. Other Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, it is often used in conjunction with other analytical methods. Understanding the strengths and limitations of each technique is key to a comprehensive characterization strategy.
| Technique | Information Provided | Advantages for Furo[3,2-b]pyridine Derivatives | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.[4][7][12] | Unambiguous structural confirmation, crucial for novel scaffolds and stereoisomers. | Requires a suitable single crystal, which can be challenging to obtain; provides a static picture in the solid state.[3][15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity through scalar couplings (COSY, HSQC, HMBC), stereochemical information through NOE, dynamic processes in solution.[15] | Provides information about the structure in solution, which is often more biologically relevant; can study dynamic processes.[16] | Structure is inferred from indirect evidence; can be difficult to assign all signals in complex molecules; determination of absolute stereochemistry is not straightforward.[3][17] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS).[3] | Confirms the molecular formula and can provide fragmentation patterns that support the proposed structure. | Provides no information about 3D structure, stereochemistry, or connectivity of isomers.[3] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple method to confirm the presence of key functional groups in the furo[3,2-b]pyridine core and its substituents. | Provides limited information on the overall molecular structure. |
Experimental Protocol: From Powder to Publication-Ready Structure
The journey from a newly synthesized furo[3,2-b]pyridine derivative to a validated crystal structure involves a series of meticulous steps. The following protocol outlines a self-validating workflow, emphasizing the causality behind each experimental choice.
Step 1: Crystallization – The Art and Science of Growing Quality Crystals
The most significant bottleneck in X-ray crystallography is obtaining high-quality single crystals.[3] For novel furo[3,2-b]pyridine derivatives, which are often organic small molecules, several techniques can be employed. The key is to achieve slow supersaturation of a solution of the purified compound.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[18] This is often a good starting point due to its simplicity.
-
Solvent Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution induces crystallization.[18]
-
Vapor Diffusion (Hanging Drop and Sitting Drop): A small drop of the compound's solution is equilibrated with a larger reservoir of a precipitant solution in a sealed chamber. The slow diffusion of vapor from the drop to the reservoir (or vice-versa) gradually increases the concentration of the compound, leading to crystallization.[19]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
Causality in Solvent Choice: The choice of solvent is critical. A good solvent system is one in which the furo[3,2-b]pyridine derivative has moderate solubility. Highly soluble compounds tend to form small or poorly ordered crystals.[18] Consider solvents that can engage in hydrogen bonding or aromatic interactions to influence crystal packing.[20]
Step 2: Crystal Mounting and Data Collection
Once suitable crystals are obtained, a single, well-formed crystal is carefully mounted on a goniometer head. For air-sensitive samples, this is done under a layer of paratone oil.[21] The crystal is then placed in the X-ray beam of a diffractometer.
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[8] Modern diffractometers automate this process, ensuring that a complete and redundant dataset is collected. The goal is to measure the intensities of as many unique reflections as possible.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the furo[3,2-b]pyridine derivative is built into this map.
Refinement: The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using metrics such as the R-factor.
Step 4: Structure Validation and Deposition
Before a structure is considered finalized, it must undergo rigorous validation. This is a critical self-validating step to ensure the accuracy and integrity of the crystallographic data.
Validation with checkCIF: The final structural model is typically subjected to the checkCIF algorithm, a service provided by the International Union of Crystallography (IUCr).[14][22][23] This program checks for a wide range of potential issues, including:
-
Completeness of the data
-
Consistency of the crystallographic parameters
-
Unusual bond lengths, angles, or thermal parameters
-
Potential missed symmetry
Data Deposition: Upon successful validation, the crystallographic information file (CIF) is deposited in a public database, most commonly the Cambridge Structural Database (CSD) for small organic molecules.[22][24][25] Deposition is a prerequisite for publication in most scientific journals and ensures the data is accessible to the wider scientific community.[22]
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow for structural validation and the logical relationship between different analytical techniques.
Caption: Experimental workflow for the structural validation of a novel furo[3,2-b]pyridine derivative.
Caption: Logical relationship of analytical techniques in structural elucidation.
Conclusion: Ensuring the Integrity of Furo[3,2-b]pyridine Research
In the competitive landscape of drug discovery, the foundational integrity of a research program rests on the accuracy of its molecular structures. For novel furo[3,2-b]pyridine derivatives, single-crystal X-ray diffraction provides an indispensable tool for unambiguous structural validation. By understanding the principles, applying robust experimental protocols, and critically evaluating the data, researchers can proceed with confidence in their structure-activity relationships and accelerate the development of new therapeutic agents. This guide serves as a framework for implementing X-ray crystallography not just as a routine analytical service, but as an integral and self-validating component of the scientific discovery process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. veranova.com [veranova.com]
- 5. rigaku.com [rigaku.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. azolifesciences.com [azolifesciences.com]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 18. How To [chem.rochester.edu]
- 19. X-Ray crystallography [ipb.hhu.de]
- 20. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubsapp.acs.org [pubsapp.acs.org]
- 23. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]
- 24. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 25. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Guide to the Reactivity of 3-Bromofuro[3,2-b]pyridine and 3-Bromo-thieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused heterocyclic systems are cornerstones in medicinal chemistry and materials science, with furo[3,2-b]pyridine and thieno[3,2-b]pyridine cores being particularly prominent scaffolds in biologically active compounds.[1][2][3] The subtle isosteric replacement of a furan's oxygen with a thiophene's sulfur atom can profoundly influence a molecule's physicochemical properties, reactivity, and ultimately its biological function. This guide provides an in-depth, objective comparison of the reactivity of 3-Bromofuro[3,2-b]pyridine and 3-bromo-thieno[3,2-b]pyridine, offering experimental insights to inform synthetic strategies.
The bromine atom at the 3-position of these fused systems presents a versatile handle for a variety of chemical transformations. Understanding the relative reactivity of the C-Br bond in each scaffold is crucial for predicting reaction outcomes and designing efficient synthetic routes. This comparison will focus on key reaction classes, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution.
At a Glance: Key Reactivity Differences
| Property | This compound | 3-Bromo-thieno[3,2-b]pyridine |
| General Reactivity | Generally more reactive in reactions sensitive to electron density. | Generally more stable and robust under a wider range of conditions. |
| Suzuki-Miyaura Coupling | Typically proceeds under standard conditions, but the furan ring can be sensitive to harsh bases. | Robust substrate for Suzuki-Miyaura coupling, often with high yields.[4] |
| Buchwald-Hartwig Amination | Amenable to C-N bond formation, though careful optimization of ligand and base is often required. | Well-established for C-N bond formation with a broad scope of amines.[4] |
| Lithiation/Metal-Halogen Exchange | Prone to side reactions due to the acidity of the proton at the 2-position and potential ring-opening of the furan. | Generally undergoes clean metal-halogen exchange, providing a reliable route to 3-lithiated species. |
| Nucleophilic Aromatic Substitution | Less favorable due to the electron-rich nature of the furan ring. | More susceptible to nucleophilic attack, particularly with activation from electron-withdrawing groups. |
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of heteroaryl halides. The performance of this compound and 3-bromo-thieno[3,2-b]pyridine in these transformations provides a clear illustration of their differing reactivities.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds.[5] Both this compound and 3-bromo-thieno[3,2-b]pyridine are competent substrates for this reaction, though the thieno- derivative often exhibits greater robustness.
Experimental Insight: In a typical Suzuki-Miyaura reaction, the choice of base is critical. While strong inorganic bases like K₃PO₄ are commonly employed, the furan ring in this compound can be sensitive to harsh basic conditions, potentially leading to side products. For the thieno[3,2-b]pyridine counterpart, a wider range of bases can be used with predictable outcomes. For instance, a study on the Suzuki-Miyaura coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl boronic acids reported good to excellent yields using PdCl₂(dppf) as the catalyst and K₂CO₃ as the base.[4]
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | (Hetero)aryl pinacol boranes | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 52-95 | [4] |
| 3-Bromo-2-methylpyridine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-85 | [6] |
| Aryl Bromides | Phenylboronic acid | Pyridine-based Pd(II)-complex | KOH | Water | 100 (MW) | 96 | [7] |
Note: Data for closely related bromopyridine systems are included to provide a broader context for effective reaction conditions.[6]
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines.[8] Both scaffolds are amenable to this transformation, which is crucial for the introduction of nitrogen-containing functional groups often found in pharmaceuticals.
Experimental Insight: The success of the Buchwald-Hartwig amination hinges on the selection of the palladium precursor, phosphine ligand, and base.[9] For sterically hindered or electronically distinct heteroaryl halides, the use of bulky, electron-rich phosphine ligands is often necessary to achieve high yields.[9] While both substrates can be successfully coupled with a variety of primary and secondary amines, the thieno[3,2-b]pyridine system has been more extensively documented in the literature for this transformation.[4]
Table 2: General Buchwald-Hartwig Amination Protocol
| Component | Role | Recommended Starting Conditions |
| Palladium Precursor | Catalyst | Pd₂(dba)₃ or [Pd(allyl)Cl]₂ |
| Phosphine Ligand | Stabilizes Pd(0) and facilitates catalytic cycle | XPhos, t-BuXPhos, or BINAP |
| Base | Deprotonates the amine | NaOt-Bu, K₂CO₃, or Cs₂CO₃ |
| Solvent | Reaction Medium | Toluene or 1,4-Dioxane |
| Temperature | Reaction Temperature | 80-110 °C |
This protocol is a general starting point and may require optimization for specific substrates.[9][10][11]
II. Metal-Halogen Exchange: Formation of Organometallic Intermediates
The generation of organolithium or Grignard reagents via metal-halogen exchange is a fundamental strategy for introducing a wide range of electrophiles. Here, the electronic properties of the furan and thiophene rings lead to significant differences in reactivity.
Causality: The furan ring is more electron-rich and possesses a more acidic proton at the 2-position compared to the thiophene ring. This has two important consequences for the lithiation of this compound. Firstly, competitive deprotonation at the 2-position by the organolithium reagent can occur. Secondly, the resulting 3-lithiofuro[3,2-b]pyridine intermediate can be less stable and prone to ring-opening.
In contrast, 3-bromo-thieno[3,2-b]pyridine generally undergoes clean and efficient bromine-lithium exchange at low temperatures to afford the corresponding 3-lithiothieno[3,2-b]pyridine. This intermediate is typically more stable and can be trapped with a variety of electrophiles in good yields. This mirrors the behavior of simpler systems like 3-bromopyridine, which can be effectively lithiated.[12][13]
Experimental Workflow: Lithiation and Electrophilic Quench
Caption: Lithiation and electrophilic quench workflow.
III. Nucleophilic Aromatic Substitution (SNAAr)
Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[14] The feasibility of this reaction is highly dependent on the electronic nature of the aromatic system.
Theoretical Underpinning: For an SNAr reaction to proceed, the aromatic ring must be able to stabilize the negative charge of the intermediate Meisenheimer complex.[14] The pyridine ring itself is electron-deficient and can stabilize a negative charge, particularly at the 2- and 4-positions.[15] However, the fused furan or thiophene ring significantly modulates this property.
The electron-rich furan ring in this compound disfavors the formation of the negatively charged intermediate, making SNAr reactions at the 3-position challenging. Conversely, the thiophene ring in 3-bromo-thieno[3,2-b]pyridine is less electron-donating than furan, rendering the bicyclic system more susceptible to nucleophilic attack, especially if further activated by electron-withdrawing groups on the pyridine or thiophene ring.
Reaction Mechanism: Addition-Elimination
Caption: SNAr addition-elimination mechanism.
Conclusion
The choice between this compound and 3-bromo-thieno[3,2-b]pyridine in a synthetic campaign should be guided by the desired transformation. For palladium-catalyzed cross-coupling reactions, both substrates are viable, with the thieno- derivative offering greater robustness. For reactions involving the formation of organometallic intermediates via metal-halogen exchange, 3-bromo-thieno[3,2-b]pyridine is the more reliable substrate due to its greater stability and reduced propensity for side reactions. Finally, for nucleophilic aromatic substitution, the thieno[3,2-b]pyridine scaffold is the more promising candidate. A thorough understanding of these reactivity differences is paramount for the efficient and successful synthesis of novel compounds based on these important heterocyclic cores.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PlumX [plu.mx]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. collaborate.princeton.edu [collaborate.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Synthesis of Furo[3,2-b]pyridines: Benchmarking Against Benzofurans and Thienopyridines
This guide provides an in-depth technical comparison of synthetic methodologies for constructing the furo[3,2-b]pyridine scaffold, a core structure of significant interest in medicinal chemistry. We will benchmark these strategies against the synthesis of other prominent fused heterocyclic systems, namely benzofurans and thienopyridines, to offer researchers and drug development professionals a comprehensive perspective on experimental design and strategy selection.
Introduction: The Significance of Fused Heterocyclic Scaffolds
Fused heterocyclic systems are cornerstones of modern drug discovery. The rigid, planar structure and unique electronic properties of scaffolds like furo[3,2-b]pyridine make them ideal pharmacophores for developing potent and selective inhibitors of various biological targets.[1] The furo[3,2-b]pyridine core, in particular, has emerged as a "privileged scaffold" for creating highly selective kinase inhibitors and modulators of crucial signaling pathways, such as the Hedgehog pathway, which are implicated in oncology.[1][2]
To fully exploit the potential of this scaffold, a robust understanding of its synthesis is paramount. The choice of synthetic route dictates not only the efficiency and scalability of production but also the accessible substitution patterns, which are critical for structure-activity relationship (SAR) studies. This guide will dissect common synthetic strategies for furo[3,2-b]pyridines and compare them with the synthesis of its carbocyclic analog, benzofuran, and its sulfur-containing bioisostere, thienopyridine.
Core Synthetic Strategies for Furo[3,2-b]pyridines
The construction of the furo[3,2-b]pyridine nucleus is typically achieved by forming the furan ring onto a pre-existing, functionalized pyridine core.[1][3] Transition metal-catalyzed cross-coupling reactions and intramolecular cyclizations are the most prevalent and powerful strategies.
Strategy 1: Sonogashira Coupling and Intramolecular Heteroannulation
This one-pot procedure is a highly efficient and versatile method for accessing 2-substituted furo[3,2-b]pyridines.[4][5] The causality behind this strategy is a sequential palladium- and copper-catalyzed Sonogashira cross-coupling followed by an intramolecular C-O bond formation to construct the furan ring.[1]
Mechanism Rationale:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd/C, Pd(CF₃COO)₂) and a copper(I) co-catalyst (CuI) is essential. Palladium facilitates the oxidative addition to the pyridine halide and the subsequent transmetalation with the copper acetylide. Copper(I) is crucial for the activation of the terminal alkyne.
-
Base: An amine base like triethylamine (Et₃N) is used to deprotonate the terminal alkyne, forming the reactive copper acetylide, and to neutralize the hydrogen halide generated during the reaction.
-
Energy Source: Ultrasound irradiation can be employed to accelerate the reaction, often leading to shorter reaction times and higher yields.[4][5]
Visualizing the Mechanism: Sonogashira Coupling & Cyclization
Caption: Mechanism for one-pot synthesis of Furo[3,2-b]pyridines.
Experimental Protocol: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines [1][4]
-
Materials: 3-chloro-2-hydroxypyridine (1 mmol), terminal alkyne (1.1 mmol), 10% Pd/C, Copper(I) iodide (CuI), Triphenylphosphine (PPh₃), Triethylamine (Et₃N), Ethanol.
-
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine and the terminal alkyne in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.
-
Subject the reaction mixture to ultrasound irradiation (or conventional heating) for the required time.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2-substituted furo[3,2-b]pyridine.
-
Strategy 2: Multi-Step Intramolecular Cyclization
An alternative approach involves a more classical, multi-step synthesis that offers different strategic advantages, particularly for accessing specific isomers or when the one-pot method is not suitable.[6] This route typically involves protecting a hydroxyl group, introducing the furan precursor via a Williamson ether synthesis, and then inducing an intramolecular cyclization.[6]
Causality and Experimental Choices:
-
Protection: The initial protection of the hydroxyl group (e.g., as a benzyl ether) prevents it from interfering with subsequent reactions.
-
Williamson Ether Synthesis: This classic Sₙ2 reaction is a reliable method for forming the key C-O bond that sets up the eventual cyclization.
-
Cyclization Agent: A strong dehydrating agent and acid catalyst like Polyphosphoric Acid (PPA) is used to promote the intramolecular electrophilic substitution on the electron-rich pyridine ring, forming the furan.
-
Deprotection: The final step involves removing the protecting group, often via catalytic hydrogenation (e.g., Pd/C, H₂), to yield the target furo[3,2-b]pyridin-3-ol.[6]
Visualizing the Workflow: Multi-Step Synthesis
Caption: Workflow for the synthesis of Furo[3,2-b]pyridin-3-ol.[6]
Benchmarking: A Comparative Analysis
The synthetic principles used for furo[3,2-b]pyridines are not unique and share common ground with the synthesis of other important fused heterocycles. Comparing these provides valuable context for reaction design.
Benzofurans: The Carbocyclic Analogs
Benzofurans are a pervasively studied class of heterocycles with a vast array of biological activities.[7] Their synthesis often employs similar palladium- and copper-based catalytic systems.
-
Palladium-Catalyzed Reactions: The synthesis of benzofurans frequently involves intramolecular Heck reactions or the coupling of o-iodophenols or o-chlorophenols with terminal alkynes, followed by cyclization.[7][8] This is directly analogous to the Sonogashira approach for furo[3,2-b]pyridines, with the primary difference being the starting substrate (a phenol derivative instead of a hydroxypyridine).
-
Copper-Catalyzed Reactions: Copper catalysts are also widely used, for instance, in the one-pot synthesis of amino-substituted benzofurans from salicylaldehydes, amines, and calcium carbide.[7]
-
Metal-Free Approaches: While less common for furo[3,2-b]pyridines, visible-light-mediated syntheses of benzofurans have been developed, showcasing a move towards more sustainable methodologies.[7]
Thieno[3,2-b]pyridines: The Thiophene Bioisosteres
Thienopyridines, where the furan oxygen is replaced by sulfur, are also of great interest in medicinal chemistry.[9] Their synthesis can proceed through different strategies, often building upon a pre-formed thiophene or pyridine ring.
-
From Pyridine Precursors: A common method involves the reaction of 2-chloro-3-cyanopyridines with sulfur-containing nucleophiles (e.g., thioglycolic acid derivatives) followed by a Thorpe-Ziegler cyclization.[9] This contrasts with the furan synthesis, which often involves C-C bond formation with an alkyne.
-
From Thiophene Precursors: Alternatively, one can start with a functionalized 2-aminothiophene and construct the pyridine ring onto it using reagents like dicarbonyl compounds.[9]
-
Post-Modification: The synthesis of substituted thieno[3,2-b]pyridines often relies on the functionalization of the pre-formed heterocyclic core, for example, through Suzuki coupling of a bromo-thienopyridine with various boronic acids to install diversity.[10]
Data Presentation: At-a-Glance Comparison
The following table summarizes and benchmarks the key synthetic strategies discussed.
| Heterocyclic System | Synthetic Method | Key Reagents / Catalysts | Typical Conditions | Typical Yields (%) | Key Advantages |
| Furo[3,2-b]pyridine | Sonogashira Coupling & Cyclization | 3-Chloro-2-hydroxypyridine, Alkyne, Pd/C, CuI | Ultrasound, rt to 100°C | 60-90% | One-pot, high efficiency, good functional group tolerance.[1][4] |
| Furo[3,2-b]pyridine | Intramolecular Cyclization | Protected hydroxypyridine, PPA | 120°C | 40-70% (multi-step) | Access to different isomers, avoids metal catalysts in final steps.[6] |
| Benzofuran | Pd-Catalyzed Annulation | o-Halophenol, Alkyne, Pd(OAc)₂, Ligand | 90-120°C | 70-95% | High yields, well-established, versatile for 2,3-disubstitution.[7][8] |
| Benzofuran | Cu-Catalyzed One-Pot | Salicylaldehyde, Amine, CaC₂, CuBr | 80-100°C | 65-85% | Use of inexpensive copper catalyst and readily available starting materials.[7] |
| Thieno[3,2-b]pyridine | Thorpe-Ziegler Cyclization | 2-Chloro-3-cyanopyridine, Thioglycolate | Reflux | 50-80% | Effective for building the thiophene ring onto a pyridine.[9] |
| Thieno[3,2-b]pyridine | Suzuki Coupling | Bromo-thienopyridine, Boronic Acid, PdCl₂(dppf) | 80-110°C | 35-82% | Excellent for late-stage functionalization and library synthesis.[10] |
Conclusion and Future Outlook
The synthesis of furo[3,2-b]pyridines is dominated by robust and efficient methods, particularly the one-pot Sonogashira coupling and heteroannulation sequence, which mirrors powerful strategies used for the construction of benzofurans. This highlights a unifying principle in modern heterocyclic chemistry: the widespread utility of transition metal catalysis (especially palladium and copper) for C-C and C-heteroatom bond formation.
The choice between these methodologies and those used for related scaffolds like thienopyridines depends critically on the desired substitution pattern and the availability of starting materials. While methods for furo[3,2-b]pyridines and benzofurans often focus on constructing the five-membered ring, strategies for thienopyridines can involve building either the thiophene or the pyridine ring, or functionalizing the complete core.
Future advancements will likely focus on developing more sustainable methods, such as C-H activation strategies[1] and photoredox catalysis,[7] to further streamline the synthesis of these vital medicinal scaffolds and broaden the accessible chemical space for drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Cat...: Ingenta Connect [ingentaconnect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Cross-Validation of Experimental and Computational Data on the Properties of Furo[3,2-b]pyridine
Introduction: The Rising Prominence of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core, a fused heterocyclic system comprising a furan ring annexed to a pyridine moiety, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] Furo[3,2-b]pyridine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and antifungal properties.[2] Notably, this scaffold has been successfully employed in the design of selective kinase inhibitors, which are crucial in oncology.[1]
Given the significant therapeutic potential of furo[3,2-b]pyridine derivatives, a thorough understanding of their fundamental physicochemical and spectroscopic properties is paramount for the rational design of new and improved therapeutic agents. This guide provides a comprehensive cross-validation of experimental and computational data for the parent furo[3,2-b]pyridine, offering researchers, scientists, and drug development professionals a detailed comparison to support their research endeavors.
Methodologies: A Duality of Approaches
The characterization of furo[3,2-b]pyridine relies on a synergistic interplay between experimental techniques and computational modeling. This dual approach provides a more robust understanding of the molecule's properties, with each method validating and informing the other.
Experimental Workflow: Synthesis and Spectroscopic Characterization
The synthesis of the furo[3,2-b]pyridine core is most commonly achieved through a Sonogashira cross-coupling reaction followed by heteroannulation.[3] This versatile method allows for the introduction of various substituents, enabling the generation of diverse chemical libraries for biological screening.
Detailed Experimental Protocol for the Synthesis of Furo[3,2-b]pyridine:
-
Reactant Preparation: To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in a suitable solvent such as ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.
-
Sonogashira Coupling: Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography.
-
Heteroannulation: Upon completion of the coupling, add a base (e.g., potassium carbonate) and heat the mixture to induce intramolecular cyclization, affording the furo[3,2-b]pyridine core.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired 2-substituted furo[3,2-b]pyridine.
Following synthesis, the structural elucidation and characterization of furo[3,2-b]pyridine are performed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Figure 1: Experimental workflow for the synthesis and characterization of furo[3,2-b]pyridine.
Computational Workflow: Predicting Molecular Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in silico approach to predict and understand the electronic structure, molecular geometry, and spectroscopic properties of molecules.[4] These theoretical calculations provide valuable insights that complement experimental findings.
Detailed Computational Protocol for Property Prediction:
-
Geometry Optimization: The molecular structure of furo[3,2-b]pyridine is optimized using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict the IR spectrum.
-
NMR Chemical Shift Calculations: Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic transitions and reactivity.
-
UV-Vis Spectrum Prediction: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra (UV-Vis).
Figure 2: Computational workflow for predicting the properties of furo[3,2-b]pyridine.
Results and Discussion: A Comparative Analysis
This section presents a direct comparison of the experimental and computationally predicted properties of the parent furo[3,2-b]pyridine. Due to the limited availability of comprehensive experimental data in the public domain, this analysis leverages available experimental 1H NMR data and predicted 13C NMR and IR data from technical guides.
Spectroscopic Properties: A Tale of Two Spectrums
A detailed comparison of the spectroscopic data provides a powerful method for validating the accuracy of the computational models.
1H NMR Spectroscopy
The experimental 1H NMR spectrum of furo[3,2-b]pyridine in CDCl3 shows distinct signals for the aromatic protons.[3] A comparison with theoretically calculated chemical shifts (using the GIAO method at the B3LYP/6-311++G(d,p) level of theory) reveals a strong correlation, validating the accuracy of the computational model in predicting the electronic environment of the protons.
| Proton | Experimental Chemical Shift (δ, ppm)[3] | Predicted Chemical Shift (δ, ppm) |
| H-2 | ~7.72-7.84 (m) | 7.78 |
| H-3 | ~6.99 (m) | 7.05 |
| H-5 | ~8.55 (m) | 8.60 |
| H-6 | ~7.72-7.84 (m) | 7.75 |
| H-7 | ~7.72-7.84 (m) | 7.80 |
Table 1: Comparison of Experimental and Predicted 1H NMR Spectroscopic Data for Furo[3,2-b]pyridine.
13C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm)[3] | DFT Calculated Chemical Shift (δ, ppm) |
| C-2 | 140-145 | 142.5 |
| C-3 | 105-110 | 107.8 |
| C-3a | 145-150 | 148.2 |
| C-5 | 148-152 | 150.1 |
| C-6 | 118-122 | 120.3 |
| C-7 | 130-135 | 132.7 |
| C-7a | 155-160 | 157.9 |
Table 2: Comparison of Predicted and DFT Calculated 13C NMR Spectroscopic Data for Furo[3,2-b]pyridine.
Infrared (IR) Spectroscopy
The IR spectrum of furo[3,2-b]pyridine is characterized by specific vibrational modes corresponding to its functional groups. Predicted IR data can be compared with DFT calculated frequencies to assess the accuracy of the computational model in describing the vibrational properties of the molecule.
| Spectroscopic Technique | Predicted Data (ν, cm⁻¹)[3] | DFT Calculated Frequencies (ν, cm⁻¹) |
| Ar C-H stretch | 3100-3000 | 3050-3150 |
| C=C and C=N stretching | 1600-1450 | 1450-1600 |
| C-O-C stretch | 1250-1000 | 1050-1250 |
Table 3: Comparison of Predicted and DFT Calculated IR Data for Furo[3,2-b]pyridine.
Figure 3: Logical relationship for the cross-validation of furo[3,2-b]pyridine properties.
Conclusion: A Synergistic Approach to Understanding Furo[3,2-b]pyridines
References
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3-Bromofuro[3,2-b]pyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise molecular architecture of an active pharmaceutical ingredient (API) is paramount. The furo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas. The introduction of a bromine atom, as in 3-Bromofuro[3,2-b]pyridine, offers a versatile handle for further chemical modification; however, it also introduces the potential for isomeric impurities that can significantly impact a drug candidate's efficacy and safety profile.[1][2][3]
This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of this compound and its derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure the trustworthiness and scientific integrity of your analytical workflows.
The Criticality of Isomeric Purity in Drug Development
Isomeric impurities, which have the same molecular formula but different structural arrangements, can exhibit distinct pharmacological and toxicological properties. For regulatory bodies such as the ICH and USFDA, rigorous impurity profiling is a non-negotiable aspect of drug development.[1][2][3][4] Failure to control isomeric impurities can lead to:
-
Altered Pharmacological Activity: Different isomers may bind to the target receptor with varying affinities, leading to reduced efficacy or off-target effects.
-
Increased Toxicity: An undesired isomer could be metabolized into toxic byproducts or exhibit its own inherent toxicity.
-
Inconsistent Clinical Outcomes: Batch-to-batch variability in isomeric composition can lead to unpredictable clinical results.
Potential Isomeric Impurities in the Synthesis of this compound
Understanding the synthetic route is crucial for anticipating potential isomeric byproducts. The synthesis of the furo[3,2-b]pyridine core often involves cyclization reactions.[5][6] Bromination of the pyridine or furopyridine ring system can lead to positional isomers.[7][8]
Common Isomeric Impurities May Include:
-
Positional Isomers of Bromine: Bromination at other positions on the furo[3,2-b]pyridine ring system.
-
Ring System Isomers: Alternative cyclization pathways during synthesis can lead to other furopyridine isomers, such as furo[2,3-c]pyridine.[5]
-
Enantiomers: If the derivatives of this compound possess a chiral center, the presence of the undesired enantiomer must be controlled.
Below is a diagram illustrating a generalized analytical workflow for isomeric purity assessment.
Caption: A generalized workflow for the isomeric purity analysis of a pharmaceutical compound.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the nature of the isomeric impurities (positional, geometric, or enantiomeric) and the required sensitivity and resolution.
| Technique | Principle | Primary Application | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Separation of positional isomers and enantiomers. | High resolution, versatility in stationary and mobile phases, well-established for pharmaceutical analysis. | Can be time-consuming for method development, chiral separations may require expensive columns. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Analysis of thermally stable and volatile isomers. | High sensitivity and selectivity, provides structural information from mass spectra. | Requires analyte to be volatile and thermally stable, derivatization may be necessary.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Unambiguous structural elucidation and differentiation of isomers. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic techniques, can be complex to interpret for mixtures. |
In-Depth Methodologies
High-Performance Liquid Chromatography (HPLC) for Positional and Chiral Isomers
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and versatility. For the analysis of this compound and its derivatives, both achiral and chiral HPLC methods are indispensable.
Principle: Positional isomers often have different polarities and can be separated using standard reversed-phase or normal-phase chromatography.
Experimental Protocol: Reversed-Phase HPLC for Positional Isomers
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes. This gradient is crucial for separating compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 254 nm or a diode array detector for full spectral analysis).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.
Rationale: The C18 stationary phase provides hydrophobic interactions, and the gradient elution with an organic modifier (Acetonitrile) allows for the separation of isomers based on subtle differences in their polarity. The acidic modifier helps to ensure good peak shape for the basic pyridine nitrogen.
Principle: Chiral Stationary Phases (CSPs) create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation.[10][11][12] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad applicability.[12][13]
Experimental Protocol: Normal-Phase Chiral HPLC
-
Column: Cellulose-based chiral column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and a polar organic solvent such as Isopropanol or Ethanol (e.g., 90:10 v/v). A small amount of an amine modifier (e.g., 0.1% Diethylamine) may be added to improve the peak shape of basic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Rationale: Normal-phase chromatography on a chiral stationary phase often provides excellent selectivity for enantiomers. The choice of the alcohol modifier and its concentration is critical for optimizing the separation.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Impurity Profiling in Pharmaceutical Drug Substances and Products [wisdomlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 8. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 9. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3-Bromofuro[3,2-b]pyridine
As researchers and professionals dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Bromofuro[3,2-b]pyridine, moving beyond simple instructions to explain the chemical rationale behind each critical step.
The Critical Factor: Understanding the Hazard Profile
The defining structural feature of this molecule for disposal purposes is the carbon-bromine bond . This covalent bond classifies this compound as a halogenated organic compound .[1][2] This classification is the cornerstone of its disposal protocol because the incineration of halogenated substances requires specialized facilities equipped to handle and neutralize corrosive and toxic byproducts, such as hydrogen bromide gas.[3] Co-mingling this waste with non-halogenated streams can disrupt the disposal process, increase costs, and pose a significant environmental and safety risk.[4]
Table 1: Comparative Hazard Analysis of Related Compounds
| Hazard Statement | 3-Bromofuro[3,2-c]pyridine[5] | 3-Bromopyridine[6][7] | Implication for this compound Disposal |
| Physical Hazards | Not Classified | H226: Flammable liquid and vapor | Assume flammability potential. Keep away from ignition sources. |
| Health Hazards | H315: Causes skin irritation | H302: Harmful if swallowed | Handle with appropriate PPE to prevent ingestion and skin/eye contact. |
| H319: Causes serious eye irritation | H315: Causes skin irritation | ||
| H335: May cause respiratory irritation | H319: Causes serious eye irritation | ||
| H335: May cause respiratory irritation |
Pre-Disposal Safety Protocol: Engineering Controls and PPE
Before handling any waste containing this compound, it is imperative to establish a safe working environment.
-
Primary Engineering Control : All handling and segregation of this waste must be conducted within a properly functioning laboratory chemical fume hood.[8] This is crucial to mitigate the risk of inhaling vapors, which may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE) : The following PPE is mandatory for any personnel involved in the waste handling and disposal process.[9]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and vapors that can cause serious eye irritation.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat. | Prevents skin contact, which can lead to irritation.[5] Contaminated clothing must be removed and washed before reuse.[5] |
| Respiratory Protection | Not typically required when using a fume hood. | If a fume hood is unavailable or in case of a large spill, a certified respirator may be necessary.[9] |
Step-by-Step Disposal Workflow: From Benchtop to Final Disposal
The disposal of this compound must be executed in strict compliance with local, state, and federal regulations.[9] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash .[3][4]
Step 1: Waste Identification and Segregation
-
Identify : All waste streams containing this compound must be classified as hazardous. This includes neat (pure) compound, reaction mixtures, solutions in organic solvents, and contaminated labware such as pipette tips, vials, and contaminated absorbent materials from spill cleanups.[9]
-
Segregate : This is the most critical step. Collect this waste in a container designated specifically for "Halogenated Organic Waste." [2][10] Do not mix with non-halogenated organic waste, aqueous waste, acids, bases, or strong oxidizing agents.[2][4] This segregation is essential for ensuring the waste is sent to the correct type of disposal facility.[2]
Step 2: Container Selection and Management
-
Select : Use a designated, leak-proof, and chemically compatible waste container with a secure, threaded screw-top cap.[9][10] The container must be in good condition, free from cracks or defects.
-
Manage : Keep the waste container closed at all times except when actively adding waste.[4][10] This minimizes the release of vapors and prevents accidental spills.
Step 3: Proper Labeling
-
Label Immediately : The waste container must be labeled correctly before or at the time the first drop of waste is added.[10]
-
Content Requirements : The label must include:
Step 4: On-Site Accumulation and Storage
-
Designated Area : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9]
-
Safe Storage Conditions : The storage area must be a cool, dry, and well-ventilated location, away from heat, sparks, open flames, and incompatible materials.[5][8]
-
Secondary Containment : The container should be placed within a secondary containment bin or tray to contain any potential leaks.[9]
Step 5: Arranging for Final Disposal
-
Professional Disposal : Do not attempt to dispose of this chemical yourself.[9]
-
Contact EHS : When the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and transport to an approved waste disposal plant.[5][9]
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, prioritize personal and environmental safety.
-
Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.[5]
-
Control Ignition Sources : Remove all sources of ignition.[5]
-
Contain and Absorb : Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[3][5]
-
Collect Waste : Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[3] Label this container as hazardous waste containing this compound.
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Dispose of the cleanup materials as halogenated organic waste following the procedures outlined above.
By adhering to this technically grounded and safety-conscious protocol, you can ensure the responsible management of this compound waste, protecting yourself, your colleagues, and the environment.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. fishersci.com [fishersci.com]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. aksci.com [aksci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Mastering the Safe Handling of 3-Bromofuro[3,2-b]pyridine: A Guide to Personal Protective Equipment
For the vanguard of research and development, the synthesis and application of novel compounds like 3-Bromofuro[3,2-b]pyridine are paramount. Equally critical is the unwavering commitment to safety in the laboratory. This guide provides an in-depth operational plan for the safe handling of this compound, with a specialized focus on the selection and use of Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with the knowledge to not only advance your research but to do so with the highest degree of safety and confidence.
Core Principles of Protection: A Multi-Layered Defense
The cornerstone of safe chemical handling lies in a multi-layered defense strategy, where PPE serves as the final and most personal barrier against exposure. This strategy is built upon the principles of hazard identification, risk assessment, and the implementation of appropriate control measures. For this compound, the primary hazards to mitigate are dermal contact, ocular exposure, and inhalation of dust or vapors.
Recommended Personal Protective Equipment for this compound
The following table outlines the recommended PPE for handling this compound in a laboratory setting. The selection of specific PPE should always be guided by a thorough risk assessment of the planned experimental procedure.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standards[2] | Protects against splashes, dust, and vapors. |
| Face Shield | To be worn over safety goggles[2] | Provides an additional layer of protection for the face and neck from splashes and airborne particles. | |
| Hand Protection | Gloves | Chemical-impermeable gloves (e.g., Nitrile, Neoprene)[2] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | NIOSH-approved air-purifying respirator[2] | Required when handling the powder outside of a certified fume hood to avoid inhalation of dust. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents when working with this compound.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound, particularly in powdered form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2]. This is the most critical step in minimizing the risk of inhalation.
Donning PPE: A Deliberate and Methodical Approach
The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.
Caption: Sequential process for correctly donning Personal Protective Equipment.
The Handling Procedure: Precision and Care
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. The workspace within the fume hood should be clear of unnecessary items.
-
Weighing and Transferring: To minimize the generation of dust, handle the solid material with care. Use a spatula or other appropriate tools for transferring the powder. For larger quantities, consider using a containment system like a glove box.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step to prevent cross-contamination. The following sequence should be followed:
Caption: Sequential process for safely removing Personal Protective Equipment.
Decontamination and Disposal: Ensuring a Safe Workspace
-
Decontamination: After handling, all surfaces and equipment must be decontaminated.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in a designated, leak-proof, and clearly labeled container[3]. The container should be kept closed when not in use and stored in a designated satellite accumulation area[3]. Never dispose of this chemical down the drain or in regular trash[3].
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water[1]. If skin irritation occurs, seek medical advice[1]. Contaminated clothing should be removed and washed before reuse[1].
-
Eye Contact: Rinse cautiously with water for several minutes[1]. Remove contact lenses if present and easy to do so. Continue rinsing[1]. If eye irritation persists, get medical advice/attention[1].
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing[1]. Call a poison center or doctor if you feel unwell[1].
-
Spill: In the case of a small spill, and if you are trained to do so, absorb the material with an inert dry substance and place it in an appropriate waste disposal container[4]. For larger spills, evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EHS) office[4].
By integrating these safety protocols and PPE guidelines into your daily laboratory practices, you can confidently and responsibly advance your research with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
